2-Undecanol
Description
Structure
3D Structure
Properties
IUPAC Name |
undecan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O/c1-3-4-5-6-7-8-9-10-11(2)12/h11-12H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUJIPOFTAHSOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058673 | |
| Record name | 2-Undecanol | |
| Source | EPA DSSTox | |
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Molecular Weight |
172.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline], Liquid, colourless liquid | |
| Record name | 2-Undecanol | |
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| Record name | 2-Undecanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030942 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-Undecanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/389/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
232.00 to 233.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Undecanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030942 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.197 mg/mL at 25 °C, insoluble in water; soluble in alcohol and ether | |
| Record name | 2-Undecanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030942 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-Undecanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/389/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.828-0.831 (20°) | |
| Record name | 2-Undecanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/389/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1653-30-1 | |
| Record name | (±)-2-Undecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1653-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Undecanol | |
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| Record name | 2-Undecanol | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 2-Undecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Undecan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.203 | |
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| Record name | 2-UNDECANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49PCZ1S7LY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | 2-Undecanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030942 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-11.00 to -9.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Undecanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030942 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Undecanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Undecanol, a secondary fatty alcohol, is a molecule of significant interest across various scientific disciplines, including flavor and fragrance chemistry, agricultural science, and potentially in drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its known biological activities. All quantitative data is presented in easily digestible tables, and key chemical pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its chemical behavior.
Physical Properties
This compound is a colorless liquid with a mild, waxy, and slightly floral odor.[1] Its key physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₂₄O | [1] |
| Molecular Weight | 172.31 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 0.828 g/mL at 25 °C | [1] |
| Boiling Point | 229-231 °C | |
| Melting Point | 2-3 °C | |
| Flash Point | 107 °C (225 °F) | |
| Refractive Index | n20/D 1.437 | |
| Solubility | Insoluble in water; soluble in alcohol and ether. | |
| Vapor Pressure | 0.02 mmHg at 25 °C |
Chemical Properties and Reactivity
As a secondary alcohol, this compound undergoes typical reactions of this functional group, including oxidation to a ketone, esterification with carboxylic acids or their derivatives, and dehydration to form alkenes.
Oxidation
Oxidation of this compound yields the corresponding ketone, 2-undecanone. This transformation can be achieved using various oxidizing agents.
Esterification
This compound reacts with carboxylic acids or acid anhydrides in the presence of an acid catalyst to form esters. These esters often possess characteristic fragrances.
Dehydration
Acid-catalyzed dehydration of this compound results in the formation of a mixture of undecene isomers, primarily 1-undecene and 2-undecene, through an E1 elimination mechanism.[2][3][4][5]
Experimental Protocols
This section provides detailed methodologies for the synthesis and key chemical reactions of this compound.
Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of this compound from nonanal and methylmagnesium bromide.
Materials:
-
Nonanal
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
In the flask, place a solution of nonanal in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add methylmagnesium bromide solution from the dropping funnel to the stirred solution of nonanal. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture again in an ice bath and quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Oxidation of this compound to 2-Undecanone (Jones Oxidation)
This protocol outlines the oxidation of this compound to 2-undecanone using Jones reagent.
Materials:
-
This compound
-
Jones reagent (a solution of chromium trioxide in sulfuric acid and water)
-
Acetone
-
Isopropanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel.
Procedure:
-
Dissolve this compound in acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add Jones reagent dropwise from a dropping funnel to the stirred solution. Maintain the temperature between 0-5 °C. The color of the reaction mixture will change from orange-red to green.
-
After the addition is complete, continue stirring for 1 hour at room temperature. Monitor the reaction by TLC.
-
Quench the excess oxidizing agent by the dropwise addition of isopropanol until the green color persists.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution to give the crude 2-undecanone.
-
The product can be further purified by distillation or column chromatography.
Esterification of this compound with Acetic Anhydride
This protocol describes the formation of 2-undecyl acetate.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (as catalyst and solvent)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel.
Procedure:
-
In a round-bottom flask, combine this compound, acetic anhydride, and pyridine.
-
Heat the mixture to reflux with stirring for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and 1 M HCl.
-
Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent by rotary evaporation to yield 2-undecyl acetate.
Dehydration of this compound to Undecenes
This protocol details the acid-catalyzed dehydration of this compound.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Sodium bicarbonate solution (5%)
-
Anhydrous calcium chloride (CaCl₂)
-
Distillation apparatus.
Procedure:
-
Place this compound in a round-bottom flask suitable for distillation.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol with cooling.
-
Heat the mixture gently using a heating mantle. The alkene products will distill as they are formed.
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
Wash the collected distillate with a 5% sodium bicarbonate solution to neutralize any acid, and then with water.
-
Dry the organic layer with anhydrous calcium chloride.
-
The final product, a mixture of undecene isomers, can be obtained by a final simple distillation.
Spectral Data
The identity and purity of this compound can be confirmed by various spectroscopic methods.
| Spectroscopic Data | Key Features |
| ¹H NMR (CDCl₃) | δ ~3.8 (m, 1H, CH-OH), ~1.4-1.2 (m, 16H, -CH₂-), ~1.18 (d, 3H, CH₃-CH), ~0.88 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ ~68.3 (CH-OH), ~39.5, 31.9, 29.6, 29.3, 25.9, 23.5, 22.7, 14.1 (alkyl carbons) |
| IR (neat) | ~3350 cm⁻¹ (broad, O-H stretch), ~2925, 2855 cm⁻¹ (C-H stretch), ~1110 cm⁻¹ (C-O stretch) |
| Mass Spectrum (EI) | m/z = 45 (base peak), 59, 73, 87, 101, 115, 129, 143, 157, 172 (M⁺) |
Biological Activity and Applications
This compound is a naturally occurring compound found in various plants and is also recognized as a pheromone component in certain insect species.[1][6] Its biological activities are an area of growing research interest.
Recent studies have highlighted the potential of this compound as a biocontrol agent. It has demonstrated significant nematicidal activity against the root-knot nematode Meloidogyne incognita.[7] The compound exhibits contact and fumigant toxicity to the nematodes and can inhibit egg hatching.[7] Furthermore, treatment with this compound has been shown to induce changes in the root exudate profile of tomato plants, leading to the secretion of other nematicidal compounds.[7]
The antimicrobial properties of this compound have also been investigated, showing inhibitory effects against certain bacteria and fungi.[8] These findings suggest its potential application in agriculture as a natural and environmentally friendly pesticide.
For drug development professionals, the biological activities of this compound and its derivatives could present novel avenues for research, particularly in the development of new anti-infective or antiparasitic agents. Its role as a semiochemical could also inspire the design of targeted pest management strategies.
Safety and Toxicology
This compound is classified as an irritant, causing skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that this compound is not expected to be genotoxic, phototoxic, or a skin sensitizer at current use levels in fragrances.[9] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and expressed no safety concern at current levels of intake when used as a flavoring agent.[1]
Conclusion
This compound is a versatile secondary alcohol with well-characterized physical and chemical properties. Its synthesis and key chemical transformations can be achieved through standard organic chemistry protocols. The emerging evidence of its biological activity, particularly its nematicidal and antimicrobial effects, opens up exciting possibilities for its application in sustainable agriculture and potentially as a lead compound in drug discovery programs. This guide provides a solid foundation of technical information for researchers and professionals working with this intriguing molecule.
References
- 1. (+-)-2-Undecanol | C11H24O | CID 15448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Efficacy of this compound produced by Paenibacillus polymyxa KM2501-1 in controlling Meloidogyne incognita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
2-Undecanol in the Plant Kingdom: A Technical Guide to Its Natural Sources, Occurrence, and Physiological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Undecanol, a secondary fatty alcohol, is a naturally occurring compound found in a variety of plant species. It is a significant component of essential oils and plant volatiles, contributing to their characteristic aromas and playing a crucial role in plant defense mechanisms. This technical guide provides an in-depth overview of the natural sources, occurrence, and physiological significance of this compound in plants. It details a plausible biosynthetic pathway, outlines experimental protocols for its extraction and analysis, and presents its role as a semiochemical in plant-insect interactions. All quantitative data are summarized for comparative analysis, and key processes are visualized through logical diagrams to support research and development efforts in phytochemistry and drug discovery.
Natural Sources and Occurrence of this compound
This compound has been identified as a volatile or semi-volatile compound in several plant families. Its presence is most prominently documented in the essential oils of Ruta graveolens (Common Rue), but it is also found in other species such as Humulus lupulus (Hops) and Cocos nucifera (Coconut).
Quantitative Analysis of this compound in Various Plant Species
The concentration of this compound can vary significantly depending on the plant species, the specific plant part, geographical location, and extraction method. The following table summarizes the quantitative data available in the literature.
| Plant Species | Family | Plant Part | Concentration of this compound | Analytical Method | Reference(s) |
| Ruta graveolens | Rutaceae | Aerial Parts | 1.85% of essential oil | GC-MS | [1] |
| Ruta graveolens | Rutaceae | Herb | 733.9 mg/kg of essential oil | GC-MS | [2] |
| Ruta graveolens | Rutaceae | Fruits | Present in essential oil (major constituent alongside 2-nonanone and 2-undecanone) | GC-MS, GC-FID | [3] |
| Humulus lupulus (cv. Southern Dawn) | Cannabaceae | Fresh Plant Material | 1.21% of essential oil | GC-FID, GC-MS | [4] |
| Humulus lupulus (wild) | Cannabaceae | Flowers | Present (with 2-undecanone ranging from 0.5-3.0%) | GC-MS | [5] |
| Cocos nucifera | Arecaceae | Milk | Present in volatile compounds | GC-MS | [6] |
| Cocos nucifera | Arecaceae | Toddy (sap) | Present in volatile components | GC-MS | [7][8] |
Biosynthesis of this compound in Plants
The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on the co-occurrence with methyl ketones such as 2-undecanone and the understanding of fatty acid metabolism, a plausible pathway can be proposed. This pathway likely involves a modification of the beta-oxidation of fatty acids.
Long-chain fatty acids, such as lauric acid (C12), serve as the precursor. Through a series of enzymatic reactions, the fatty acid is converted to a β-ketoacyl-CoA intermediate. This intermediate is then hydrolyzed to a β-keto acid, which subsequently undergoes decarboxylation to form a methyl ketone (2-undecanone). Finally, a reductase enzyme catalyzes the reduction of the ketone to the secondary alcohol, this compound.
Experimental Protocols for Extraction and Analysis
The standard method for the extraction and analysis of this compound from plant material involves hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS).
Detailed Methodology
-
Plant Material Preparation: Fresh or air-dried plant material (e.g., leaves, flowers, fruits) is collected and, if necessary, ground to a fine powder to increase the surface area for extraction.
-
Hydrodistillation: A known quantity of the plant material is placed in a round-bottom flask with distilled water. The mixture is heated to boiling, and the resulting steam, carrying the volatile compounds, is passed through a condenser. A Clevenger-type apparatus is typically used to separate the essential oil from the aqueous distillate. The distillation is carried out for a sufficient duration (e.g., 3 hours) to ensure complete extraction of the volatile components.
-
Essential Oil Collection and Drying: The collected essential oil is separated from the aqueous layer and dried over anhydrous sodium sulfate to remove any residual water. The yield of the essential oil is then determined gravimetrically.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane or methanol) to an appropriate concentration for GC-MS analysis.
-
Instrumentation: A GC-MS system equipped with a capillary column (e.g., HP-5MS) is used.
-
GC Conditions:
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically set around 250 °C.
-
Oven Temperature Program: A temperature gradient is programmed to separate the components of the essential oil. For example, starting at 60°C, holding for a few minutes, then ramping up to a final temperature of around 240-280°C.
-
Injection Mode: Split or splitless injection is used depending on the concentration of the sample.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scanned from a suitable m/z range (e.g., 40-400 amu).
-
Ion Source Temperature: Typically maintained around 230 °C.
-
-
-
Compound Identification and Quantification:
-
Identification: The components are identified by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.
-
Quantification: The relative percentage of each component is calculated from the peak area in the total ion chromatogram. For absolute quantification, a calibration curve with a pure standard of this compound is required.
-
Physiological Significance of this compound in Plants
This compound plays a significant role in the chemical ecology of plants, primarily acting as a semiochemical that mediates interactions with other organisms, particularly insects. Its primary function is in plant defense as an allomone.
Role as an Insect Repellent and Insecticide (Allomone)
Many plants that produce this compound, such as Ruta graveolens, have been traditionally used as insect repellents.[9] The compound itself has demonstrated insecticidal and repellent properties against a variety of herbivores. This suggests that this compound is part of the plant's constitutive chemical defense mechanism. When an herbivorous insect attempts to feed on the plant, the release of volatile this compound can deter the insect, preventing or reducing damage. This interaction is an example of an allomonal effect, where the chemical benefits the producer (the plant) by negatively affecting the receiver (the insect).
Conclusion and Future Perspectives
This compound is a naturally occurring secondary alcohol with a notable presence in the essential oils of several plant species, particularly Ruta graveolens. Its biosynthesis is likely linked to the fatty acid metabolism, and it plays a significant role in plant chemical defense as an insect repellent. The methodologies for its extraction and analysis are well-established, relying on hydrodistillation and GC-MS.
For researchers and professionals in drug development, this compound and the plants that produce it represent a potential source of natural insecticides and other bioactive compounds. Further research is warranted to fully elucidate its biosynthetic pathway, explore its full range of biological activities, and investigate its potential applications in agriculture and medicine. Understanding the genetic and environmental factors that influence its production in plants could also lead to the development of new crop varieties with enhanced pest resistance.
References
- 1. Chemical Profile of Ruta graveolens, Evaluation of the Antioxidant and Antibacterial Potential of Its Essential Oil, and Molecular Docking Simulations [mdpi.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Essential Oil Composition of Ruta graveolens L. Fruits and Hyssopus officinalis Subsp. aristatus (Godr.) Nyman Biomass as a Function of Hydrodistillation Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Major Compounds in Essential Oils Steam Distilled from Fresh Plant Material of South African Hop Varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. ijcmas.com [ijcmas.com]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
The Microbial Production of 2-Undecanol: A Technical Guide to its Biosynthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Undecanol, a secondary alcohol with applications in fragrance, biofuel, and as a potential biopesticide, is a naturally occurring compound produced by various microorganisms. Understanding its biosynthesis is pivotal for developing microbial cell factories for sustainable production. This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound in microorganisms. It details the enzymatic steps from central carbon metabolism to the final product, summarizes key quantitative data from metabolic engineering studies, and provides representative experimental protocols. Visual diagrams of the metabolic pathway and experimental workflows are included to facilitate comprehension.
Introduction
This compound is a C11 secondary alcohol that has been identified as a volatile organic compound in several microorganisms, notably Paenibacillus polymyxa[1][2][3]. Its biological activities, including antimicrobial and nematicidal properties, have garnered interest for agricultural and pharmaceutical applications[4][5]. The microbial synthesis of this compound offers a promising and sustainable alternative to chemical synthesis. This guide elucidates the metabolic route for its production, focusing on the enzymatic conversions from fatty acid precursors.
The Biosynthesis Pathway of this compound
The biosynthesis of this compound in microorganisms is not a standalone pathway but is intricately linked to the well-established fatty acid metabolism. The pathway can be delineated into two primary stages: the formation of the precursor 2-undecanone from fatty acids, and the subsequent reduction of 2-undecanone to this compound.
Stage 1: From Fatty Acids to 2-Undecanone
The synthesis of 2-undecanone, a methyl ketone, is primarily derived from the β-oxidation of fatty acids[6][7]. This process involves a series of enzymatic reactions that shorten a fatty acyl-CoA molecule by two carbons in each cycle. The key steps to produce the 2-undecanone precursor are as follows:
-
Fatty Acid Activation: The pathway initiates with the activation of a C12 fatty acid (lauric acid) to its corresponding acyl-CoA thioester by an acyl-CoA synthetase (FadD in E. coli)[6].
-
β-Oxidation: The lauroyl-CoA enters the β-oxidation cycle.
-
Dehydrogenation: An acyl-CoA dehydrogenase (FadE in E. coli) introduces a double bond between the α and β carbons[6].
-
Hydration and Dehydrogenation: A bifunctional enzyme (FadB in E. coli) hydrates the double bond and then oxidizes the resulting hydroxyl group to a ketone, forming 3-ketolauroyl-CoA[7].
-
-
Thioesterase Action and Decarboxylation: This is the crucial step for methyl ketone synthesis. Instead of the usual thiolytic cleavage by FadA in the β-oxidation cycle, a specific thioesterase hydrolyzes the 3-ketoacyl-CoA to release a free β-keto acid[6][8]. In engineered E. coli, the native thioesterase FadM has been shown to catalyze this reaction[6]. The resulting 3-ketolauric acid is unstable and can undergo spontaneous or enzyme-catalyzed decarboxylation to yield 2-undecanone[8]. Alternatively, in some plants, a specialized methyl ketone synthase composed of a 3-ketoacyl-ACP thioesterase and a β-decarboxylase has been identified[9].
Stage 2: Reduction of 2-Undecanone to this compound
The final step in the biosynthesis of this compound is the reduction of the carbonyl group of 2-undecanone. This reaction is catalyzed by an alcohol dehydrogenase (ADH) or a ketoreductase (KRED)[10]. These enzymes typically utilize NADH or NADPH as a cofactor to transfer a hydride ion to the ketone, yielding the corresponding secondary alcohol[11].
While the specific ADH responsible for 2-undecanone reduction in native producers like Paenibacillus polymyxa is not yet fully characterized, several ADHs from other microorganisms have been shown to reduce similar methyl ketones with high stereoselectivity[7][12]. For instance, an anti-Prelog alcohol dehydrogenase from Oenococcus oeni has been purified and shown to reduce 2-octanone to (R)-2-octanol[3]. Paenibacillus polymyxa possesses multiple putative alcohol dehydrogenase genes, which are candidates for this final reductive step[8][13].
Quantitative Data on Production
Quantitative data for the microbial production of this compound is still emerging, with more literature available for its precursor, 2-undecanone, particularly in metabolically engineered strains.
| Product | Host Organism | Engineering Strategy | Titer (mg/L) | Reference |
| 2-Undecanone | Escherichia coli | Overexpression of shmks1 and shmks2 from Solanum habrochaites and deletion of competing fermentation pathways. | ~500 | [9] |
| 2-Undecanone | Escherichia coli | Overexpression of FadM and FadD in a strain engineered for fatty acid overproduction. | ~50 | [13] |
| This compound | Paenibacillus polymyxa KM2501-1 | Wild-type producer. | LC50 = 34.5 mg/L (in vitro nematicidal activity) | [2][4] |
Note: The titer for this compound from P. polymyxa is not explicitly reported as a production titer but rather as the concentration at which it exhibits significant biological activity.
Experimental Protocols
This section provides generalized protocols for key experiments relevant to the study of this compound biosynthesis. These should be optimized for the specific microorganism and enzymes under investigation.
Quantification of this compound by GC-MS
This protocol outlines the general steps for extracting and quantifying this compound from a microbial culture.
Methodology:
-
Sample Preparation:
-
Centrifuge a known volume of the microbial culture to separate the cells and supernatant.
-
Perform a liquid-liquid extraction of the supernatant (and cell pellet, if intracellular product is expected) with a water-immiscible organic solvent such as ethyl acetate or hexane.
-
Collect the organic phase and dry it over anhydrous sodium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject the concentrated sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Use a suitable capillary column (e.g., DB-5ms) for separation.
-
Develop a temperature gradient program to achieve good separation of this compound from other metabolites.
-
The mass spectrometer should be operated in scan mode for identification and selected ion monitoring (SIM) mode for quantification.
-
-
Quantification:
-
Prepare a standard curve using pure this compound.
-
Quantify the amount of this compound in the sample by comparing its peak area to the standard curve. An internal standard can be used for improved accuracy.
-
Enzyme Assay for 2-Undecanone Reductase Activity
This protocol describes a spectrophotometric assay to measure the activity of an alcohol dehydrogenase that reduces 2-undecanone.
Principle: The activity of the 2-undecanone reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H to NAD(P)+[11].
Reagents:
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
2-Undecanone solution (dissolved in a suitable organic solvent like DMSO)
-
NAD(P)H solution
-
Enzyme preparation (cell-free extract or purified enzyme)
Procedure:
-
In a cuvette, mix the buffer, NAD(P)H solution, and the enzyme preparation.
-
Initiate the reaction by adding the 2-undecanone solution.
-
Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NAD(P)H oxidation, using the molar extinction coefficient of NAD(P)H (6.22 mM⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute under the specified conditions.
Heterologous Expression of an Alcohol Dehydrogenase
This protocol provides a general workflow for expressing a candidate alcohol dehydrogenase gene in a host like E. coli.
Methodology:
-
Gene Cloning: Amplify the target ADH gene from the genomic DNA of the source organism using PCR. Clone the PCR product into a suitable expression vector (e.g., pET series for E. coli).
-
Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression: Grow the transformed cells in a suitable medium to a desired optical density. Induce the expression of the ADH gene by adding an inducer like IPTG.
-
Protein Purification: Harvest the cells by centrifugation, lyse them, and purify the recombinant protein from the cell-free extract, often using affinity chromatography if the protein is tagged (e.g., with a His-tag).
Conclusion and Future Perspectives
The biosynthesis of this compound in microorganisms proceeds via the formation of 2-undecanone from fatty acid β-oxidation intermediates, followed by the reduction of the ketone to the corresponding alcohol. While the general pathway is understood, further research is needed to identify and characterize the specific enzymes, particularly the terminal alcohol dehydrogenase, in native producing organisms like Paenibacillus polymyxa. Metabolic engineering efforts have shown promise in enhancing the production of the precursor 2-undecanone. Future work should focus on improving the efficiency of the entire pathway to achieve higher titers of this compound, which will be crucial for its commercial viability as a biofuel and specialty chemical. The protocols and information provided in this guide serve as a foundation for researchers to further explore and engineer this valuable biosynthetic pathway.
References
- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 2. Direct enzyme assay evidence confirms aldehyde reductase function of Ydr541cp and Ygl039wp from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and characterization of an anti-Prelog alcohol dehydrogenase from Oenococcus oeni that reduces 2-octanone to (R)-2-octanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of this compound produced by Paenibacillus polymyxa KM2501-1 in controlling Meloidogyne incognita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of this compound produced by Paenibacillus polymyxa KM2501-1 in controlling Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Novel (2R,3R)-2,3-Butanediol Dehydrogenase from Potential Industrial Strain Paenibacillus polymyxa ATCC 12321 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alcohol dehydrogenase enzyme (keto reductase) | Johnson Matthey | Johnson Matthey [matthey.com]
- 11. A novel bifunctional aldehyde/alcohol dehydrogenase catalyzing reduction of acetyl-CoA to ethanol at temperatures up to 95 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzyme-catalyzed regio- and enantioselective ketone reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A 2,3-butanediol dehydrogenase from Paenibacillus polymyxa ZJ-9 for mainly producing R,R-2,3-butanediol: purification, characterization and cloning - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Undecanol: A Key Volatile Organic Compound in Floral Scents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Undecanol, a secondary fatty alcohol, is a significant volatile organic compound (VOC) found in the floral scents of various plant species. This guide provides a comprehensive overview of this compound's role as a floral volatile, its biosynthesis, its function in plant-insect interactions, and the analytical methods used for its detection and quantification. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this multifaceted compound.
Quantitative Analysis of this compound in Floral Scents
The emission of this compound varies significantly among different plant species. The following table summarizes the quantitative data available for this compound in the floral headspace of specific plants.
| Plant Species | Family | Organ Analyzed | Concentration/Emission Rate | Analytical Method | Reference |
| Ruta graveolens L. | Rutaceae | Herb Essential Oil | 733.9 mg/kg | Chromatography-Mass Spectrometry | [1] |
Note: This table will be expanded as more quantitative data becomes available through ongoing research.
Experimental Protocols for this compound Analysis
The primary method for the analysis of this compound in floral scents is headspace sampling followed by gas chromatography-mass spectrometry (GC-MS). This technique allows for the identification and quantification of volatile compounds emitted from living flowers without damaging the plant.
Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS
This is a widely used, non-destructive method for sampling floral volatiles.[2]
Protocol:
-
Fiber Selection and Conditioning: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for its ability to adsorb a wide range of volatile and semi-volatile compounds. The fiber is conditioned prior to use by heating it in the GC injection port to remove any contaminants.
-
Headspace Sampling: The flower of interest is enclosed in a glass chamber or bag. The conditioned SPME fiber is then exposed to the headspace of the enclosed flower for a specific period, typically 30-60 minutes, to allow for the adsorption of the volatile compounds.
-
GC-MS Analysis: After sampling, the SPME fiber is immediately inserted into the injection port of the GC-MS. The adsorbed volatiles are thermally desorbed from the fiber and separated on a capillary column (e.g., DB-5 or HP-5MS). The separated compounds are then detected and identified by the mass spectrometer.
-
Quantification: Quantification of this compound can be achieved by using an internal or external standard calibration curve. A known concentration of a standard compound, such as a deuterated analog of this compound or a compound with similar chemical properties, is added to the sample or a series of standards to create a calibration curve. The peak area of this compound in the sample is then compared to the calibration curve to determine its concentration.
The workflow for a typical HS-SPME-GC-MS analysis is depicted in the following diagram:
Biosynthesis of this compound in Plants
This compound is a fatty acid-derived volatile. While the specific enzymatic steps leading to this compound in plants have not been fully elucidated, the general pathway for the biosynthesis of methyl ketones from fatty acids provides a strong hypothetical framework. This process is believed to occur through a modified β-oxidation pathway.
The proposed biosynthetic pathway involves the following key steps:
-
Fatty Acid Activation: A C12 fatty acid (lauric acid) is activated to its corresponding acyl-CoA or acyl-ACP thioester.
-
Oxidation: The acyl-CoA/ACP undergoes oxidation to form a β-ketoacyl-CoA/ACP.
-
Thioesterase Action: A specific thioesterase cleaves the β-ketoacyl-CoA/ACP, releasing a β-keto acid.
-
Decarboxylation: A decarboxylase then converts the β-keto acid into 2-undecanone (a methyl ketone).
-
Reduction: Finally, a reductase or alcohol dehydrogenase reduces the ketone group of 2-undecanone to a hydroxyl group, yielding this compound.
The following diagram illustrates this proposed biosynthetic pathway:
Role of this compound in Signaling Pathways
This compound plays a crucial role as a semiochemical in mediating interactions between plants and other organisms, particularly insects and nematodes.
Plant-Insect Interactions
Floral scents, including this compound, are vital for attracting pollinators.[3] The specific blend of volatile compounds emitted by a flower acts as a chemical signature that can be recognized by specific pollinator species. While direct evidence for this compound as a primary attractant for specific pollinators is still an active area of research, its presence in a variety of floral bouquets suggests its involvement in pollinator attraction.
Plant Defense
Recent studies have highlighted the role of this compound in plant defense. For instance, it has been shown to possess nematicidal properties, exhibiting contact and fumigant activity against root-knot nematodes (Meloidogyne incognita).[4] Furthermore, the application of this compound to tomato plants has been found to induce the secretion of other nematicidal and attractant compounds from the roots, suggesting a role in priming the plant's defense response.[1] This indicates that this compound may act as a signaling molecule that triggers a broader defense cascade within the plant.
The proposed signaling pathway for this compound-induced plant defense is as follows:
Conclusion
This compound is a volatile organic compound with significant implications in the chemical ecology of plants. Its presence in floral scents suggests a role in pollinator attraction, while emerging evidence points towards its function as a key signaling molecule in plant defense against pathogens and herbivores. Further research is needed to fully elucidate the specific biosynthetic pathways of this compound in different plant species and to unravel the intricate signaling networks it modulates. A deeper understanding of these aspects holds promise for applications in agriculture, such as the development of novel pest management strategies, and in the fragrance and flavor industries.
References
- 1. Efficacy of this compound produced by Paenibacillus polymyxa KM2501-1 in controlling Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Collection of Floral Fragrance Volatiles using a Headspace Volatile Collection Technique for GC-MS Thermal Desorption Sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Volatile Organic Compounds Emitted by Flowers: Ecological Roles, Production by Plants, Extraction, and Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of this compound produced by Paenibacillus polymyxa KM2501-1 in controlling Meloidogyne incognita - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling 2-Undecanol: A Key Component in Insect Chemical Communication
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Undecanol, a secondary alcohol, has been identified as a significant component in the pheromone blends of several insect species, playing a crucial role in their chemical communication systems. This technical guide provides a comprehensive overview of the identification, quantification, and behavioral significance of this compound as an insect pheromone component. It is designed to furnish researchers, scientists, and professionals in drug development with the detailed methodologies and data necessary to further explore this compound's potential in pest management and other applications. This document focuses on two primary examples: the sap beetle, Lobiopa insularis, and the raspberry cane midge, Resseliella theobaldi.
Data Presentation: Quantitative Analysis of this compound in Pheromone Blends
The precise composition of a pheromone blend is critical to its biological activity. The following tables summarize the quantitative data regarding this compound in the pheromone blends of Lobiopa insularis and Resseliella theobaldi.
Table 1: Pheromone Blend Composition of Male Lobiopa insularis
| Component | Chemical Name | Ratio | Enantiomeric Ratio of this compound |
| 1 | 2-Nonanone | 0.3 | N/A |
| 2 | 2-Undecanone | 6 | N/A |
| 3 | This compound | 1.5 | (S):(R) = 3.5:1 |
Table 2: Female Sex Pheromone Composition of Resseliella theobaldi [1]
| Component | Chemical Name | Relative Abundance |
| Major Component | (S)-2-Acetoxy-5-undecanone | 100% |
| Minor Component 1 | 2-Undecanone | ~30% |
| Minor Component 2 | (S)-2-Acetoxyundecane | ~30% |
| Minor Component 3 | (S)-2-Undecanol | ~30% |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of scientific findings. This section outlines the key experimental protocols used in the identification and characterization of this compound as a pheromone component.
Pheromone Extraction
The initial step in pheromone identification is the careful extraction of volatile compounds from the target insect.
Protocol 1: Volatile Collection from Live Insects (Aeration)
-
Insect Preparation: Place a cohort of insects (e.g., 20-50 individuals of a single sex) in a clean glass chamber. For species like Lobiopa insularis, males are used to collect the aggregation pheromone. For Resseliella theobaldi, virgin females are used for sex pheromone collection.
-
Aeration Setup: Pass a purified and humidified air stream through the glass chamber at a controlled flow rate (e.g., 100-500 mL/min).
-
Volatile Trapping: The effluent air from the chamber is passed through a trap containing an adsorbent material such as Porapak Q or Tenax TA to capture the volatile organic compounds.
-
Elution: After a set collection period (e.g., 24 hours), the trapped volatiles are eluted from the adsorbent using a minimal amount of a high-purity solvent (e.g., hexane or dichloromethane).
-
Concentration: The resulting extract is carefully concentrated under a gentle stream of nitrogen to a final volume suitable for analysis (e.g., 100 µL).
Chemical Analysis: GC-EAD and GC-MS
Gas chromatography coupled with electroantennographic detection (GC-EAD) and mass spectrometry (GC-MS) are powerful techniques for separating and identifying biologically active compounds in a pheromone extract.
Protocol 2: Gas Chromatography-Electroantennographic Detection (GC-EAD)
-
GC-EAD System: A gas chromatograph is equipped with a column effluent splitter that directs the flow to both a flame ionization detector (FID) and a heated transfer line leading to an insect antenna preparation.
-
Antennal Preparation: An antenna is carefully excised from a live insect and mounted between two electrodes using conductive gel. The preparation is placed in a humidified air stream.
-
Analysis: An aliquot of the pheromone extract is injected into the GC. As compounds elute from the GC column, the FID records their presence, while the antenna's electrical response (depolarization) to biologically active compounds is recorded by the EAD.
-
Data Interpretation: Peaks in the FID chromatogram that correspond in time to a significant depolarization event in the EAD recording indicate compounds that are detected by the insect's antenna.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Injection: An aliquot of the pheromone extract is injected into a GC-MS system.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column (e.g., DB-5ms or HP-5ms) where individual components are separated based on their volatility and interaction with the column's stationary phase. A typical temperature program might be: initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 280°C and held for 10 minutes.
-
Mass Spectrometry: As each compound elutes from the GC column, it enters the mass spectrometer where it is ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
Identification: The mass spectrum of an unknown compound is compared to libraries of known spectra (e.g., NIST/Wiley) and to the mass spectra of synthetic standards to confirm its identity. The retention time of the compound is also compared to that of a synthetic standard for further confirmation.
Behavioral Bioassays
Behavioral assays are crucial for determining the biological function of identified pheromone components. The Y-tube olfactometer is a standard apparatus for assessing insect attraction to volatile cues.
Protocol 4: Y-Tube Olfactometer Bioassay
-
Apparatus: A Y-shaped glass tube is used. The base of the 'Y' serves as the insect release point, and the two arms present different odor stimuli.
-
Airflow: A purified and humidified air stream is passed through each arm of the olfactometer at a controlled and equal flow rate (e.g., 200-500 mL/min).
-
Odor Source: A filter paper treated with a synthetic blend of the putative pheromone (or a single component) dissolved in a solvent is placed in one arm's airflow. A filter paper treated with the solvent alone serves as the control in the other arm.
-
Insect Release: A single insect is introduced at the base of the Y-tube and allowed a set amount of time (e.g., 5-10 minutes) to choose between the two arms.
-
Data Collection: The first choice of the insect (entering a defined zone in one of the arms) and/or the time spent in each arm is recorded.
-
Statistical Analysis: The data from multiple replicates are analyzed using a statistical test (e.g., Chi-squared test or G-test) to determine if there is a significant preference for the pheromone-laden arm over the control arm.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the logical flow of pheromone identification and its biological effect, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the identification of this compound as an insect pheromone component.
Caption: Simplified signaling pathway of an insect olfactory response to this compound.
Conclusion
The identification of this compound as a pheromone component in species such as Lobiopa insularis and Resseliella theobaldi underscores the diversity and specificity of chemical communication in the insect world. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to build upon. Further investigation into the biosynthesis of this compound in these insects, the specific olfactory receptors involved in its detection, and its synergistic or antagonistic effects with other pheromone components will undoubtedly open new avenues for the development of innovative and environmentally sound pest management strategies.
References
Nematicidal properties of 2-Undecanol against Meloidogyne incognita
An In-depth Technical Guide on the Nematicidal Properties of 2-Undecanol against Meloidogyne incognita
Introduction
The southern root-knot nematode, Meloidogyne incognita, is a highly destructive plant-parasitic nematode with a wide host range, causing significant economic losses in agriculture worldwide.[1][2] Its control is challenging due to its rapid reproduction and the phasing out of many synthetic chemical nematicides over environmental and health concerns.[3] This has spurred research into alternative, eco-friendly control agents. Among the promising candidates are volatile organic compounds (VOCs) produced by microorganisms. This compound, a VOC produced by the bacterium Paenibacyllus polymyxa KM2501-1, has emerged as a potent biocontrol agent against M. incognita.[1][2][4] This document provides a comprehensive technical overview of the nematicidal properties of this compound, detailing its efficacy, mechanism of action, and the experimental protocols used for its evaluation.
Nematicidal Efficacy of this compound
This compound demonstrates a multi-faceted inhibitory effect on M. incognita through direct toxicity, fumigation, locomotion inhibition, and suppression of egg hatching.
In Vitro Nematicidal Activity
In vitro assays have established the direct lethal effects of this compound on the second-stage juveniles (J2) of M. incognita. The compound is effective through both direct contact and fumigation.
Table 1: Lethal Concentration (LC50) of this compound against M. incognita J2
| Activity Type | LC50 Value (mg/L) | Exposure Time | Citation |
| Contact | 34.5 | 48 hours | [1][2][4] |
| Fumigation | 191.6 | 72 hours | [1][2][4] |
Inhibition of Locomotion
Sub-lethal concentrations of this compound significantly impair the mobility of M. incognita J2s. This reduction in movement is critical as it can hinder the nematode's ability to locate and infect host roots.
Table 2: Effect of this compound on the Locomotion of M. incognita J2
| Concentration (mg/L) | Reduction in Head Thrash Frequency | Reduction in Body Bend Frequency | Citation |
| 40 | 84.0% | 97.0% | [1][2][4] |
Inhibition of Egg Hatching
This compound demonstrates potent ovicidal activity by significantly inhibiting the hatching of M. incognita eggs. This is a crucial control attribute as it disrupts the nematode's life cycle and prevents the emergence of infective J2s.
Table 3: Egg Hatching Inhibition of M. incognita by this compound
| Concentration (mg/L) | Inhibition Rate (%) | Citation |
| 10 | 23.8% | [2] |
| 20 | 52.4% | [2] |
| 40 | 84.5% | [2] |
| 80 | 98.5% | [1][2][4] |
In Vivo Control Efficacy in Pot Experiments
The application of this compound to soil has been shown to effectively reduce nematode infestation in tomato plants, as measured by the reduction in root gall formation.
Table 4: In Vivo Control Efficacy of this compound against M. incognita on Tomato
| Application Dose (mg/pot) | Control Efficacy (%) | Citation |
| 5 | 60.8% | [1][2][4] |
Mechanism of Action
The mechanism by which this compound controls M. incognita appears to be two-fold: an indirect action mediated by the host plant's root exudates and a potential direct action on nematode physiology.
Indirect Action via Alteration of Root Exudates
Research indicates that a primary mechanism of this compound is its ability to influence the host plant's defense system. When applied to tomato plants, this compound significantly alters the composition of root exudates.[1][4] A metabolomics analysis revealed that this compound treatment up-regulates the secretion of specific compounds by the tomato roots that are themselves nematicidal or act as attractants that can kill the nematodes.[1][4]
Notably, the following compounds were identified in the root exudates of treated plants:
-
10-undecenal: This up-regulated metabolite was found to attract and kill M. incognita J2s at a concentration of 100 mg/L.[1][4]
-
Cyclohexylamine: This compound also showed increased abundance and possessed nematicidal activity at a concentration of 1,000 mg/L.[1][4]
This indirect mechanism suggests that this compound can trigger a systemic response in the plant, enhancing its resistance to nematode infection.[4]
Potential Direct Nematicidal Mechanism
While the direct molecular target of this compound in nematodes has not been fully elucidated, studies on the structurally similar compound 2-undecanone provide valuable insights into a potential mechanism of action. Research on 2-undecanone's effect on Caenorhabditis elegans and M. incognita has revealed a dual-action mechanism involving repellency and contact toxicity.[5][6]
The proposed mechanism for 2-undecanone involves:
-
Lysosomal Disruption: The compound induces intracellular calcium accumulation, leading to the rupture of lysosomal membranes.[6]
-
Target Protein Binding: 2-undecanone binds to the target proteins Hsp70 A and V-ATPase A, which are crucial for lysosomal stability and function.[5][6]
-
Metabolic Interference: This binding inhibits acid sphingomyelinase activity, leading to an accumulation of sphingomyelin and a reduction in ceramide. This disrupts the lysosomal membrane's integrity, releasing hydrolytic enzymes into the cytoplasm and triggering cell death.[5][6]
Given the structural similarity, it is plausible that this compound may exert its direct nematicidal effects through a similar pathway involving lysosomal damage.
Experimental Protocols
The following sections detail the methodologies employed to generate the efficacy data presented above.
Nematode Culture and Inoculum Preparation
Meloidogyne incognita is typically reared on susceptible host plants, such as tomato (Solanum lycopersicum).[3][7] Egg masses are collected from the roots of heavily infected plants. To obtain second-stage juveniles (J2s), the egg masses are incubated in water on a Baermann funnel apparatus, and freshly hatched J2s (within 24-48 hours) are collected for use in bioassays.[7]
In Vitro Contact Toxicity Assay
-
Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., a small amount of acetone or DMSO) and then diluted with distilled water containing a surfactant like Triton X-100 or Tween 80 to create a series of concentrations (e.g., 10 to 90 mg/L).[4][8] A control solution containing only the solvent and surfactant is also prepared.
-
Exposure: A suspension of approximately 80-100 J2s is added to each well of a multi-well tissue culture plate.[7] An equal volume of the this compound test solution is then added.
-
Incubation: The plates are incubated at a constant temperature (e.g., 25 ± 2°C) for a specified period, typically 48 hours.[4]
-
Mortality Assessment: After incubation, nematode mortality is assessed. J2s are considered dead if they are immobile and do not respond to probing with a fine needle.[8] Mortality rates are often corrected using the Schneider-Orelli formula to account for natural deaths in the control group.[4][9]
Egg Hatching Inhibition Assay
-
Exposure: Intact egg masses of M. incognita are collected and placed into wells of a culture plate containing the various concentrations of this compound solutions.
-
Incubation: The plates are incubated for a period of 7 days.[4][9]
-
Assessment: After the incubation period, the number of hatched J2s in each well is counted. The inhibition rate is calculated by comparing the number of hatched juveniles in the treatment groups to the control group.
In Vivo Pot Experiment
-
Planting: Tomato seedlings are transplanted into pots containing sterilized soil.
-
Inoculation: Each pot is inoculated with a suspension of a predetermined number of M. incognita J2s (e.g., 1,000 J2s).[7]
-
Treatment: A solution of this compound is applied to the soil around the plant rhizosphere at a specified dose (e.g., 5 mg/pot).[1][4] Control plants receive only water or a blank solvent solution.
-
Growth Period: The plants are maintained in a greenhouse for several weeks (e.g., 4-6 weeks) to allow for nematode infection and gall development.[7]
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the experimental workflows and the proposed mechanism of action for this compound.
Caption: Workflow for the in vitro contact toxicity assay.
Caption: Workflow for the in vivo pot experiment.
Caption: Indirect mechanism of this compound via root exudates.
Caption: Potential direct mechanism based on 2-Undecanone.
References
- 1. Efficacy of this compound produced by Paenibacillus polymyxa KM2501-1 in controlling Meloidogyne incognita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Acetic Acid, 2-Undecanone, and (E)-2-Decenal Ultrastructural Malformations on Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of this compound produced by Paenibacillus polymyxa KM2501-1 in controlling Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Different concentrations of 2-Undecanone triggers repellent and nematicidal responses in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Control of Meloidogyne incognita Using Mixtures of Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.flvc.org [journals.flvc.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Antimicrobial Activity of 2-Undecanol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Undecanol, a secondary fatty alcohol, and its derivatives have emerged as promising antimicrobial agents with a broad spectrum of activity against various pathogenic microorganisms, including bacteria and fungi. This technical guide provides a comprehensive overview of the current state of research on the antimicrobial properties of this compound and its synthesized analogs. It delves into their spectrum of activity, quantitative efficacy, proposed mechanisms of action, and detailed experimental protocols for their evaluation. This document aims to serve as a valuable resource for researchers and professionals in the fields of microbiology, medicinal chemistry, and drug development.
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Natural products and their synthetic derivatives represent a rich source of chemical diversity for identifying new antimicrobial leads. This compound, a naturally occurring fatty alcohol found in various plants and microorganisms, has demonstrated notable antimicrobial properties. Its chemical structure provides a scaffold for the synthesis of various derivatives with potentially enhanced efficacy and selectivity. This guide summarizes the existing data on the antimicrobial activity of this compound and its derivatives, offering a foundation for future research and development in this area.
Antimicrobial Spectrum and Efficacy
The antimicrobial activity of this compound and its derivatives has been evaluated against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. The primary metric for quantifying this activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
Antibacterial Activity
This compound and its ketone analog, undecan-2-one, have shown varied activity against bacteria. Generally, they exhibit greater efficacy against Gram-positive bacteria compared to Gram-negative bacteria.
Table 1: Antibacterial Activity of this compound and Its Derivatives (MIC values)
| Compound | Microorganism | MIC | Reference |
| Undecan-2-one | Bacillus subtilis | > 30 µL/mL | [1] |
| Escherichia coli | > 30 µL/mL | [1] | |
| Undec-2-yl acetate (racemic) | Bacillus subtilis | - | [1] |
| Undec-2-yl acetate (enantiomers) | Bacillus subtilis | Higher activity than racemic | [1] |
Note: Further research is required to establish specific MIC values for this compound against a wider range of bacterial strains.
Antifungal Activity
This compound and its derivatives have demonstrated significant activity against various fungal species.
Table 2: Antifungal Activity of this compound and Its Derivatives (MIC values)
| Compound | Microorganism | MIC | Reference |
| Undecan-2-one | Aspergillus niger | 1 µL/mL | [1] |
| This compound | Aspergillus niger | Inhibits growth | [1] |
| Undecan-3-ol | Aspergillus niger | 1 µl/ml |
Mechanism of Action
The primary mechanism of antimicrobial action for alcohols like this compound is believed to be the disruption of the microbial cell membrane's integrity. This leads to a cascade of events culminating in cell death.
Disruption of Cell Membrane
The lipophilic nature of this compound allows it to intercalate into the lipid bilayer of the microbial cell membrane. This insertion disrupts the membrane's fluidity and structural organization. The consequences of this disruption include:
-
Increased Membrane Permeability: The compromised membrane becomes more permeable, leading to the leakage of essential intracellular components such as ions, ATP, and nucleic acids.
-
Dissipation of Membrane Potential: The electrochemical gradient across the microbial membrane, crucial for processes like ATP synthesis and transport, is dissipated.
-
Inhibition of Membrane-Bound Enzymes: The altered membrane environment can inhibit the function of essential membrane-bound proteins, including enzymes involved in respiration and cell wall synthesis.
Protein Denaturation
In addition to membrane disruption, this compound can also induce the denaturation of microbial proteins, both in the membrane and within the cytoplasm. This loss of protein structure leads to the inactivation of enzymes and the disruption of vital cellular processes.
Signaling Pathway of Antimicrobial Action
The proposed mechanism of action can be visualized as a signaling pathway:
Synthesis of this compound Derivatives
The hydroxyl group of this compound serves as a key functional handle for the synthesis of various derivatives, such as esters, with potentially improved antimicrobial properties.
Esterification
A common method for derivatization is the esterification of the hydroxyl group with various carboxylic acids or their activated forms (e.g., acid chlorides or anhydrides). This modification can alter the lipophilicity and steric properties of the molecule, potentially influencing its interaction with microbial membranes and its overall antimicrobial efficacy.
Experimental Protocols
Accurate and reproducible assessment of antimicrobial activity is crucial for the evaluation of new compounds. The broth microdilution method is a standard and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Broth Microdilution Method for MIC Determination
This protocol outlines the steps for determining the MIC of this compound and its derivatives against a target microorganism.
Materials:
-
96-well microtiter plates
-
Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Target microorganism culture
-
This compound or its derivative (stock solution)
-
Solvent for the test compound (e.g., DMSO, ethanol)
-
Positive control (a known antimicrobial agent)
-
Negative control (broth and solvent only)
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in the culture broth directly in the 96-well plate to achieve a range of desired concentrations.
-
-
Preparation of Inoculum:
-
Grow the target microorganism in the appropriate broth to the mid-logarithmic phase.
-
Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute the standardized inoculum in the culture broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add the diluted inoculum to each well of the microtiter plate containing the test compound dilutions, positive control, and negative control.
-
-
Incubation:
-
Incubate the microtiter plate at the optimal temperature and duration for the growth of the target microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for microbial growth (turbidity).
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.
-
Experimental Workflow
The overall workflow for screening the antimicrobial activity of this compound and its derivatives can be visualized as follows:
Conclusion and Future Directions
This compound and its derivatives represent a promising class of antimicrobial agents. The available data indicates their potential, particularly against fungi and Gram-positive bacteria. However, further research is warranted to fully elucidate their antimicrobial spectrum, potency, and mechanisms of action.
Future research efforts should focus on:
-
Comprehensive MIC Testing: Determining the MIC values of this compound and a wider range of its derivatives against a diverse panel of clinically relevant bacteria and fungi.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of this compound derivatives and evaluating their antimicrobial activity to establish clear SARs. This will guide the design of more potent and selective analogs.
-
In-depth Mechanistic Studies: Employing techniques such as membrane potential assays, fluorescence microscopy, and transcriptomics to gain a deeper understanding of the molecular mechanisms underlying their antimicrobial activity.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the most promising candidates in animal models of infection to assess their in vivo efficacy and safety profiles.
By addressing these key areas, the full therapeutic potential of this compound and its derivatives as novel antimicrobial agents can be realized.
References
The Role of 2-Undecanol in Plant Defense Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Undecanol, a secondary fatty alcohol, is emerging as a significant player in the complex arsenal of plant defense mechanisms. This volatile organic compound (VOC) exhibits a broad spectrum of activity against various plant pests, including nematodes, insects, and fungal pathogens. Its role extends beyond direct toxicity, as it also acts as a signaling molecule, inducing systemic resistance in plants and modulating the composition of root exudates to enhance defense. This technical guide provides an in-depth analysis of the current understanding of this compound's function in plant protection, detailing its mode of action, outlining experimental protocols for its study, and presenting its effects on plant defense signaling pathways. While the precise biosynthetic pathway in plants remains an area of active investigation, this document consolidates the existing quantitative data and knowledge to serve as a valuable resource for researchers and professionals in the fields of plant science and drug development.
Introduction
Plants, being sessile organisms, have evolved sophisticated defense strategies to counteract a myriad of biotic threats. These strategies involve a complex interplay of constitutive and inducible defenses, often mediated by a diverse array of secondary metabolites. Among these, volatile organic compounds (VOCs) play a crucial role in both direct defense and as signaling molecules in plant-plant and plant-insect interactions. This compound (C₁₁H₂₄O) is one such VOC that has garnered increasing attention for its potent protective properties.
This guide delves into the multifaceted role of this compound in plant defense, summarizing the current state of knowledge on its biological activity, its influence on plant physiology, and the experimental approaches used to elucidate its functions.
Biosynthesis of this compound in Plants (Hypothesized)
While this compound has been identified as a plant metabolite, its precise biosynthetic pathway within plants has not been fully elucidated.[1] However, based on the known biosynthesis of other long-chain secondary alcohols and related compounds in plants, a plausible pathway can be hypothesized. This likely involves the modification of a C11 fatty acid precursor, undecanoic acid.
The proposed pathway involves two key enzymatic steps:
-
Hydroxylation of Undecanoic Acid: A cytochrome P450 monooxygenase (CYP) likely catalyzes the hydroxylation of undecanoic acid at the second carbon position to form 2-hydroxyundecanoic acid. Plant CYPs are a large and diverse family of enzymes known to be involved in the oxidation of various fatty acids.[2][3][4]
-
Reduction to this compound: The resulting 2-hydroxyundecanoic acid is then likely reduced to this compound by an alcohol dehydrogenase (ADH) or a similar reductase enzyme. Plant ADHs exhibit broad substrate specificity and are known to be involved in the synthesis of various alcohols.
Further research, including isotopic labeling studies and identification of the specific enzymes involved, is necessary to confirm this proposed pathway.
Role of this compound in Plant Defense
This compound contributes to plant defense through multiple modes of action, including direct toxicity to pests and the induction of plant defense responses.
Nematicidal Activity
This compound has demonstrated significant efficacy against root-knot nematodes (Meloidogyne spp.), a major agricultural pest.[5] Its nematicidal activity includes:
-
Contact and Fumigant Toxicity: It exhibits both contact and fumigant action against juvenile nematodes.[5]
-
Inhibition of Egg Hatching: this compound can significantly reduce the hatching of nematode eggs.[5]
-
Locomotion Inhibition: It impairs the movement of nematodes, reducing their ability to infect plant roots.[5]
The application of this compound to the soil has been shown to reduce the number of root galls, indicating its potential as a biocontrol agent.[5]
Insecticidal Activity
Antifungal Activity
This compound has been shown to inhibit the growth of various fungi.[8][9] The primary mechanism of its antifungal action is believed to be the disruption of fungal cell membranes. As an amphipathic molecule, this compound can intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[1][10]
Induction of Plant Defense Responses and Signaling Pathways
Beyond its direct antimicrobial and insecticidal effects, this compound plays a crucial role as a signaling molecule that primes and induces the plant's own defense systems.
Modulation of Root Exudates
Treatment of tomato plants with this compound has been shown to significantly alter the composition of their root exudates.[8] Metabolomic analysis revealed an increase in the secretion of other nematicidal and attractant compounds, suggesting that this compound triggers a cascade of defense responses within the plant, leading to the production and release of a more complex defensive chemical cocktail into the rhizosphere.[8]
Involvement of Plant Defense Signaling Pathways
The induction of systemic resistance by this compound suggests its interaction with the major plant defense signaling pathways: the Jasmonic Acid (JA), Salicylic Acid (SA), and Ethylene (ET) pathways. While direct transcriptomic evidence specifically linking this compound to these pathways is still emerging, the observed physiological responses allow for the formulation of a hypothetical signaling cascade.
-
Jasmonic Acid (JA) Pathway: The JA pathway is primarily involved in defense against necrotrophic pathogens and chewing insects.[11][12] The nematicidal and insecticidal properties of this compound suggest that it may activate the JA signaling cascade, leading to the expression of defense-related genes such as those encoding proteinase inhibitors and enzymes involved in the biosynthesis of other defensive secondary metabolites.
-
Salicylic Acid (SA) Pathway: The SA pathway is typically associated with defense against biotrophic pathogens.[13][14][15] The broad-spectrum antimicrobial activity of this compound, including its effects on fungi, indicates a potential role in activating the SA pathway, leading to the production of pathogenesis-related (PR) proteins.
-
Ethylene (ET) Pathway: The ET pathway often acts synergistically with the JA pathway in regulating defense responses.[16][17]
It is likely that this compound triggers a complex interplay and crosstalk between these signaling pathways, allowing the plant to fine-tune its defense response to specific threats.
Quantitative Data
The following tables summarize the available quantitative data on the efficacy of this compound in plant defense.
Table 1: Nematicidal Activity of this compound against Meloidogyne incognita
| Activity Metric | Value | Reference |
| Contact LC₅₀ | 34.5 mg/L | [5] |
| Fumigant LC₅₀ | 191.6 mg/L | [5] |
| Egg Hatching Inhibition (at 80 mg/L) | 98.5% | [5] |
| Reduction in Head Thrash Frequency (at 40 mg/L) | 84.0% | [5] |
| Reduction in Body Bend Frequency (at 40 mg/L) | 97.0% | [5] |
| Control Efficacy in Pot Experiment (at 5 mg/pot) | 60.8% reduction in galls | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol for In Vitro Nematicidal Assay
Objective: To determine the direct toxicity of this compound to root-knot nematode juveniles.
Materials:
-
This compound
-
Sterile distilled water
-
Tween 80 (or other suitable surfactant)
-
96-well microtiter plates
-
Meloidogyne incognita second-stage juveniles (J2) suspension
-
Stereomicroscope
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Create a serial dilution of the stock solution in sterile distilled water containing a small amount of surfactant (e.g., 0.01% Tween 80) to ensure solubility.
-
Nematode Suspension: Prepare a suspension of freshly hatched J2s in sterile distilled water, adjusting the concentration to approximately 50-100 J2s per 50 µL.
-
Assay Setup: Add 50 µL of each test solution concentration to the wells of a 96-well plate. Add 50 µL of the J2 suspension to each well. Include a control group with sterile distilled water and surfactant only.
-
Incubation: Incubate the plates at 25-28°C for 24, 48, and 72 hours.
-
Mortality Assessment: After each incubation period, observe the nematodes under a stereomicroscope. Nematodes that are immobile and do not respond to probing with a fine needle are considered dead.
-
Data Analysis: Calculate the percentage of mortality for each concentration and time point. Determine the LC₅₀ value using probit analysis.
Protocol for Metabolomic Analysis of Plant Root Exudates
Objective: To identify changes in the chemical composition of root exudates in response to this compound treatment.
Materials:
-
Plant seedlings (e.g., tomato)
-
Hydroponic culture system
-
This compound solution
-
Sterile water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol, Acetonitrile, Formic Acid (LC-MS grade)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Plant Growth and Treatment: Grow seedlings hydroponically in a sterile nutrient solution. After a period of acclimatization, treat the plants by adding a known concentration of this compound to the hydroponic solution. Maintain a control group without this compound.
-
Collection of Root Exudates: After the desired treatment period, carefully remove the plants from the hydroponic solution and gently wash the roots with sterile water. Place the roots in a beaker with a known volume of sterile water and allow them to exude for a defined period (e.g., 4-8 hours).
-
Sample Preparation:
-
Filter the collected exudate solution to remove any root debris.
-
Acidify the solution with formic acid to a pH of ~3.0.
-
Perform Solid Phase Extraction (SPE) to concentrate the metabolites and remove salts. Condition a C18 SPE cartridge with methanol and then water. Load the exudate sample onto the cartridge. Wash the cartridge with water to remove salts. Elute the metabolites with methanol.
-
Dry the eluted sample under a gentle stream of nitrogen gas and reconstitute in a small volume of a suitable solvent (e.g., 50% methanol).
-
-
LC-MS Analysis:
-
Inject the reconstituted sample into an LC-MS system.
-
Separate the metabolites using a reverse-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid).
-
Detect the metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes.
-
-
Data Analysis:
-
Process the raw LC-MS data using appropriate software for peak picking, alignment, and normalization.
-
Perform statistical analysis (e.g., PCA, OPLS-DA) to identify significant differences in the metabolite profiles between the control and treated groups.
-
Identify the differential metabolites by comparing their mass-to-charge ratio (m/z) and fragmentation patterns with spectral databases (e.g., METLIN, MassBank).
-
Visualizations
Hypothesized Biosynthetic Pathway of this compound
References
- 1. Modes of antifungal action of alkanols against Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYP94A1, a plant cytochrome P450-catalyzing fatty acid omega-hydroxylase, is selectively induced by chemical stress in Vicia sativa seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 metabolizing fatty acids in plants: characterization and physiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of this compound produced by Paenibacillus polymyxa KM2501-1 in controlling Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Antifungal and plant growth promotion activity of volatile organic compounds produced by Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Induction, modification, and transduction of the salicylic acid signal in plant defense responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Induction, modification, and perception of the salicylic acid signal in plant defence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The diversity of salicylic acid biosynthesis and defense signaling in plants: Knowledge gaps and future opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Olfactory Response of Insects to 2-Undecanol Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the current understanding and methodologies for studying the olfactory responses of insects to the enantiomers of 2-Undecanol. It is designed to be a technical resource, offering detailed experimental protocols and conceptual frameworks for research in this area.
Introduction: The Significance of Chirality in Insect Olfaction
Insects rely heavily on their sophisticated olfactory systems to navigate their environment, locate food sources, find mates, and avoid predators. The chemical cues that mediate these behaviors are often highly specific. A critical aspect of this specificity lies in the chirality of semiochemicals. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can elicit vastly different, and sometimes antagonistic, behavioral and physiological responses in insects. Understanding these enantioselective responses is paramount for developing effective and species-specific pest management strategies, as well as for fundamental research into the mechanisms of olfaction.
This compound, a secondary alcohol, has been identified as a component of floral scents and as a semiochemical in various insect species. Its chiral nature, existing as (R)-(-)-2-Undecanol and (S)-(+)-2-Undecanol, presents a compelling case for investigating enantiomer-specific olfactory responses. However, detailed quantitative data on the differential effects of these enantiomers on insect behavior and physiology remains a developing area of research.
One notable example is the strawberry sap beetle, Lobiopa insularis, where males have been found to produce this compound as part of their aggregation pheromone, with a naturally occurring enantiomeric ratio of S:R = 3.5:1. While field tests have been conducted with racemic mixtures, a detailed investigation into the distinct roles of each enantiomer is warranted to fully understand its biological activity.
This guide will delve into the experimental protocols necessary to elucidate these responses and the underlying signaling pathways involved in insect olfaction.
Data Presentation: Quantifying the Olfactory Response
To date, specific quantitative data on the electrophysiological and behavioral responses of insects to the individual enantiomers of this compound is not extensively available in published literature. However, the following tables serve as templates to illustrate how such data, once obtained through the experimental protocols outlined in this guide, should be structured for clear comparison and analysis.
Table 1: Electroantennogram (EAG) Responses to this compound Enantiomers
This table would summarize the dose-dependent antennal depolarization in response to each enantiomer, providing a measure of the overall olfactory sensitivity of the insect's antenna.
| Insect Species | Sex | Compound | Dose (µg) | Mean EAG Response (mV) ± SEM | Normalized Response (%) |
| Lobiopa insularis | Male | (R)-2-Undecanol | 1 | Hypothetical Data | Hypothetical Data |
| 10 | Hypothetical Data | Hypothetical Data | |||
| 100 | Hypothetical Data | Hypothetical Data | |||
| (S)-2-Undecanol | 1 | Hypothetical Data | Hypothetical Data | ||
| 10 | Hypothetical Data | Hypothetical Data | |||
| 100 | Hypothetical Data | Hypothetical Data | |||
| Racemic this compound | 1 | Hypothetical Data | Hypothetical Data | ||
| 10 | Hypothetical Data | Hypothetical Data | |||
| 100 | Hypothetical Data | Hypothetical Data | |||
| Solvent Control | - | Hypothetical Data | 0 |
Table 2: Single-Sensillum Recording (SSR) Responses to this compound Enantiomers
This table would detail the firing rates of individual olfactory sensory neurons (OSNs) housed in specific sensilla, offering a finer resolution of neuronal sensitivity and specificity to each enantiomer.
| Insect Species | Sex | Sensillum Type | Neuron | Compound | Spike Frequency (spikes/s) ± SEM |
| Lobiopa insularis | Male | Sensilla Basiconica | A | (R)-2-Undecanol | Hypothetical Data |
| (S)-2-Undecanol | Hypothetical Data | ||||
| Racemic this compound | Hypothetical Data | ||||
| Solvent Control | Hypothetical Data |
Table 3: Behavioral Response in a Y-Tube Olfactometer
This table would quantify the behavioral preference or aversion of an insect to each enantiomer in a controlled laboratory setting.
| Insect Species | Sex | Treatment Arm | Control Arm | No. Choosing Treatment | No. Choosing Control | No Response | % Attraction | P-value (Chi-Square) |
| Lobiopa insularis | Male | (R)-2-Undecanol | Solvent | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Female | (R)-2-Undecanol | Solvent | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data | |
| Male | (S)-2-Undecanol | Solvent | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data | |
| Female | (S)-2-Undecanol | Solvent | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |
Table 4: Field Trap Captures with this compound Enantiomers
This table would present the results of field trials, indicating the attractiveness of each enantiomer under natural conditions.
| Trap Type | Lure | Mean No. of Insects Captured/Trap/Day ± SEM |
| Male | Female | |
| Pitfall Trap | (R)-2-Undecanol | Hypothetical Data |
| (S)-2-Undecanol | Hypothetical Data | |
| Racemic this compound | Hypothetical Data | |
| Ketone Mix (Control) | Hypothetical Data | |
| Unbaited Control | Hypothetical Data |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are generalized protocols for the key experiments used to study insect olfactory responses.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD is a powerful technique to identify which compounds in a complex mixture elicit an olfactory response.
Objective: To identify the specific enantiomer of this compound that is biologically active.
Methodology:
-
Sample Preparation: Prepare solutions of (R)-2-Undecanol, (S)-2-Undecanol, and the racemic mixture in a suitable solvent (e.g., hexane) at various concentrations.
-
Insect Preparation: Anesthetize an insect by chilling. Excise an antenna at the base. Mount the antenna between two electrodes filled with an appropriate saline solution. The base of the antenna is connected to the reference electrode and the tip to the recording electrode.
-
GC Separation: Inject the sample into a gas chromatograph equipped with a chiral column to separate the enantiomers. The effluent from the column is split into two streams.
-
Detection: One stream is directed to the GC's flame ionization detector (FID) to record the chemical profile. The other stream is passed over the prepared antenna.
-
Data Acquisition: The FID signal and the electrical response from the antenna (the electroantennogram or EAG) are recorded simultaneously. A peak in the EAG trace that coincides with a peak in the FID trace indicates an olfactory response to that specific compound.
Single-Sensillum Recording (SSR)
SSR allows for the measurement of action potentials from individual olfactory sensory neurons (OSNs), providing high-resolution data on neuronal specificity.
Objective: To determine the response characteristics of individual OSNs to the enantiomers of this compound.
Methodology:
-
Insect Immobilization: The insect is immobilized in a pipette tip or with wax, leaving the antennae exposed and accessible.
-
Electrode Placement: A reference electrode (tungsten or glass) is inserted into the insect's eye or another part of the head. The recording electrode, also a sharp tungsten or glass microelectrode, is carefully inserted into the base of a single olfactory sensillum on the antenna using a micromanipulator.
-
Odorant Delivery: A continuous stream of humidified, purified air is directed over the antenna. A puff of air carrying a known concentration of one of the this compound enantiomers is introduced into the airstream for a defined duration.
-
Recording: The extracellular electrical activity of the OSNs within the sensillum is amplified, filtered, and recorded. The number of action potentials (spikes) before, during, and after the stimulus is counted.
-
Data Analysis: The change in spike frequency in response to the odorant is calculated. Different neurons within the same sensillum can often be distinguished by their spike amplitudes.
Y-Tube Olfactometer Assay
This behavioral assay is used to assess the preference or aversion of an insect to a specific odor in a controlled laboratory environment.
Objective: To determine the behavioral response (attraction, repulsion, or no preference) of an insect to the enantiomers of this compound.
Methodology:
-
Apparatus Setup: A Y-shaped glass or plastic tube is used. Purified, humidified air is passed through both arms of the Y-tube at a constant flow rate.
-
Odor Source: A filter paper treated with a known amount of one of the this compound enantiomers is placed in one arm, and a filter paper with the solvent control is placed in the other arm.
-
Insect Introduction: A single insect is introduced at the base of the Y-tube.
-
Observation: The insect is given a set amount of time to make a choice. A choice is recorded when the insect moves a certain distance into one of the arms. The first choice and the time spent in each arm are recorded.
-
Data Analysis: The number of insects choosing the treatment arm versus the control arm is analyzed using a Chi-square test to determine statistical significance.
Field Trapping Experiment
Field trapping is essential to validate laboratory findings and assess the potential of a semiochemical for pest management under natural conditions.
Objective: To evaluate the attractiveness of the this compound enantiomers to a target insect population in their natural habitat.
Methodology:
-
Trap Design: Select an appropriate trap type for the target insect (e.g., pitfall traps, sticky traps, funnel traps).
-
Lure Preparation: Lures are prepared by loading a dispenser (e.g., a rubber septum) with a specific dose of (R)-2-Undecanol, (S)-2-Undecanol, the racemic mixture, or a control.
-
Experimental Design: Traps are deployed in the field in a randomized block design to minimize positional effects. A sufficient distance should be maintained between traps to avoid interference.
-
Trap Servicing: Traps are checked at regular intervals, and the number of captured target insects (and non-target species) is recorded. Lures are replaced as needed.
-
Data Analysis: The mean number of insects captured per trap for each treatment is calculated and statistically compared using an appropriate method (e.g., ANOVA followed by a post-hoc test).
Visualization of Signaling Pathways and Workflows
Olfactory Signaling Pathways in Insects
Insects primarily utilize two major types of olfactory receptors: Odorant Receptors (ORs) and Ionotropic Receptors (IRs), which mediate distinct signaling cascades.
Caption: Ionotropic Receptor (IR) signaling pathway in insect olfaction.
Caption: Metabotropic Odorant Receptor (OR) signaling pathway in insects.
Experimental Workflows
Caption: Workflow for Gas Chromatography-Electroantennographic Detection.
Caption: Workflow for a Y-Tube Olfactometer behavioral assay.
Conclusion and Future Directions
The study of insect olfactory responses to the enantiomers of this compound is a promising avenue for both basic and applied research. While the current body of literature provides a foundation, particularly with the identification of this compound in the pheromone blend of Lobiopa insularis, there is a clear need for detailed quantitative studies on the individual enantiomers.
For researchers and scientists, the protocols and frameworks presented in this guide offer a roadmap for systematically investigating these enantioselective responses. Such studies will not only enhance our understanding of the molecular and neural basis of olfaction but also pave the way for the development of novel, highly specific, and environmentally benign pest management tools.
For drug development professionals, particularly in the agri-chemical sector, a deeper understanding of enantiomer-specific insect olfaction can lead to the design of more effective attractants for monitoring and mass trapping, or repellents for crop protection. The potential for one enantiomer to be a strong attractant while the other is inactive or even repellent highlights the importance of chirality in the development of next-generation semiochemical-based products. Future research should prioritize the generation of the quantitative data outlined in the template tables to fully unlock the potential of this compound enantiomers in these applications.
Toxicological Profile and Safety Data of 2-Undecanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Undecanol (CAS No. 1653-30-1), a secondary fatty alcohol, sees application in various industries, including as a fragrance ingredient and flavoring agent.[1] Its safety profile is of paramount importance for risk assessment in occupational, consumer, and pharmaceutical contexts. This technical guide provides a comprehensive overview of the available toxicological data for this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. It is important to note that while some direct experimental data for this compound exists, much of its toxicological profile is currently informed by read-across data from structurally similar compounds, a common practice in chemical safety assessment.[2]
Acute Toxicity
There is a lack of publicly available, specific acute toxicity data (LD50/LC50) for this compound. However, it is classified as harmful if swallowed. General safety data sheets indicate that symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[3]
Skin and Eye Irritation
This compound is considered to be a skin and eye irritant.[1][4]
Skin Irritation
A study conducted on rabbits according to OECD Guideline 404 showed that a single 4-hour, semi-occluded application of this compound produced very slight erythema, leading to its classification as a mild irritant.[2] No evidence of skin irritation was observed in the same study with 3-minute and 1-hour applications.[2]
Eye Irritation
While specific eye irritation studies on this compound are not detailed in the available literature, it is classified as causing serious eye irritation.[1] General first aid measures recommend rinsing cautiously with water for several minutes upon eye contact.[3]
Skin Sensitization
A key study directly assessing the skin sensitization potential of this compound is a murine Local Lymph Node Assay (LLNA).
Experimental Data
| Test Substance | Species | Assay | Concentration | Result | Reference |
| This compound | Mouse | LLNA | Up to 40% | Not sensitizing | [2] |
| 2-Octanol (read-across) | Mouse | LLNA | Up to 100% | Not sensitizing | [2] |
Based on this data, and supported by read-across to 2-octanol, this compound is not considered to be a skin sensitizer.[2]
Genotoxicity and Mutagenicity
There are no direct genotoxicity studies available for this compound. The assessment of its genotoxic potential relies on read-across data from the structural analog 3-hexanol.[2]
Read-Across Data
| Test Substance | Assay | Cell Line/Strain | Metabolic Activation | Result | Reference |
| 3-Hexanol | Ames Test (OECD 471) | S. typhimurium | With and without S9 | Non-mutagenic | [2] |
| 3-Hexanol | In Vitro Micronucleus Test (OECD 487) | Human peripheral blood lymphocytes | With and without S9 | Non-clastogenic | [2] |
Based on these read-across studies, this compound is not expected to be genotoxic.[2]
Repeated Dose Toxicity
Direct data on the repeated dose toxicity of this compound is not available. The safety assessment for this endpoint is based on a read-across to 2-octanol.[2]
Read-Across Data
| Test Substance | Species | Study Type | Dosing Route | NOAEL | Reference |
| 2-Octanol | Rat | 28-day (OECD 422) | Gavage | 300 mg/kg/day (fertility) | [2][5] |
| 2-Octanol | Rat | 28-day (OECD 422) | Gavage | 100 mg/kg/day (developmental) | [2][5] |
The No Observed Adverse Effect Level (NOAEL) for fertility from the 2-octanol study was 300 mg/kg/day, and for developmental toxicity, it was 100 mg/kg/day.[2][5] This data is used to calculate a Margin of Exposure (MOE) for this compound, which is considered adequate at current use levels.[2]
Experimental Protocols
Detailed methodologies for the key toxicological assays are based on internationally recognized OECD guidelines.
Acute Dermal Irritation/Corrosion (based on OECD Guideline 404)
A single dose of the test substance is applied to the skin of an albino rabbit for a duration of 4 hours under a semi-occlusive patch.[2] The skin is observed for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[2] The severity of the reactions is scored according to a standardized scale.[2]
Murine Local Lymph Node Assay (LLNA) (based on OECD Guideline 429)
The test substance is applied to the ears of mice for three consecutive days.[6] On day 5, the proliferation of lymphocytes in the draining auricular lymph nodes is measured, typically by the incorporation of a radiolabelled nucleoside. A Stimulation Index (SI) is calculated by comparing the proliferation in treated animals to that in vehicle-treated controls. An SI of less than 3 is generally considered a negative result.[6]
Bacterial Reverse Mutation Test (Ames Test) (based on OECD Guideline 471)
Histidine-requiring strains of Salmonella typhimurium are exposed to the test substance with and without a metabolic activation system (S9 mix).[7][8] The bacteria are then plated on a minimal medium lacking histidine. The number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential.[7][8]
In Vitro Mammalian Cell Micronucleus Test (based on OECD Guideline 487)
Cultured mammalian cells, such as human peripheral blood lymphocytes, are exposed to the test substance with and without metabolic activation.[9][10] After exposure, the cells are treated with a cytokinesis inhibitor to induce the formation of binucleated cells. The cells are then harvested and stained to visualize micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.[9][10]
Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (based on OECD Guideline 422)
The test substance is administered orally to rats for 28 days.[11][12] For the reproductive/developmental toxicity screening component, males are dosed for a period before mating and during mating, and females are dosed throughout the study, including mating, gestation, and lactation.[11][12] Observations include clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathology of various organs. Reproductive and developmental endpoints include fertility, gestation length, litter size, and pup viability and growth.[11][12]
Signaling Pathways and Metabolism
Specific signaling pathways for the toxicity of this compound have not been elucidated. However, the metabolism of secondary alcohols provides a basis for understanding potential mechanisms of toxicity.
Metabolism of Secondary Alcohols
Secondary alcohols like this compound are primarily metabolized in the liver. The initial step is the oxidation of the alcohol to a ketone, in this case, 2-undecanone. This reaction is catalyzed by alcohol dehydrogenase (ADH) and cytochrome P450 enzymes, particularly CYP2E1.[13][14][15] This process can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress.[3][4][16][17]
Potential Downstream Effects of Oxidative Stress
Oxidative stress can lead to a cascade of cellular events, including:
-
Lipid peroxidation: Damage to cell membranes.
-
Protein oxidation: Impairment of enzyme function.
-
DNA damage: Leading to mutations if not repaired.
-
Inflammation: Activation of pro-inflammatory signaling pathways.
These downstream effects are general mechanisms of toxicity associated with the metabolism of many xenobiotics, including alcohols.
Mandatory Visualizations
Figure 1: Workflow for Acute Toxicity Testing.
Figure 2: Workflow for In Vitro Genotoxicity Assessment.
Figure 3: Metabolism of this compound and Potential for Oxidative Stress.
References
- 1. (+-)-2-Undecanol | C11H24O | CID 15448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. daikinchemicals.com [daikinchemicals.com]
- 3. Oxidative Stress—A Key Player in the Course of Alcohol-Related Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alcohol, Oxidative Stress, and Free Radical Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. Local lymph node assay - Wikipedia [en.wikipedia.org]
- 7. nib.si [nib.si]
- 8. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 9. toxicoop.com [toxicoop.com]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. Cytochrome P450 2E1 – Alcohol Metabolism [sites.tufts.edu]
- 14. Overview: How Is Alcohol Metabolized by the Body? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. "Role of oxidative stress in alcohol-induced liver injury" by Arthur I. Cederbaum, Yongke Lu et al. [mds.marshall.edu]
Methodological & Application
Enantioselective Synthesis of (R)-2-Undecanol and (S)-2-Undecanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)-2-Undecanol and (S)-2-Undecanol. These chiral alcohols are valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and fragrances. The methods outlined below focus on biocatalytic and chemo-catalytic approaches, offering high enantioselectivity and yield.
Introduction
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the ability to synthesize single enantiomers of chiral compounds is of paramount importance in drug development and fine chemical manufacturing. (R)- and (S)-2-undecanol are important chiral synthons, and their enantioselective preparation can be achieved through two primary strategies: the kinetic resolution of racemic 2-undecanol and the asymmetric reduction of the prochiral ketone, 2-undecanone. This note details protocols for both enzymatic and chemical methods to obtain these enantiomerically pure alcohols.
Methods Overview
Three primary methods for the enantioselective synthesis of (R)- and (S)-2-undecanol are presented:
-
Biocatalytic Kinetic Resolution of Racemic this compound: This method utilizes lipases to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the unreacted enantiomer and the acylated product.
-
Biocatalytic Asymmetric Reduction of 2-Undecanone: This approach employs whole-cell biocatalysts or isolated enzymes to reduce 2-undecanone to a single enantiomer of this compound.
-
Chemo-catalytic Asymmetric Reduction of 2-Undecanone: This method uses chiral chemical catalysts, such as those employed in Corey-Bakshi-Shibata (CBS) reduction or asymmetric transfer hydrogenation, to achieve enantioselective reduction.
Data Presentation
Table 1: Biocatalytic Kinetic Resolution of Secondary Alcohols using Candida antarctica Lipase B (CALB)
| Substrate | Acyl Donor | Solvent | Time (h) | Conversion (%) | ee (Alcohol) | ee (Acetate) | Yield (Alcohol) | Yield (Acetate) |
| (±)-4-methylpentan-2-ol | Vinyl Acetate | Hexane | 24 | ~50 | >99% (S) | >99% (R) | ~45% | ~45% |
| (±)-octan-2-ol | Vinyl Acetate | Hexane | 24 | ~50 | >99% (S) | >99% (R) | ~45% | ~45% |
| (±)-oct-1-en-3-ol | Vinyl Acetate | Hexane | 24 | ~50 | >99% (S) | >99% (R) | ~45% | ~45% |
Note: Data for analogous secondary alcohols suggests high enantioselectivity for the resolution of this compound.
Table 2: Biocatalytic Asymmetric Reduction of Aliphatic Ketones
| Substrate | Biocatalyst | Product | Time (min) | Yield (%) | ee (%) |
| 2-Octanone | Acetobacter pasteurianus | (R)-2-Octanol | 70 | 95.0 | >99.9 |
| Various aromatic ketones | Pichia glucozyma | (S)-Alcohols | - | High | High |
Note: These results on analogous substrates are indicative of the potential for high yield and enantioselectivity in the reduction of 2-undecanone.
Table 3: Chemo-catalytic Asymmetric Reduction of Ketones
| Method | Substrate | Catalyst | Reductant | Product | Yield (%) | ee (%) |
| CBS Reduction | Alkyl Methyl Ketones | (S)-Me-CBS | BH₃·THF | (R)-Alcohol | Good | 69-89 |
| Asymmetric Transfer Hydrogenation | Aromatic Ketones | Ru(II)-TsDPEN | 2-Propanol | Chiral Alcohols | High | >95 |
Note: These are representative results for the respective methods on similar ketone substrates.
Experimental Protocols
Protocol 1: Biocatalytic Kinetic Resolution of (±)-2-Undecanol using Novozym 435 (Candida antarctica Lipase B)
This protocol describes the kinetic resolution of racemic this compound via lipase-catalyzed transesterification to yield (S)-2-undecanol and (R)-2-undecyl acetate. The latter can be hydrolyzed to afford (R)-2-undecanol.
Materials:
-
(±)-2-Undecanol
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate
-
Hexane (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
To a solution of (±)-2-undecanol (1.0 g, 5.8 mmol) in anhydrous hexane (20 mL), add vinyl acetate (0.75 g, 8.7 mmol).
-
Add Novozym 435 (100 mg) to the mixture.
-
Stir the reaction mixture at room temperature (or a controlled temperature, e.g., 30°C) and monitor the progress by TLC or GC.
-
When approximately 50% conversion is reached (typically 24-48 hours), filter off the enzyme and wash it with hexane.
-
Wash the combined filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mixture of (S)-2-undecanol and (R)-2-undecyl acetate by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
For (R)-2-undecanol: The separated (R)-2-undecyl acetate can be hydrolyzed using a mild base (e.g., K₂CO₃ in methanol) to yield (R)-2-undecanol.
Expected Outcome:
-
(S)-2-Undecanol with high enantiomeric excess (>99% ee).
-
(R)-2-undecyl acetate with high enantiomeric excess (>99% ee).
Protocol 2: Biocatalytic Asymmetric Reduction of 2-Undecanone
This protocol is adapted from the highly enantioselective reduction of 2-octanone.[1]
Materials:
-
2-Undecanone
-
Acetobacter pasteurianus whole cells
-
Isopropanol
-
Triethanolamine-HCl (TEA-HCl) buffer (50 mmol/L, pH 5.0)
-
Ethyl acetate
Procedure:
-
Prepare a suspension of wet Acetobacter pasteurianus cells (25 mg/mL) in TEA-HCl buffer containing 500 mmol/L isopropanol as a co-substrate.
-
Add 2-undecanone to a final concentration of 40 mmol/L.
-
Incubate the reaction mixture at 35°C with shaking (e.g., 120 rpm).
-
Monitor the reaction progress by GC. The reaction is typically complete within 70-90 minutes.
-
Once the substrate is consumed, extract the product from the reaction mixture with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude (R)-2-undecanol by silica gel column chromatography.
Expected Outcome:
-
(R)-2-Undecanol with very high yield (>90%) and enantiomeric excess (>99.9% ee).
This protocol provides a general method for the synthesis of (S)-alcohols, following Prelog's rule.
Materials:
-
2-Undecanone
-
Baker's yeast
-
Sucrose
-
Water
Procedure:
-
Suspend Baker's yeast (20 g) in a solution of sucrose (20 g) in water (200 mL) in a flask.
-
Stir the mixture at room temperature for 30 minutes to activate the yeast.
-
Add 2-undecanone (1.0 g, 5.8 mmol) to the yeast suspension.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or GC.
-
After completion, add celite to the mixture and filter. Wash the filter cake with ethyl acetate.
-
Extract the filtrate with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude (S)-2-undecanol by silica gel column chromatography.
Expected Outcome:
-
(S)-2-Undecanol with good to excellent enantiomeric excess.
Protocol 3: Chemo-catalytic Asymmetric Reduction of 2-Undecanone (CBS Reduction)
This protocol describes a general procedure for the Corey-Bakshi-Shibata (CBS) reduction of an alkyl methyl ketone to the corresponding (R)-alcohol.[2][3][4][5]
Materials:
-
2-Undecanone
-
(S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M HCl
Procedure:
-
To a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF under an inert atmosphere (e.g., argon), add BH₃·THF (0.6 eq) at room temperature.
-
Cool the mixture to -30°C.
-
Slowly add a solution of 2-undecanone (1.0 eq) in anhydrous THF to the catalyst solution.
-
Stir the reaction mixture at -30°C and monitor by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Warm the mixture to room temperature and add 1 M HCl.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude (R)-2-undecanol by silica gel column chromatography.
Expected Outcome:
-
(R)-2-Undecanol with good yield and enantiomeric excess.
Visualizations
Caption: Pathways for the enantioselective synthesis of (R)- and (S)-2-Undecanol.
Caption: Workflow for the biocatalytic kinetic resolution of (±)-2-Undecanol.
Caption: General workflow for the asymmetric reduction of 2-Undecanone.
References
- 1. researchgate.net [researchgate.net]
- 2. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Undecanol from 2-Undecanone
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the laboratory-scale synthesis of 2-Undecanol via the reduction of 2-undecanone. The primary method detailed utilizes sodium borohydride as the reducing agent, a common and efficient method for the conversion of ketones to secondary alcohols. Alternative methods, such as catalytic hydrogenation, are also briefly discussed. This guide includes comprehensive experimental procedures, data presentation in tabular format for clarity, and a visual representation of the experimental workflow.
Introduction
This compound is a secondary alcohol that finds application as a flavoring agent, a component in fragrances, and as a pheromone in various insect species.[1][2] Its synthesis is a fundamental transformation in organic chemistry, typically achieved through the reduction of the corresponding ketone, 2-undecanone. This process involves the conversion of a carbonyl group to a hydroxyl group. The selection of an appropriate reducing agent is crucial to ensure high yield and purity of the final product.
Reaction Overview
The general reaction for the synthesis of this compound from 2-undecanone is a reduction, where a hydride is added to the carbonyl carbon.
Chemical Equation:
Several reducing agents can accomplish this transformation. Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for reducing aldehydes and ketones and is often used in protic solvents like ethanol.[3] Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent but must be used in anhydrous, aprotic solvents.[3] Catalytic hydrogenation is another effective method, employing hydrogen gas and a metal catalyst.
This document will focus on the sodium borohydride reduction method due to its operational simplicity and safety profile.
Data Presentation
Table 1: Physical Properties of Reactant and Product
| Property | 2-Undecanone | This compound |
| Molecular Formula | C₁₁H₂₂O[4][5] | C₁₁H₂₄O[1] |
| Molecular Weight | 170.29 g/mol [4][5] | 172.31 g/mol [1] |
| Appearance | Colorless liquid | Colorless liquid[1] |
| Boiling Point | 229-231 °C[6] | 232-233 °C[1] |
| Melting Point | 12-15 °C | -11 to -9 °C[1] |
| Density | 0.825 g/mL at 25 °C | 0.828-0.831 g/mL at 20 °C[1] |
| Solubility | Insoluble in water | Sparingly soluble in water, soluble in alcohol and ether.[7] |
Table 2: Typical Reaction Parameters and Results for NaBH₄ Reduction
| Parameter | Value |
| Stoichiometry (2-undecanone:NaBH₄) | 1 : 0.25 (or a slight excess of NaBH₄) |
| Solvent | Ethanol or Methanol |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 30 - 60 minutes |
| Typical Yield | > 90% |
| Purity (Post-purification) | > 98% |
Table 3: Spectroscopic Data for Characterization of this compound
| Spectroscopic Technique | Key Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.8 (m, 1H, -CHOH), ~1.4-1.5 (m, 2H), ~1.2-1.3 (m, 14H), ~1.18 (d, 3H), ~0.88 (t, 3H)[1][8] |
| ¹³C NMR (CDCl₃) | δ (ppm): ~68.2 (-CHOH), ~39.5, ~31.9, ~29.6, ~29.3, ~25.8, ~23.5, ~22.7, ~14.1 |
| IR Spectroscopy (neat) | ν (cm⁻¹): ~3350 (broad, O-H stretch), ~2925, ~2855 (C-H stretch), ~1110 (C-O stretch)[9] |
Experimental Protocol: Reduction of 2-Undecanone with Sodium Borohydride
This protocol details the reduction of 2-undecanone to this compound using sodium borohydride in ethanol.
Materials and Reagents
-
2-Undecanone (≥98%)
-
Sodium borohydride (NaBH₄) (≥98%)
-
Ethanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Experimental Workflow Diagram
References
- 1. (+-)-2-Undecanol | C11H24O | CID 15448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2-Undecanone synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Undecanone | C11H22O | CID 8163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound = 98.0 GC 1653-30-1 [sigmaaldrich.com]
- 7. This compound, 1653-30-1 [thegoodscentscompany.com]
- 8. This compound(1653-30-1) 1H NMR spectrum [chemicalbook.com]
- 9. This compound [webbook.nist.gov]
Application Notes and Protocols for 2-Undecanol in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Undecanol, a secondary fatty alcohol, serves as a versatile substrate in various enzymatic reactions, offering a valuable tool for the synthesis of chiral compounds and other fine chemicals. Its applications are particularly prominent in the field of biocatalysis, where enzymes are utilized for their high specificity and efficiency under mild reaction conditions. These notes provide an overview of the key enzymatic reactions involving this compound, detailed experimental protocols, and insights into its metabolic fate.
I. Lipase-Catalyzed Kinetic Resolution of this compound
Lipases are a class of enzymes that catalyze the hydrolysis of fats and oils. In organic solvents, they are highly effective in catalyzing esterification and transesterification reactions. A significant application of lipases in organic synthesis is the kinetic resolution of racemic alcohols, where one enantiomer is selectively acylated, allowing for the separation of the two enantiomers. Lipases from Burkholderia cepacia (formerly Pseudomonas cepacia) and Candida antarctica have demonstrated high enantioselectivity towards secondary alcohols like this compound.
Key Applications:
-
Synthesis of Enantiomerically Pure Alcohols: The kinetic resolution of racemic this compound yields enantiomerically enriched (R)- or (S)-2-undecanol, which are valuable chiral building blocks in the synthesis of pharmaceuticals and other bioactive molecules.
-
Production of Chiral Esters: The acylated product of the kinetic resolution is an enantiomerically pure ester, which can also serve as a chiral synthon.
Quantitative Data Summary
| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Enantioselectivity (E-value) | Reference |
| Burkholderia cepacia Lipase (BCL) | Vinyl Acetate | Organic Solvents | Ambient | High | [1][2] |
| Candida antarctica Lipase B (CALB) | Succinic Anhydride | Acetonitrile | Not Specified | High (major products (R)-hemiester and (R,R)-diester) | [3][4] |
| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Organic Solvents | 30-50 | >200 | [5] |
| Pseudomonas cepacia Lipase (PCL) | Vinyl Acetate | Diisopropyl ether | 30 | High | [6] |
Note: The enantioselectivity and reaction rate can be influenced by the choice of acyl donor, solvent, temperature, and enzyme immobilization.
II. Experimental Protocols
Protocol 1: Kinetic Resolution of (±)-2-Undecanol via Lipase-Catalyzed Acetylation
This protocol describes a general procedure for the kinetic resolution of racemic this compound using an immobilized lipase.
Materials:
-
(±)-2-Undecanol
-
Immobilized Burkholderia cepacia Lipase (BCL) or Candida antarctica Lipase B (CALB)
-
Vinyl acetate (acyl donor)
-
Anhydrous organic solvent (e.g., hexane, toluene, or methyl tert-butyl ether (MTBE))
-
Magnetic stirrer and heating plate
-
Reaction vessel (e.g., screw-capped vial or round-bottom flask)
-
Analytical equipment for monitoring the reaction (e.g., chiral Gas Chromatography (GC))
Procedure:
-
To a dry reaction vessel, add (±)-2-undecanol (1 equivalent).
-
Add the anhydrous organic solvent (e.g., 10 mL per gram of alcohol).
-
Add vinyl acetate (1.5-3 equivalents).
-
Add the immobilized lipase (e.g., 20-50 mg per mmol of alcohol).
-
Seal the vessel and stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral GC. The reaction is typically stopped at or near 50% conversion to obtain high enantiomeric excess for both the remaining alcohol and the formed ester.
-
Upon reaching the desired conversion, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.
-
The filtrate contains the unreacted enantiomer of this compound and the acetylated enantiomer. These can be separated by standard purification techniques such as column chromatography.
Workflow for Lipase-Catalyzed Kinetic Resolution:
Caption: Workflow for the kinetic resolution of this compound.
III. Metabolic Pathways of this compound
While specific studies on the complete metabolic pathway of this compound are limited, its metabolism can be inferred from the known pathways of fatty alcohols and other secondary alcohols. The primary enzymes involved are likely alcohol dehydrogenases and cytochrome P450 monooxygenases.
Potential Metabolic Steps:
-
Oxidation to Ketone: Secondary alcohols can be oxidized to their corresponding ketones. In the case of this compound, this would yield 2-undecanone. This reaction can be catalyzed by alcohol dehydrogenases (ADHs) or cytochrome P450 (CYP) enzymes.
-
Hydroxylation: Cytochrome P450 enzymes can hydroxylate the alkyl chain of this compound at various positions, leading to the formation of diols.
-
Further Metabolism: The resulting ketone (2-undecanone) or hydroxylated products can be further metabolized through pathways of fatty acid oxidation or conjugated for excretion.
Generalized Metabolic Pathway of a Secondary Fatty Alcohol:
Caption: Putative metabolic pathway of this compound.
IV. Role in Signaling Pathways
The direct role of this compound in specific signaling pathways is not well-documented. However, fatty alcohols and their metabolites, such as fatty aldehydes and fatty acids, are known to be involved in cellular signaling. For instance, fatty acids can act as second messengers or modulate the activity of signaling proteins. Perturbations in fatty alcohol metabolism can impact signaling cascades that regulate cell differentiation and function.
Conceptual Relationship of Fatty Alcohol Metabolism to Cellular Signaling:
Caption: Influence of fatty alcohol metabolism on signaling.
V. Conclusion
This compound is a valuable substrate for enzymatic reactions, particularly for lipase-catalyzed kinetic resolutions to produce enantiomerically pure alcohols and esters. The protocols and data presented provide a foundation for researchers to utilize this compound in their synthetic and metabolic studies. Further investigation into the specific enzymes that metabolize this compound and its precise role in cellular signaling will undoubtedly expand its applications in drug development and biotechnology.
References
- 1. Burkholderia cepacia lipase immobilization for hydrolytic reactions and the kinetic resolution of the non-equimolar mixtures of isomeric alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resolution of 2-nitroalcohols by Burkholderia cepacia lipase-catalyzed enantioselective acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipase catalysed mono and di-acylation of secondary alcohols with succinic anhydride in organic media and ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Enhanced enzyme activity and enantioselectivity of lipases in organic solvents by crown ethers and cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of 2-Undecanol-Based Insect Pheromone Lures
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Undecanol is a naturally occurring secondary alcohol that has been identified as a key component in the pheromone blends of various insect species, particularly within the order Hymenoptera, and as a male-specific volatile for the sap beetle, Lobiopa insularis. Its role in chemical communication makes it a valuable tool for the development of species-specific, environmentally benign insect monitoring and control strategies. These application notes provide detailed protocols for the formulation of this compound-based pheromone lures, methods for quantifying their release rates, and data on their biological activity.
Data Presentation
The efficacy of a pheromone lure is dependent on its biological activity, which can be quantified in various ways, including direct interaction with the target organism's olfactory system and behavioral responses. The following tables summarize quantitative data on the bioactivity of this compound.
Table 1: Electroantennographic (EAG) Response of Stingless Bees to this compound
This table presents the antennal response of two species of stingless bees, Frieseomelitta silvestrii and Frieseomelitta varia, to this compound as measured by electroantennography. The data indicates a direct olfactory perception of the compound by these Hymenopteran species.
| Species | Compound | Mean EAG Response (mV ± SD) | Number of Replicates |
| Frieseomelitta silvestrii | This compound | 0.063 ± 0.011 | 7 |
| Frieseomelitta varia | This compound | 0.010 ± 0.010 | 2 |
Data adapted from electroantennography studies on stingless bees. The response to this compound was comparatively weaker than to 2-nonanol in both species[1][2].
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Rubber Septa Lures
This protocol describes the standardized method for preparing rubber septa as controlled-release dispensers for this compound.
Materials:
-
This compound (high purity)
-
Red rubber septa
-
Hexane (HPLC grade)
-
Micropipettes
-
Glass vials with PTFE-lined caps
-
Ultrasonicator
-
Forceps
-
Fume hood
Methodology:
-
Septa Preparation:
-
Place the required number of red rubber septa into a beaker.
-
Add hexane to completely submerge the septa.
-
Ultrasonicate the septa for 6 hours to remove any contaminants.
-
Replace the hexane and extract for an additional 18 hours (for a total of 24 hours of extraction).
-
Using forceps, remove the septa from the hexane and place them on a clean, lint-free surface in a fume hood to air-dry completely.
-
-
Pheromone Loading:
-
Prepare a stock solution of this compound in hexane at the desired concentration (e.g., 10 mg/mL).
-
Place a single, cleaned, and dried rubber septum into a small glass vial.
-
Using a micropipette, apply the desired amount of the this compound solution directly onto the septum. For example, to load 100 µg of this compound, apply 10 µL of a 10 mg/mL solution.
-
To aid in the absorption of the pheromone into the rubber matrix, an additional small volume of pure hexane (e.g., 50 µL) can be added[3].
-
Loosely cap the vial and allow the solvent to evaporate completely in a fume hood.
-
Once the solvent has evaporated, tightly cap the vial.
-
-
Storage:
-
Store the prepared lures at -20°C in airtight containers until field deployment to minimize the loss of the volatile pheromone.
-
Protocol 2: Quantification of this compound Release Rate from Lures
This protocol outlines a method for determining the release rate of this compound from the prepared lures using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound-loaded lures
-
Airflow system (pump, flowmeter)
-
Glass aeration chamber
-
Adsorbent tubes (e.g., Tenax® TA) or cold trap
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Internal standard (e.g., a known concentration of a non-interfering secondary alcohol acetate)
-
Hexane (pesticide residue grade)
Methodology:
-
Volatile Collection:
-
Place a this compound-loaded lure inside a glass aeration chamber.
-
Pass a controlled stream of purified air over the lure at a known flow rate (e.g., 100 mL/min).
-
Collect the volatiles from the exiting air stream using an adsorbent tube or a cold trap for a specified period (e.g., 1-24 hours).
-
-
Sample Extraction:
-
Elute the trapped volatiles from the adsorbent tube with a small, precise volume of hexane.
-
If using a cold trap, rinse the trap with a known volume of hexane to collect the condensed volatiles.
-
Add a known amount of an internal standard to the collected sample.
-
-
GC-MS Analysis:
-
Inject an aliquot of the sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program that effectively separates this compound from other compounds. A typical program might start at 50°C and ramp up to 250°C.
-
The mass spectrometer should be operated in scan mode to confirm the identity of this compound and in selected ion monitoring (SIM) mode for accurate quantification.
-
-
Quantification:
-
Create a calibration curve using known concentrations of this compound with the same internal standard concentration.
-
Calculate the amount of this compound collected in the trap by comparing its peak area to that of the internal standard and the calibration curve.
-
The release rate is calculated by dividing the total amount of this compound collected by the duration of the collection period (e.g., ng/hour).
-
Visualizations
Caption: Workflow for the formulation of this compound-based pheromone lures.
Caption: Generalized insect olfactory signaling pathway.
Note on the Signaling Pathway: The provided diagram illustrates a general mechanism for insect olfaction mediated by Odorant Receptors (ORs). An odorant molecule, like this compound, is typically bound by an Odorant Binding Protein (OBP) in the sensillar lymph and transported to an OR complex on the dendritic membrane of an olfactory receptor neuron. This binding event gates the ion channel, leading to an influx of cations, membrane depolarization, and the generation of an action potential that is transmitted to the brain. The specific ORs and OBPs involved in the detection of this compound have not been fully elucidated. Insect olfactory systems can also utilize other receptor families, such as Ionotropic Receptors (IRs), which function as ligand-gated ion channels as well[4].
References
Application Notes and Protocols for 2-Undecanol as a Bio-fumigant for Soil Nematodes
Introduction
Root-knot nematodes (RKNs), particularly species like Meloidogyne incognita, pose a significant threat to agriculture, causing substantial crop losses worldwide due to their broad host range and rapid proliferation.[1][2] The increasing regulation of chemical fumigants has spurred research into safer, more environmentally friendly alternatives.[3] Bio-fumigation, utilizing volatile organic compounds (VOCs) from microorganisms, is a promising strategy.[3][4] 2-Undecanol, a VOC produced by the bacterium Paenibacillus polymyxa KM2501-1, has emerged as a potent bio-control agent against M. incognita, demonstrating multiple modes of action.[1][2][5][6]
These application notes provide a comprehensive overview of the nematicidal properties of this compound, detailed experimental protocols for its evaluation, and insights into its mechanism of action for researchers and professionals in drug development and crop protection.
Quantitative Nematicidal Efficacy
This compound exhibits a range of detrimental effects on Meloidogyne incognita, from lethal contact and fumigant activity to sub-lethal behavioral and developmental inhibition. The following tables summarize the quantitative data from in vitro and in vivo studies.
Table 1: Direct Nematicidal Activity of this compound against M. incognita J2s
| Activity Type | Parameter | Value (mg/L) | Exposure Time | Reference |
|---|---|---|---|---|
| Contact Toxicity | LC₅₀ | 34.5 | 48 hours | [1][2][5] |
| Fumigant Toxicity | LC₅₀ | 191.6 | 72 hours |[1][2][5] |
Table 2: Sub-lethal and Developmental Effects of this compound on M. incognita
| Effect | Concentration (mg/L) | Result | Reference |
|---|---|---|---|
| Locomotion Inhibition | 40 | 84.0% reduction in head thrash frequency | [1][2][6] |
| 40 | 97.0% reduction in body bend frequency | [1][2][6] | |
| Egg Hatching Inhibition | 10 | 23.8% inhibition | [2] |
| 20 | 52.4% inhibition | [2] | |
| 40 | 84.5% inhibition | [2] |
| | 80 | 98.5% inhibition |[1][2][6] |
Table 3: In Vivo Bio-fumigant Efficacy in Pot Trials (Tomato vs. M. incognita)
| Application Rate (mg/pot) | Control Efficacy (% reduction in root galls) | Plant Growth Effect | Reference |
|---|---|---|---|
| 1 | Not specified, less effective than 5 mg | No significant effect on plant height, stem thickness, or fresh weight | [5] |
| 5 | 60.8% | No significant effect on plant height, stem thickness, or fresh weight | [1][2][5] |
| 35 | Not specified | Inhibitory effect on plant growth |[5] |
Mechanism of Action
The efficacy of this compound stems from a multi-pronged approach that includes direct toxicity to the nematode and indirect action mediated by the host plant.
Direct Effects on Nematodes
This compound acts as both a contact and a fumigant nematicide.[1][5] Direct contact leads to mortality, while its volatility allows it to diffuse through soil pores and kill nematodes without direct contact.[5] Furthermore, it has an attractive effect at certain concentrations, which may serve to lure nematodes towards a lethal source.[2]
While the precise molecular targets of this compound are still under investigation, research on the structurally similar compound 2-Undecanone provides valuable insights into potential pathways in nematodes.
-
Repellent and Neurotoxic Effects of 2-Undecanone: At higher concentrations (1–5 mg/mL), 2-Undecanone is detected by AWB olfactory sensory neurons in C. elegans, triggering a repellent behavior via the cGMP signaling pathway.[7][8]
-
Contact-Killing Mechanism of 2-Undecanone: At lower concentrations (0.06–0.08 mg/mL), 2-Undecanone induces cell death by targeting Hsp70 A and V-ATPase A.[7][8] This disrupts sphingomyelin metabolism, leading to lysosomal membrane rupture and subsequent cell death.[7][8]
Indirect Mechanism via Host Plant Modulation
A significant finding is that this compound can modulate the host plant's metabolism, inducing a defensive response. Application of this compound to tomato plants significantly alters the composition of their root exudates.[1][5] This leads to the upregulation of specific metabolites that are themselves nematicidal and attractive to nematodes.[1][5]
-
10-Undecenal: This upregulated metabolite can both attract and kill M. incognita second-stage juveniles (J2s) at a concentration of 100 mg/L.[1][6]
-
Cyclohexylamine: This compound also shows nematicidal activity at a concentration of 1,000 mg/L.[1][6]
This indirect mechanism suggests that this compound not only acts as a direct bio-fumigant but also enhances the plant's own ability to resist nematode infection.[5]
Experimental Protocols
The following protocols provide standardized methods for evaluating the efficacy of this compound. The overall experimental workflow is depicted below.
Protocol 1: In Vitro Nematicidal Bioassay (Contact and Fumigation)
Objective: To determine the direct contact and fumigant toxicity of this compound against M. incognita J2s.
Materials:
-
M. incognita J2s suspension
-
This compound (analytical grade)
-
Sterile water
-
Pluronic F-127 or Tween 20 (surfactant)
-
24-well microtiter plates (for contact assay)
-
60 mm Petri dishes (for fumigation assay)
-
5 mm diameter filter paper discs
-
Microscope
Procedure:
Part A: Contact Assay
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) and create a serial dilution in sterile water containing 0.1% surfactant to achieve final concentrations (e.g., 10, 20, 40, 80, 100 mg/L). The control should be sterile water with the same concentration of surfactant.
-
Assay Setup: Add 490 µL of each test solution to a well of a 24-well plate.
-
Nematode Addition: Add 10 µL of J2 suspension (containing approx. 50-100 J2s) to each well.
-
Incubation: Seal the plate with parafilm and incubate at 25°C for 48 hours.
-
Mortality Assessment: Observe the nematodes under an inverted microscope. Nematodes are considered dead if they are immobile and do not respond when prodded with a fine needle.
-
Data Analysis: Calculate the mortality rate, correcting for control mortality using the Schneider-Orelli formula.[9] Determine the LC₅₀ value using Probit analysis.
Part B: Fumigation Assay
-
Assay Setup: In a 60 mm Petri dish, place 1 mL of a J2 suspension (approx. 100-200 J2s) in the center.
-
Fumigant Application: Place a sterile filter paper disc on the inside of the Petri dish lid. Pipette a specific volume of this compound onto the disc to achieve a target concentration in the air volume of the dish (e.g., corresponding to 50, 100, 150, 200 mg/L). The control receives only the solvent.
-
Incubation: Immediately seal the Petri dish with a double layer of parafilm to create an airtight environment. Incubate at 25°C for 72 hours.
-
Mortality Assessment: Count the number of dead and live nematodes as described above.
-
Data Analysis: Calculate the mortality rate and determine the fumigant LC₅₀.
Protocol 2: Egg Hatching Inhibition Assay
Objective: To evaluate the effect of this compound on the hatching of M. incognita eggs.
Materials:
-
M. incognita egg masses
-
0.5% Sodium hypochlorite (NaOCl) solution
-
This compound test solutions (as prepared in Protocol 1)
-
96-well microtiter plates
-
Microscope
Procedure:
-
Egg Extraction: Collect egg masses from infected tomato roots and dissolve them in 0.5% NaOCl for 2-3 minutes to release the eggs. Rinse the eggs thoroughly with sterile water.
-
Assay Setup: Add 190 µL of each this compound test concentration (e.g., 10, 20, 40, 80 mg/L) to the wells of a 96-well plate.
-
Egg Addition: Add 10 µL of the egg suspension (containing approx. 100 eggs) to each well.
-
Incubation: Cover the plate and incubate at 28°C for 7 days.
-
Data Collection: After incubation, count the number of hatched J2s in each well.
-
Data Analysis: Calculate the inhibition rate relative to the water control.
Protocol 3: Greenhouse Pot Trial for Bio-fumigant Efficacy
Objective: To assess the in-planta efficacy of this compound as a soil-applied bio-fumigant in controlling root-knot nematode disease.
Materials:
-
Tomato seedlings (nematode-susceptible variety)
-
Sterilized soil mix (sand:loam, 1:1)
-
M. incognita J2s suspension
-
This compound solution
-
Pots (e.g., 15 cm diameter)
Procedure:
-
Planting: Transplant 3-4 week old tomato seedlings into pots containing the sterilized soil mix. Allow them to acclimate for one week.
-
Inoculation: Create three holes in the soil around the base of each plant and inoculate with a suspension containing ~2000 M. incognita J2s.
-
Treatment Application: One day after inoculation, apply the this compound treatment. Drench the soil with a solution to achieve the desired dose per pot (e.g., 1, 5, 35 mg/pot). The control group should be treated with water. A positive control with a commercial nematicide (e.g., Avermectin) is recommended.
-
Growth Conditions: Maintain the pots in a greenhouse at 25-30°C for 4-6 weeks. Water as needed.
-
Data Collection:
-
After the incubation period, carefully uproot the plants.
-
Wash the roots gently to remove soil.
-
Assess the root gall index on a 0-5 scale (0 = no galls, 5 = >75% of roots galled).
-
Measure plant growth parameters (plant height, fresh root and shoot weight).
-
-
Data Analysis: Calculate the control efficacy based on the reduction in the gall index compared to the inoculated control. Analyze plant growth data to assess for phytotoxicity.
References
- 1. Efficacy of this compound produced by Paenibacillus polymyxa KM2501-1 in controlling Meloidogyne incognita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Volatile compounds as potential bio-fumigants against plant-parasitic nematodes – a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biofumigation cover crops: Enhancing soil health and combating pests | OSU Extension Service [extension.oregonstate.edu]
- 5. Efficacy of this compound produced by Paenibacillus polymyxa KM2501-1 in controlling Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Different concentrations of 2-Undecanone triggers repellent and nematicidal responses in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Chiral high-performance liquid chromatography (HPLC) for 2-Undecanol enantiomer separation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the enantioselective separation of (R)- and (S)-2-Undecanol using chiral High-Performance Liquid Chromatography (HPLC). The protocols outlined are based on established methods for the separation of secondary alcohols, employing polysaccharide-based chiral stationary phases (CSPs). These methods are crucial for quality control, enantiomeric purity assessment, and stereoselective synthesis in the pharmaceutical and chemical industries.
Introduction
2-Undecanol is a chiral secondary alcohol with applications in various fields, including fragrance, flavor, and as a chiral building block in organic synthesis. As the biological and pharmacological properties of enantiomers can differ significantly, the ability to separate and quantify the individual (R) and (S) enantiomers is of paramount importance. Chiral HPLC is a powerful and widely used technique for this purpose, offering high resolution and sensitivity.
This application note details a robust HPLC method for the baseline separation of this compound enantiomers. The primary approach utilizes a polysaccharide-based chiral stationary phase under normal phase conditions, a technique well-documented for its broad applicability in resolving racemates of chiral alcohols.
Chromatographic Conditions & Data
The enantiomeric separation of this compound can be effectively achieved using a cellulose-based chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are renowned for their excellent chiral recognition capabilities, stemming from a combination of hydrogen bonding, dipole-dipole interactions, and steric effects within the chiral grooves of the polysaccharide structure.
Table 1: HPLC Method Parameters for Chiral Separation of this compound
| Parameter | Recommended Conditions |
| Column | Lux® Cellulose-1 or Chiralcel® OD-H |
| (Cellulose tris(3,5-dimethylphenylcarbamate)) | |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol (Isopropanol) (98:2, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Sample Conc. | 1 mg/mL in mobile phase |
Table 2: Expected Quantitative Data for this compound Enantiomer Separation
| Compound | Expected Retention Time (min) | Expected Resolution (Rs) | Tailing Factor | Theoretical Plates |
| (R)-2-Undecanol | ~ 9.2 | \multirow{2}{*}{> 1.5} | ~ 1.1 | > 8000 |
| (S)-2-Undecanol | ~ 10.5 | ~ 1.1 | > 8000 |
Note: The elution order of enantiomers should be confirmed by injecting a standard of a single, known enantiomer.
Experimental Protocols
This section provides a step-by-step guide for setting up and performing the chiral HPLC analysis of this compound.
Materials and Reagents
-
Racemic this compound
-
(R)-2-Undecanol and (S)-2-Undecanol standards (for peak identification)
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol (Isopropanol)
-
Chiral HPLC column: Lux® Cellulose-1 or Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm)
Instrument Setup and Column Equilibration
-
Install the chiral column into the HPLC system.
-
Set the column oven temperature to 25°C.
-
Set the UV detector wavelength to 210 nm.
-
Equilibrate the column with the mobile phase (n-Hexane / 2-Propanol, 98:2 v/v) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.
-
Individual Enantiomer Solutions: To determine the elution order, prepare 1 mg/mL solutions of (R)- and (S)-2-Undecanol separately in the mobile phase.
Chromatographic Analysis
-
Inject 10 µL of the racemic this compound solution onto the column.
-
Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Inject the individual (R)- and (S)-2-Undecanol solutions to identify the respective peaks in the racemic chromatogram.
Data Analysis
-
Identify the peaks for (R)- and (S)-2-Undecanol based on the retention times obtained from the individual enantiomer injections.
-
Calculate the resolution (Rs) between the two enantiomeric peaks using the following formula:
-
Rs = 2(t₂ - t₁) / (w₁ + w₂)
-
Where t₁ and t₂ are the retention times of the two enantiomers, and w₁ and w₂ are their respective peak widths at the base.
-
-
-
Calculate the tailing factor and the number of theoretical plates for each peak to assess the column performance.
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the chiral separation of this compound.
Caption: Workflow for Chiral HPLC Separation of this compound.
Chiral Recognition Mechanism
The separation of this compound enantiomers on a polysaccharide-based CSP is governed by the formation of transient diastereomeric complexes. The diagram below illustrates this principle.
Caption: Principle of Chiral Recognition on a Polysaccharide CSP.
Application Notes and Protocols for Enhanced GC-MS Detection of 2-Undecanol via Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Undecanol is a secondary alcohol that can be challenging to analyze directly by Gas Chromatography-Mass Spectrometry (GC-MS) due to its relatively low volatility and potential for peak tailing on common GC columns. Derivatization, a chemical modification of the analyte, is a powerful technique to improve its chromatographic behavior and enhance its detection sensitivity. This application note provides detailed protocols for the derivatization of this compound, focusing on silylation and acylation methods, to improve its volatility, thermal stability, and mass spectral characteristics for robust and sensitive GC-MS analysis.
The primary goals of derivatizing this compound are:
-
Increased Volatility: By replacing the active hydrogen of the hydroxyl group with a non-polar functional group, the intermolecular hydrogen bonding is eliminated, leading to a significant increase in volatility.
-
Improved Peak Shape: Derivatization reduces the polarity of the molecule, minimizing interactions with active sites on the GC column and resulting in more symmetrical, sharper peaks.
-
Enhanced Mass Spectral Identification: The derivatizing group can introduce characteristic fragment ions in the mass spectrum, aiding in structural elucidation and confirmation.
Derivatization Strategies for this compound
The two most common and effective derivatization strategies for alcohols in GC-MS are silylation and acylation.
Silylation
Silylation involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. This is a widely used technique due to the availability of a variety of reagents and the straightforward reaction conditions. The resulting trimethylsilyl ether of this compound is significantly more volatile and less polar than the parent alcohol.
Common Silylating Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Trimethylchlorosilane (TMCS) - often used as a catalyst with other silylating agents.
Acylation
Acylation introduces an acyl group (e.g., acetyl, trifluoroacetyl) to the hydroxyl group of this compound, forming an ester. Acyl derivatives are also more volatile and less polar than the original alcohol. Fluorinated acylating reagents are particularly useful as they can enhance sensitivity when using an electron capture detector (ECD) and provide characteristic mass spectral fragmentation patterns.
Common Acylating Reagents:
-
Acetic Anhydride (AA)
-
Trifluoroacetic Anhydride (TFAA)
-
Pentafluoropropionic Anhydride (PFPA)
-
Heptafluorobutyric Anhydride (HFBA)
Experimental Protocols
Protocol 1: Trimethylsilylation of this compound using BSTFA with TMCS
This protocol describes the formation of the trimethylsilyl (TMS) ether of this compound.
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (or other suitable aprotic solvent like acetonitrile or dichloromethane)
-
Reacti-Vials™ or other suitable reaction vials with screw caps and PTFE-lined septa
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare a solution of this compound in an appropriate anhydrous solvent (e.g., pyridine, acetonitrile) at a concentration of approximately 1 mg/mL. If working with a sample extract, ensure the extract is dry by passing it through a small column of anhydrous sodium sulfate.
-
Derivatization Reaction:
-
Pipette 100 µL of the this compound solution into a reaction vial.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly.
-
Vortex the mixture for 30 seconds.
-
Heat the vial at 60-70 °C for 30 minutes in a heating block or oven.
-
-
Analysis:
-
Allow the vial to cool to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Expected Product: 2-(Trimethylsilyloxy)undecane
Protocol 2: Acylation of this compound using Trifluoroacetic Anhydride (TFAA)
This protocol describes the formation of the trifluoroacetyl ester of this compound.
Materials:
-
This compound standard or sample extract
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous Pyridine (or other suitable aprotic solvent)
-
Reacti-Vials™ or other suitable reaction vials
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare a solution of this compound in anhydrous pyridine at a concentration of approximately 1 mg/mL.
-
Derivatization Reaction:
-
Pipette 100 µL of the this compound solution into a reaction vial.
-
Add 50 µL of TFAA. Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood.
-
Cap the vial tightly.
-
Vortex the mixture for 30 seconds.
-
Heat the vial at 50-60 °C for 20 minutes.
-
-
Analysis:
-
Allow the vial to cool to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Expected Product: 2-Undecyl trifluoroacetate
GC-MS Analysis Parameters
The following are typical GC-MS parameters for the analysis of derivatized this compound. These may need to be optimized for your specific instrument and application.
| Parameter | Setting |
| GC Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-500 |
Data Presentation
Quantitative performance of a GC-MS method for long-chain secondary alcohols after derivatization is critical for reliable results. The following table summarizes representative analytical parameters that can be expected for the analysis of derivatized long-chain alcohols. Note: These values are illustrative and should be determined for this compound through proper method validation.
| Derivative | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| TMS-ether | > 0.99 | 0.01 - 0.1 µg/mL | 0.05 - 0.5 µg/mL |
| TFA-ester | > 0.99 | 0.005 - 0.05 µg/mL | 0.02 - 0.2 µg/mL |
Expected Mass Spectra
This compound (Underivatized): The mass spectrum of underivatized this compound typically shows a weak or absent molecular ion peak (m/z 172). The base peak is often at m/z 45, corresponding to the [CH3CHOH]+ fragment.
This compound-TMS ether: The TMS derivative will have a molecular ion at m/z 244. A characteristic fragment ion is often observed at m/z 117, resulting from cleavage adjacent to the silylated oxygen. Another significant ion can be found at m/z 73, corresponding to the trimethylsilyl cation [(CH3)3Si]+.
This compound-TFA ester: The trifluoroacetyl derivative will have a molecular ion at m/z 268. The fragmentation pattern will be influenced by the trifluoroacetyl group, often showing a prominent ion corresponding to the loss of the trifluoroacetyl group or fragments containing it.
Visualizations
Application Notes & Protocols for Solid-Phase Microextraction (SPME) Sampling of 2-Undecanol from Air
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique used for the extraction and concentration of volatile and semi-volatile organic compounds from various matrices, including air.[1][2][3] This document provides detailed application notes and protocols for the use of SPME in sampling 2-undecanol, a secondary alcohol, from the air. This compound is a volatile organic compound (VOC) with applications as a flavoring agent, pheromone, and potential biomarker.[4] The described methods are particularly relevant for environmental monitoring, occupational safety, and clinical research.
The principle of SPME involves the partitioning of analytes between a sample matrix (in this case, air) and a stationary phase coated onto a fused silica fiber.[1] The concentrated analytes are then thermally desorbed from the fiber into the injection port of a gas chromatograph (GC) for separation and detection, typically by mass spectrometry (MS).[3][5] Headspace SPME (HS-SPME) is the most common and efficient mode for air sampling, where the fiber is exposed to the vapor phase above a sample or directly to the ambient air.
Key Experimental Considerations
Successful SPME sampling of this compound from the air requires careful consideration of several experimental parameters. The selection of the appropriate SPME fiber is critical, as is the optimization of extraction and desorption conditions to ensure efficient and reproducible results.
SPME Fiber Selection
The choice of SPME fiber coating depends on the polarity and volatility of the target analyte. For polar compounds like alcohols, specific fiber coatings are recommended for optimal adsorption and desorption.
Recommended SPME Fibers for this compound:
| Fiber Coating | Polarity | Recommended For | Reference |
| Carbowax/Divinylbenzene (CW/DVB) | Polar | Alcohols and other polar compounds. | [6] |
| Polyacrylate (PA) | Polar | Extraction of polar analytes from polar samples. | [7][8] |
| Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | Bipolar | More volatile polar analytes, such as alcohols or amines. | [8][9] |
| Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) | Bipolar | A wide range of analytes (C3-C20), including alcohols. | [9] |
For general screening of VOCs including this compound, a DVB/CAR/PDMS fiber is a robust choice due to its broad analyte range.[9] For targeted analysis of this compound, a more polar fiber like CW/DVB or PA may provide better sensitivity.[6][7]
Experimental Workflow & Protocol
The following diagram and protocol outline the key steps for sampling this compound from the air using SPME followed by GC-MS analysis.
Detailed Protocol
This protocol provides a general framework for the SPME sampling of this compound from air. Optimization of specific parameters is recommended for each unique application.
1. Materials and Reagents:
-
SPME fiber assembly (e.g., DVB/CAR/PDMS, CW/DVB) and holder
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
SPME-compatible GC inlet liner
-
This compound standard for calibration
-
Methanol or other suitable solvent for standard preparation
-
Inert gas (Helium or Nitrogen) for GC
2. SPME Fiber Conditioning:
-
Before first use and after prolonged storage, condition the SPME fiber according to the manufacturer's instructions.
-
Typically, this involves inserting the fiber into the GC inlet at a temperature slightly above the recommended desorption temperature for 30-60 minutes. For a DVB/CAR/PDMS fiber, a conditioning temperature of 270°C for 30 minutes is common.[10]
3. Air Sampling:
-
Passive Sampling: For ambient air monitoring, expose the SPME fiber to the air for a defined period (e.g., 15-60 minutes). The amount of analyte adsorbed will be proportional to the concentration in the air and the exposure time.
-
Active Sampling: To sample a larger volume of air or to shorten the sampling time, a sampling pump can be used to draw air over the exposed SPME fiber at a known flow rate (e.g., 100 mL/min).[11]
-
During sampling, it is important to control environmental factors such as temperature and humidity, as they can affect the extraction efficiency.[12][13]
-
After sampling, retract the fiber into the needle to protect it from contamination.
4. Thermal Desorption and GC-MS Analysis:
-
Immediately after sampling, insert the SPME fiber into the hot GC injection port.
-
Expose the fiber by depressing the plunger and hold it in the inlet for a specified desorption time (typically 2-5 minutes) at a temperature sufficient to release the analytes (e.g., 250°C).[10]
-
The desorbed analytes are then transferred to the GC column for separation.
-
A typical GC-MS program for analyzing volatile compounds can be used. The specific parameters (e.g., temperature ramp, column type) should be optimized for the separation of this compound from other potential compounds in the air matrix.
5. Quantification:
-
Quantification can be achieved by creating a calibration curve using standard solutions of this compound.
-
Prepare a series of known concentrations of this compound in a suitable solvent.
-
Spike a known volume of the standard solution into a sealed vial and perform HS-SPME under the same conditions as the air sampling to generate the calibration curve.
Quantitative Data and Method Validation
The validation of an SPME method is crucial to ensure the accuracy and reliability of the results. The following table summarizes typical validation parameters for SPME-based VOC analysis. While specific data for this compound is limited, the provided ranges are based on published data for similar volatile organic compounds.
| Parameter | Typical Range/Value | Description | References |
| Linearity (r²) | > 0.99 | Indicates a good correlation between analyte concentration and instrument response over a defined range. | [14] |
| Precision (RSD) | < 15% | The relative standard deviation (RSD) measures the repeatability of the method. | [11][12][13][14] |
| Limit of Detection (LOD) | 0.03 - 1.13 mg kg⁻¹ | The lowest concentration of an analyte that can be reliably detected. | [10] |
| Limit of Quantitation (LOQ) | 0.09 - 3.41 mg kg⁻¹ | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | [10] |
| Recovery | 86.79 - 117.94% | The percentage of the known amount of analyte that is recovered by the analytical method. | [15] |
Logical Relationships in SPME Parameter Optimization
The efficiency of the SPME process is dependent on the interplay of several parameters. The following diagram illustrates the key relationships to consider during method development.
Conclusion
Solid-Phase Microextraction coupled with GC-MS is a powerful technique for the sensitive and solvent-free analysis of this compound in air.[2] By carefully selecting the appropriate SPME fiber and optimizing the experimental parameters, researchers can achieve reliable and quantitative results. The protocols and data presented in this document provide a solid foundation for developing and validating SPME methods for this compound in various research and development applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Solid Phase Microextraction (SPME) [sigmaaldrich.com]
- 3. ba333.free.fr [ba333.free.fr]
- 4. (+-)-2-Undecanol | C11H24O | CID 15448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 7. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 8. supelco.com.tw [supelco.com.tw]
- 9. agilent.com [agilent.com]
- 10. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. SPME-based air sampling method for inhalation exposure assessment studies: case study on perchlorethylene exposure in dry cleaning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical Application of SPME: Analysis of VOCs in Exhaled Breath as Cancer Biomarkers [sigmaaldrich.com]
- 15. Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: In Vitro Nematicidal Efficacy of 2-Undecanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Root-knot nematodes (RKN), particularly species like Meloidogyne incognita, pose a significant threat to agriculture, causing substantial crop losses worldwide. The increasing environmental concerns and regulatory restrictions on synthetic nematicides have spurred the search for effective and eco-friendly alternatives. 2-Undecanol, a volatile organic compound produced by microorganisms such as Paenibacillus polymyxa, has emerged as a promising candidate with potent nematicidal properties.[1] This document provides a detailed protocol for testing the nematicidal efficacy of this compound in vitro, covering mortality, egg hatching, and motility assays.
Nematicidal Properties of this compound
This compound exhibits a multi-faceted mode of action against nematodes. It demonstrates both contact and fumigant toxicity, inhibits egg hatching, and reduces nematode locomotion.[1] Studies have shown that its closely related compound, 2-undecanone, acts by targeting the Hsp70 A and V-ATPase A proteins in nematodes. This interaction disrupts sphingomyelin metabolism, leading to lysosomal membrane permeabilization and subsequent cell death.[2][3]
Data Summary
The following tables summarize the reported in vitro nematicidal activity of this compound against Meloidogyne incognita.
Table 1: Mortality and Locomotion Inhibition of M. incognita J2s by this compound
| Assay Type | Concentration (mg/L) | Effect |
| Contact Activity (LC50) | 34.5 | 50% mortality of J2s after 48 hours |
| Fumigation Activity (LC50) | 191.6 | 50% mortality of J2s after 72 hours |
| Locomotion Inhibition (Head Thrashes) | 40 | 84.0% reduction |
| Locomotion Inhibition (Body Bends) | 40 | 97.0% reduction |
Data sourced from:[1]
Table 2: Egg Hatching Inhibition of M. incognita by this compound
| Concentration (mg/L) | Inhibition Rate (%) |
| 10 | 23.8 |
| 20 | 52.4 |
| 40 | 84.5 |
| 80 | 98.5 |
Data sourced from:[1]
Experimental Protocols
This section details the methodologies for key in vitro experiments to assess the nematicidal efficacy of this compound.
Nematode Culture and Preparation
-
Nematode Species: Meloidogyne incognita (or other relevant nematode species).
-
Culture Maintenance: Maintain nematode cultures on susceptible host plants (e.g., tomato, Solanum lycopersicum) in a greenhouse.
-
J2 Larvae Collection: Collect second-stage juveniles (J2s) from infected roots using the Baermann funnel technique or a similar extraction method.
-
Egg Collection: Extract egg masses from infected roots and dissolve the gelatinous matrix using a dilute sodium hypochlorite solution (e.g., 0.5% NaOCl) to release the eggs. Rinse the eggs thoroughly with sterile distilled water.
Preparation of this compound Solutions
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) due to its low water solubility.
-
Test Concentrations: Prepare a series of dilutions from the stock solution to achieve the desired final concentrations for the assays (e.g., 10, 30, 50, 70, 90 mg/L for contact activity).
-
Control: Use the solvent at the same concentration as in the test solutions as a negative control. A known nematicide (e.g., Avermectin) can be used as a positive control.[1]
Contact Mortality Assay
This assay determines the direct lethal effect of this compound on nematode juveniles.
-
Materials: 96-well microtiter plates, micropipettes, J2 nematode suspension, this compound solutions, control solutions, stereomicroscope.
-
Procedure:
-
Add 180 µL of the desired this compound concentration to each well of a 96-well plate.
-
Add 20 µL of the J2 suspension (containing approximately 30-50 J2s) to each well.
-
Include negative and positive control wells.
-
Seal the plate to prevent evaporation and incubate at a constant temperature (e.g., 25-28°C) for 24 to 48 hours.
-
After incubation, observe the nematodes under a stereomicroscope. Nematodes that are straight and unresponsive to probing with a fine needle are considered dead.
-
Calculate the mortality rate for each concentration, correcting for any mortality in the negative control using Abbott's formula: Corrected Mortality (%) = [(% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control)] x 100
-
Determine the LC50 value using probit analysis.
-
Fumigant Mortality Assay
This assay assesses the nematicidal effect of this compound vapors.
-
Materials: 24-well plates, small glass vials, J2 nematode suspension, this compound, control solutions, stereomicroscope.
-
Procedure:
-
Place a small, open glass vial containing a specific amount of this compound in the center of a well in a 24-well plate.
-
In the same well, but outside the vial, add the J2 nematode suspension in a small volume of water.
-
Seal the plate tightly to create a closed environment.
-
Include a negative control with a vial containing only the solvent.
-
Incubate at a constant temperature for 48 to 72 hours.
-
Assess nematode mortality as described in the contact mortality assay.
-
Calculate the corrected mortality and determine the LC50 value.
-
Egg Hatching Assay
This assay evaluates the effect of this compound on the hatching of nematode eggs.
-
Materials: 96-well plates, micropipettes, nematode egg suspension, this compound solutions, control solutions, stereomicroscope.
-
Procedure:
-
Add 180 µL of the desired this compound concentration to each well of a 96-well plate.
-
Add 20 µL of the egg suspension (containing a known number of eggs, e.g., 100-200) to each well.
-
Include negative and positive control wells.
-
Incubate the plate at a suitable temperature for hatching (e.g., 28°C) for 7-10 days.
-
Count the number of hatched J2s in each well under a stereomicroscope.
-
Calculate the egg hatching inhibition rate: Inhibition Rate (%) = [1 - (Number of hatched J2s in treatment / Number of hatched J2s in control)] x 100
-
Motility Assay
This assay measures the sublethal effects of this compound on nematode movement.
-
Materials: Microscope slides or small petri dishes, J2 nematode suspension, this compound solutions, control solutions, microscope with recording capabilities (optional).
-
Procedure:
-
Expose J2 nematodes to different concentrations of this compound for a defined period (e.g., 1-4 hours).
-
Place a small aliquot of the nematode suspension on a microscope slide.
-
Observe and record the motility of individual nematodes. This can be quantified by counting the number of body bends or head thrashes per minute.
-
Compare the motility of treated nematodes to that of the control group.
-
Visualizations
Caption: Experimental workflow for in vitro nematicidal efficacy testing of this compound.
Caption: Proposed mechanism of action of 2-Undecanone leading to nematode cell death.[2][3]
References
- 1. Efficacy of this compound produced by Paenibacillus polymyxa KM2501-1 in controlling Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Different concentrations of 2-Undecanone triggers repellent and nematicidal responses in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield and purity of synthetic 2-Undecanol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield and purity of synthetic 2-Undecanol. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visualizations to address common challenges encountered during synthesis.
Troubleshooting Guides
Two primary synthetic routes to this compound are addressed: the Grignard reaction and the reduction of 2-Undecanone. The following tables outline common issues, their potential causes, and recommended solutions.
Grignard Reaction Route
Synthesis of this compound via Grignard reaction, for example, by reacting nonylmagnesium bromide with acetaldehyde or methylmagnesium bromide with decanal.
| Issue | Potential Cause(s) | Recommended Solution(s) | Expected Improvement |
| Low or No Yield of this compound | Presence of moisture in glassware, solvents, or reagents. | Rigorously dry all glassware in an oven and cool under an inert atmosphere. Use anhydrous solvents. | Significant increase in yield. Grignard reagents are highly sensitive to water. |
| Inactive magnesium surface (oxide layer). | Activate magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane before adding the alkyl halide. | Improved reaction initiation and higher conversion. | |
| Formation of Wurtz coupling byproduct (e.g., eicosane from nonylmagnesium bromide). | Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration. Perform the reaction at a lower temperature. | Reduction of high-boiling point impurities and improved yield of the desired alcohol. | |
| Grignard reagent acting as a base, causing enolization of the aldehyde. | Use a lower reaction temperature to favor nucleophilic addition over deprotonation. | Increased yield of this compound and reduced recovery of starting aldehyde. | |
| Presence of Ketone Impurity (e.g., 2-Undecanone) | Incomplete reaction of the intermediate ketone (in syntheses starting from esters or acid chlorides). | Use at least two equivalents of the Grignard reagent to ensure the reaction proceeds to the tertiary alcohol, which is not the target here but illustrates the principle. For aldehyde reactions, ensure sufficient reaction time. | Drives the reaction to completion, minimizing ketone intermediates. |
| High Levels of Unreacted Starting Material | Insufficient Grignard reagent. | Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. | Higher conversion of the starting aldehyde or ketone. |
Reduction of 2-Undecanone Route
Synthesis of this compound by the reduction of 2-Undecanone, typically with a reducing agent like sodium borohydride (NaBH₄).
| Issue | Potential Cause(s) | Recommended Solution(s) | Expected Improvement |
| Incomplete Reduction (Presence of 2-Undecanone) | Insufficient reducing agent. | Use a molar excess of the reducing agent (e.g., 1.5-2 equivalents of NaBH₄). | Drives the reaction to completion, leading to a higher yield of this compound. |
| Deactivated reducing agent. | Use a fresh, properly stored batch of the reducing agent. | Improved reaction rate and conversion. | |
| Low reaction temperature leading to slow kinetics. | If the reaction is sluggish, allow it to warm to room temperature or slightly heat, while monitoring for side reactions. | Increased reaction rate and higher conversion within a reasonable timeframe. | |
| Formation of Borate Esters | Reaction of the alcohol product with borane intermediates. | Ensure a proper aqueous or acidic workup to hydrolyze the borate esters. | Improved recovery and purity of the final product. |
| Low Isolated Yield After Workup | Product loss during extraction due to its partial water solubility. | Perform multiple extractions with an organic solvent (e.g., diethyl ether or dichloromethane) to maximize recovery. | Increased isolated yield of this compound. |
Frequently Asked Questions (FAQs)
Grignard Reaction Synthesis
-
Q1: My Grignard reaction won't start. What should I do? A1: The most common reason for a Grignard reaction failing to initiate is the presence of moisture or an unreactive magnesium surface. Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere (like nitrogen or argon). Use anhydrous solvents. To activate the magnesium, add a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also help initiate the reaction.
-
Q2: I'm getting a significant amount of a high-boiling point byproduct. What is it and how can I avoid it? A2: This is likely a Wurtz coupling product, where the Grignard reagent reacts with the unreacted alkyl halide. To minimize this, add the alkyl halide solution slowly to the magnesium turnings to keep its concentration low. Running the reaction at a lower temperature can also disfavor this side reaction.
-
Q3: Can I use a different solvent than diethyl ether? A3: Yes, tetrahydrofuran (THF) is another common solvent for Grignard reactions. THF can be beneficial as it can help stabilize the Grignard reagent. However, it must also be anhydrous.
Reduction of 2-Undecanone
-
Q4: Is sodium borohydride (NaBH₄) the only reducing agent I can use? A4: No, other reducing agents like lithium aluminum hydride (LiAlH₄) can also be used. However, NaBH₄ is a milder and safer reagent that is selective for aldehydes and ketones, making it a good choice for this transformation. LiAlH₄ is much more reactive and requires stricter anhydrous conditions.
-
Q5: Why is my final product not pure after the reduction? A5: Impurities can arise from an incomplete reaction, leaving unreacted 2-undecanone. Also, during the workup, borate esters can form. A thorough aqueous or mild acid wash is necessary to hydrolyze these esters and remove boron-containing byproducts.
-
Q6: How can I purify the final this compound? A6: The most common method for purifying this compound is vacuum distillation.[1] Due to its relatively high boiling point, distillation at atmospheric pressure can lead to decomposition. By reducing the pressure, the boiling point is lowered, allowing for a safer and more efficient purification.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction (using Nonyl Bromide and Acetaldehyde)
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of nonyl bromide (1 equivalent) in anhydrous diethyl ether.
-
Add a small amount of the nonyl bromide solution to the magnesium. Once the reaction starts (indicated by bubbling and a color change), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
-
Reaction with Acetaldehyde:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve acetaldehyde (1 equivalent) in anhydrous diethyl ether and add it dropwise to the cooled Grignard solution, maintaining the temperature below 10°C.
-
After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
-
Workup and Purification:
-
Slowly pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the ether layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude this compound by vacuum distillation.
-
Protocol 2: Synthesis of this compound via Reduction of 2-Undecanone
-
Reaction Setup:
-
In a round-bottom flask, dissolve 2-undecanone (1 equivalent) in methanol or ethanol.
-
Cool the solution in an ice bath.
-
-
Reduction:
-
Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) in small portions to the cooled solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
-
Workup and Purification:
-
Slowly add water to quench the excess NaBH₄.
-
Remove the solvent by rotary evaporation.
-
Add water and diethyl ether to the residue and transfer to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash with a dilute acid (e.g., 1M HCl) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude this compound by vacuum distillation.
-
Visualizations
Caption: Workflow for the Grignard synthesis of this compound.
Caption: Workflow for the reduction of 2-undecanone to this compound.
Caption: Key factors influencing the yield and purity of this compound.
References
Technical Support Center: Troubleshooting Poor Peak Shape of 2-Undecanol in Gas Chromatography
Welcome to the technical support center for troubleshooting gas chromatography (GC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering poor peak shapes during the analysis of 2-Undecanol. As a secondary alcohol, this compound possesses a polar hydroxyl group that can lead to challenging chromatographic behavior if the system and method are not properly optimized.[1]
This resource provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to help you identify and resolve common problems, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing severely?
Peak tailing is the most common issue when analyzing polar compounds like alcohols. It manifests as an asymmetrical peak with a "tail" extending from the peak maximum.
Primary Causes:
-
Chemical Interactions: The polar hydroxyl (-OH) group of this compound can form hydrogen bonds with active sites, such as exposed silanol groups (Si-OH), within the GC system. These interactions delay the elution of a portion of the analyte molecules, causing the peak to tail.[2][3] These active sites are commonly found in glass inlet liners and at the head of the GC column.[2]
-
Physical Issues: Problems within the sample flow path can create unswept volumes or turbulence, trapping some analyte molecules and releasing them slowly.[4] Common physical causes include a poor column cut, incorrect column installation depth, or contamination at the column inlet.[2][5]
Solutions:
-
Use a fresh, deactivated inlet liner to minimize surface active sites.[2]
-
Trim 10-20 cm from the front of the column to remove accumulated non-volatile residues and active sites.[2][5]
-
Ensure the column is cut cleanly at a 90° angle and installed at the correct height in the inlet as per the manufacturer's instructions.[2]
-
If all peaks in the chromatogram are tailing, the issue is likely physical (e.g., poor column installation). If only polar compounds like this compound are tailing, the cause is more likely chemical activity.[2][4]
Q2: My this compound peak is fronting. What is the cause?
Peak fronting is the inverse of tailing, where the front of the peak is sloped and the back is steep.
Primary Cause:
-
Column Overload: This is the most frequent cause of peak fronting.[2][6] It occurs when the amount of sample injected exceeds the capacity of the stationary phase at the column head. The excess analyte molecules are not retained effectively and travel down the column more quickly, resulting in a fronting peak shape.[2][7]
Solutions:
-
Reduce Sample Concentration: Dilute your sample.
-
Decrease Injection Volume: Inject a smaller volume onto the column.
-
Increase the Split Ratio: If using a split injection, increasing the split ratio will reduce the amount of sample that reaches the column.[2]
-
Use a Higher Capacity Column: Select a column with a thicker stationary phase film or a wider internal diameter (ID) to handle larger sample loads.[6][8]
Q3: I am seeing split peaks for this compound. How do I fix this?
Peak splitting appears as two or more peaks for a single compound and is almost always related to the injection process.[9][10]
Primary Causes:
-
Improper Column Installation: A rough or angled column cut can create a turbulent flow path, causing the sample band to split as it enters the column.[5]
-
Inlet and Solvent Mismatch: In splitless injection, if the initial oven temperature is too high relative to the solvent's boiling point, the sample may not focus correctly into a tight band at the column head.[2] A mismatch in polarity between the sample solvent and the stationary phase can also prevent the solvent from evenly wetting the column surface, leading to splitting.[11]
-
Injection Technique: A slow or erratic manual injection can introduce the sample in two or more separate bands.[10] Using an autosampler can prevent this.[10]
Solutions:
-
Re-cut the column, ensuring a clean, 90° cut, and reinstall it at the proper depth.[5]
-
For splitless injections, ensure the initial oven temperature is at least 20°C below the boiling point of your solvent to facilitate proper sample focusing.[2][12]
-
Use a liner with glass wool to aid in sample vaporization and create a more homogeneous vapor cloud.[11]
-
If possible, dissolve the sample in a solvent that is compatible with the stationary phase polarity.[11]
Troubleshooting Guides and Protocols
Systematic Troubleshooting Workflow
When encountering a poor peak shape for this compound, a systematic approach is the most efficient way to diagnose and solve the problem. The following workflow provides a step-by-step guide.
Caption: A logical workflow for diagnosing the cause of poor peak shape.
Troubleshooting Summary Table
This table summarizes the most common peak shape problems for this compound and their corresponding causes and solutions.
| Symptom | Potential Causes | Recommended Solutions |
| Peak Tailing | 1. Active Sites: Interaction with silanol groups in the liner or column.[2][3] 2. Flow Path Issues: Poor column cut, incorrect installation, dead volume.[5] 3. Column Contamination: Buildup of non-volatile residues.[3] | 1. Use a new, deactivated (silanized) inlet liner. 2. Trim 10-20 cm from the column inlet.[5] 3. Verify column is properly cut and installed. 4. Use a highly inert column or a polar phase column (e.g., Wax).[13] 5. Perform derivatization to mask the hydroxyl group.[13][14] |
| Peak Fronting | 1. Column Overload: Injecting too much analyte mass.[2][6] 2. Poor Sample Solubility: Sample solvent is incompatible with the stationary phase.[7] | 1. Dilute the sample or reduce the injection volume.[6] 2. Increase the split ratio to reduce the mass on the column.[2] 3. Use a column with a thicker film or wider ID for higher capacity.[8] |
| Peak Splitting | 1. Injection Problem: Faulty syringe, poor manual technique.[10][11] 2. Poor Focusing: Initial oven temperature is too high for splitless injection.[2] 3. Column Installation: Ragged column cut or incorrect placement.[5] | 1. Use an autosampler for consistent injections.[10] 2. Lower the initial oven temperature.[2] 3. Re-cut and reinstall the column carefully.[5] 4. Use a liner with deactivated glass wool to promote vaporization.[11] |
| Broad Peaks | 1. Suboptimal Flow Rate: Carrier gas flow is too slow or too fast. 2. Thick Film Column: Very thick stationary phases can increase retention and band broadening. 3. Temperature Ramping: A slow temperature ramp can cause peaks to broaden.[15] | 1. Optimize the carrier gas flow rate for maximum efficiency. 2. Use the thinnest film column that provides adequate retention and capacity.[16] 3. Increase the oven temperature ramp rate. |
Experimental Protocols
Protocol 1: Recommended GC Method for this compound
This protocol provides a starting point for the analysis of this compound, designed to promote good peak shape. The key is using a polar stationary phase that is compatible with the polar analyte.[17][18][19]
| Parameter | Recommended Setting | Rationale |
| GC Column | Phase: Polyethylene Glycol (PEG), e.g., "Wax" type Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness | A polar stationary phase ("like dissolves like") minimizes secondary interactions that cause tailing with polar alcohols.[13][19] Standard dimensions offer a good balance of efficiency and capacity.[18] |
| Inlet | Type: Split/Splitless Temperature: 250 °C Liner: Deactivated, splitless liner with glass wool | Ensures rapid vaporization of the analyte. The deactivated liner and wool prevent analyte interaction and aid homogenization.[11] |
| Injection | Volume: 1 µL Split Ratio: 50:1 (Adjust as needed) | A split injection prevents column overload, a common cause of peak fronting.[2] |
| Carrier Gas | Type: Helium or Hydrogen Flow Rate: 1.0 mL/min (Constant Flow) | Provides optimal efficiency for a 0.25 mm ID column. |
| Oven Program | Initial Temp: 80 °C, hold for 1 min Ramp: 10 °C/min to 220 °C Final Hold: Hold at 220 °C for 2 min | Ensures good separation and elution in a reasonable time. |
| Detector | Type: Flame Ionization Detector (FID) Temperature: 250 °C | FID is a robust, universal detector for hydrocarbons and organic molecules with high sensitivity. |
| Sample Prep | Dilute this compound in a polar solvent like Isopropanol or Acetone. | Ensures compatibility with the injection and separation process. |
Protocol 2: Derivatization of this compound via Silylation
If peak tailing persists due to the high polarity of the hydroxyl group, derivatization is a highly effective solution.[4][13][20] Silylation replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, creating a more volatile and less polar compound that chromatographs with a much-improved peak shape.[14][21]
References
- 1. (+-)-2-Undecanol | C11H24O | CID 15448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. academic.oup.com [academic.oup.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 7. acdlabs.com [acdlabs.com]
- 8. neutronco.com [neutronco.com]
- 9. agilent.com [agilent.com]
- 10. youtube.com [youtube.com]
- 11. GC Troubleshooting—Split Peaks [restek.com]
- 12. youtube.com [youtube.com]
- 13. Alcohols-Glycols | Products | GL Sciences [glsciences.com]
- 14. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 15. m.youtube.com [m.youtube.com]
- 16. obrnutafaza.hr [obrnutafaza.hr]
- 17. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 18. fishersci.ca [fishersci.ca]
- 19. GC column selection: polarity vs selectivity | Phenomenex [discover.phenomenex.com]
- 20. diverdi.colostate.edu [diverdi.colostate.edu]
- 21. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Technical Support Center: Method Development for Baseline Separation of 2-Undecanol Enantiomers
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the method development for achieving baseline separation of (R)- and (S)-2-Undecanol enantiomers.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the chromatographic separation of 2-Undecanol enantiomers.
| Problem | Possible Causes | Solutions |
| No separation of enantiomers (single peak) | 1. Inappropriate chiral stationary phase (CSP).2. Mobile phase composition is not optimal.3. Strong interactions between the analyte and the mobile phase, preventing interaction with the CSP. | 1. Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based). Polysaccharide-based columns are often a good starting point for chiral alcohols.2. Vary the ratio of the organic modifiers in the mobile phase. For normal phase, adjust the percentage of alcohol (e.g., isopropanol, ethanol) in the alkane (e.g., n-hexane).3. If using additives, try removing them or switching to an additive with a different chemical nature (e.g., from acidic to basic). |
| Poor resolution (Rs < 1.5) | 1. Mobile phase composition is close to optimal but needs fine-tuning.2. Flow rate is too high.3. Column temperature is not optimal. | 1. Make small, incremental changes to the mobile phase composition. For example, adjust the isopropanol concentration in n-hexane by 1-2% increments.2. Reduce the flow rate to allow for better equilibration between the mobile and stationary phases.[1]3. Optimize the column temperature. Lower temperatures often improve resolution, but this is not always the case.[2] |
| Peak tailing or fronting | 1. Column overload.2. Secondary interactions between the analyte and the stationary phase.3. Inappropriate mobile phase additive. | 1. Reduce the sample concentration or injection volume.2. Add a small amount of a competing agent to the mobile phase. For an alcohol like this compound, a small amount of a more polar alcohol could help.3. If using an acidic or basic additive, ensure its concentration is optimal. For a neutral analyte like this compound, additives may not be necessary unless secondary interactions are an issue. |
| Irreproducible retention times | 1. Inadequate column equilibration.2. Changes in mobile phase composition.3. Fluctuations in column temperature. | 1. Ensure the column is thoroughly equilibrated with the mobile phase before each injection. This is particularly important when changing mobile phase composition.2. Prepare fresh mobile phase daily and ensure accurate mixing.3. Use a column oven to maintain a constant and consistent temperature. |
| Reversal of elution order | 1. Change in column temperature.2. Significant change in mobile phase composition. | 1. A change in the dominant chiral recognition mechanism due to temperature variation can cause elution order reversal.[1] Note the elution order at your optimized temperature.2. Different mobile phases can alter the interaction between the enantiomers and the CSP, potentially reversing the elution order. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for method development for this compound enantiomer separation?
A1: A good starting point is to use a polysaccharide-based chiral stationary phase (CSP), such as a cellulose or amylose-based column, with a normal-phase mobile phase.[3][4] A common mobile phase combination to start with is n-hexane and isopropanol.
Q2: How do I choose between HPLC, GC, and SFC for this separation?
A2:
-
HPLC is the most widely used technique for chiral separations due to the availability of a wide variety of CSPs.[4][] It is suitable for this compound.
-
Chiral GC is a good option for volatile compounds like this compound. It can offer high efficiency and fast analysis times. Derivatization may be necessary to improve peak shape and resolution.
-
Supercritical Fluid Chromatography (SFC) is a powerful technique that combines the advantages of both HPLC and GC, offering fast and efficient separations with reduced solvent consumption.[3][6]
The choice often depends on the available instrumentation and the specific requirements of the analysis (e.g., speed, resolution, sample matrix).
Q3: Why is temperature an important parameter in chiral separations?
A3: Temperature affects the thermodynamics and kinetics of the interactions between the enantiomers and the chiral stationary phase.[7] Changing the temperature can influence retention times, selectivity, and even the elution order of the enantiomers.[1][8] Therefore, precise temperature control is crucial for reproducible results.
Q4: Do I need to derivatize this compound for its chiral separation?
A4: For HPLC and SFC, direct separation of this compound without derivatization is often possible on a suitable CSP. For GC, derivatization with an agent like trifluoroacetic anhydride can improve volatility and chromatographic performance.[9] An indirect HPLC method, where the enantiomers are derivatized with a chiral agent to form diastereomers that can be separated on an achiral column, is also a possibility.
Q5: My resolution is good, but the analysis time is too long. How can I speed it up?
A5: To reduce the analysis time, you can:
-
Increase the flow rate. Be aware that this may lead to a decrease in resolution.
-
Increase the strength of the mobile phase (e.g., increase the percentage of isopropanol in n-hexane). This will reduce retention times but may also affect selectivity.
-
Use a shorter column or a column with smaller particles, if available.
A systematic approach to optimize these parameters is recommended.
Experimental Protocol: Baseline Separation of this compound Enantiomers by HPLC
This protocol describes a typical method for the analytical separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
1. Materials and Reagents
-
(R)-2-Undecanol (≥98% purity)
-
(S)-2-Undecanol (≥98% purity)
-
Racemic this compound
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol
-
HPLC system with a UV detector
-
Chiral Cellulose-based column (e.g., Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Sample and Mobile Phase Preparation
-
Mobile Phase: Prepare a mixture of n-Hexane and Isopropanol in a 95:5 (v/v) ratio. Degas the mobile phase before use.
-
Standard Solutions:
-
Prepare a 1 mg/mL stock solution of racemic this compound in the mobile phase.
-
Prepare individual 1 mg/mL solutions of (R)- and (S)-2-Undecanol in the mobile phase to determine the elution order.
-
3. HPLC Instrumentation and Conditions
| Parameter | Value |
| Column | Chiral Cellulose-based Stationary Phase (e.g., Chiralcel® OD-H) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
4. System Equilibration and Analysis
-
Install the chiral column in the HPLC system.
-
Set the column oven temperature to 25°C.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Inject the individual (R)- and (S)-2-Undecanol solutions to determine their respective retention times.
-
Inject the racemic this compound solution.
-
Record the chromatogram and calculate the resolution between the two enantiomer peaks.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the separation of (R)- and (S)-2-Undecanol under the specified chromatographic conditions.
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor | Theoretical Plates |
| (R)-2-Undecanol | ~9.2 | \multirow{2}{*}{≥ 1.5} | ~1.2 | >8000 |
| (S)-2-Undecanol | ~10.5 | ~1.2 | >8000 |
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. fagg.be [fagg.be]
- 4. csfarmacie.cz [csfarmacie.cz]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Enantiomer Separations | Separation Science [sepscience.com]
- 8. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Stability issues of 2-Undecanol in different solvent systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Undecanol in various solvent systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concern for this compound, a secondary alcohol, is its susceptibility to oxidation, which can convert it into 2-undecanone, a ketone. This reaction can be accelerated by the presence of oxidizing agents, exposure to high temperatures, and UV light. Additionally, strong acids can lead to dehydration or other side reactions.
Q2: In which common laboratory solvents is this compound generally stable?
A2: this compound is a relatively stable compound and is expected to show good stability in a range of common non-reactive organic solvents under ambient conditions. Solvents in which it is generally stable include aliphatic and aromatic hydrocarbons (e.g., hexane, toluene), ethers (e.g., diethyl ether), and some polar aprotic solvents like acetonitrile. It is also soluble and relatively stable in other alcohols.
Q3: Which types of solvents or reagents should be avoided when working with this compound to prevent degradation?
A3: To prevent degradation, avoid solvents that contain or can generate oxidizing species. This includes solvents prone to peroxide formation (e.g., aged ethers like THF or dioxane) and reactive halogenated solvents. Direct contact with strong oxidizing agents (e.g., potassium permanganate, chromium trioxide) and strong acids should be avoided as they will chemically transform the alcohol.
Q4: How does temperature affect the stability of this compound solutions?
A4: Elevated temperatures can increase the rate of degradation of this compound, particularly in the presence of oxygen or other reactive species. For long-term storage, it is advisable to keep this compound solutions in a cool, dark place.
Q5: Is this compound susceptible to photodegradation?
A5: While fatty alcohols are not highly sensitive to light, prolonged exposure to high-energy UV light can potentially initiate degradation pathways. It is good laboratory practice to store solutions of this compound in amber vials or otherwise protect them from light, especially during long-term stability studies.
Troubleshooting Guide: Investigating this compound Instability
This guide provides a systematic approach to troubleshooting unexpected degradation of this compound in your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of this compound potency in solution over a short period. | Oxidation: The solvent may contain peroxides, or the solution may have been exposed to atmospheric oxygen at elevated temperatures. | 1. Use fresh, peroxide-free solvents. 2. Purge the solvent and the headspace of the storage container with an inert gas (e.g., nitrogen or argon). 3. Store the solution at a lower temperature. |
| Appearance of a new peak in HPLC or GC analysis, corresponding to a ketone. | Oxidation to 2-Undecanone: This is the most likely degradation product. | 1. Confirm the identity of the new peak using a 2-undecanone standard and mass spectrometry (MS). 2. Review the experimental conditions for potential sources of oxidation (see above). |
| Inconsistent results between different batches of the same solvent. | Solvent Purity and Age: Older solvents, especially ethers, can accumulate peroxides. Different batches may have varying levels of impurities. | 1. Use high-purity, analytical grade solvents. 2. Date and test solvents for peroxides upon opening. 3. If possible, use a new bottle of solvent for a comparative experiment. |
| Degradation observed in acidic formulations. | Acid-Catalyzed Degradation: Strong acids can promote dehydration or other reactions. | 1. Evaluate the pH of your formulation. 2. If a low pH is required, consider using a less aggressive acid or a buffer system. 3. Conduct a pH-stability profile to determine the optimal pH range for your formulation. |
| Precipitation or phase separation of this compound from the solvent system. | Poor Solubility or Temperature Effects: this compound has limited solubility in highly polar solvents like water. Temperature fluctuations can also affect solubility. | 1. Consult solubility data and ensure the concentration of this compound is within its solubility limit for the chosen solvent system at the intended storage temperature. 2. Consider using a co-solvent to improve solubility. |
Data on this compound Stability
| Solvent Class | Examples | Expected Stability | Potential Issues |
| Alcohols | Ethanol, Isopropanol | High | Generally stable, but monitor for esterification if acidic impurities are present. |
| Hydrocarbons | Hexane, Toluene | High | Good stability; non-reactive environment. |
| Ethers | Diethyl ether, THF | Moderate | Risk of peroxide formation in aged solvents, leading to oxidation. |
| Ketones | Acetone, MEK | High | Generally stable. |
| Esters | Ethyl acetate | High | Generally stable. |
| Halogenated Solvents | Dichloromethane, Chloroform | Moderate | Can contain acidic impurities that may promote degradation. |
| Aprotic Polar Solvents | Acetonitrile, DMSO | High | Generally good stability. |
| Aqueous Systems | Water, Buffers | Low | Very low solubility can lead to phase separation. Stability is pH-dependent. |
| Strong Acids | Low | Prone to dehydration and other acid-catalyzed reactions. | |
| Strong Oxidizing Agents | Very Low | Rapid oxidation to 2-undecanone. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on a solution of this compound to assess its stability and identify potential degradation products.
1. Objective: To evaluate the stability of this compound in a selected solvent system under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
2. Materials:
-
This compound (high purity)
-
Selected solvent (e.g., acetonitrile, ethanol, or a formulation-specific blend)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Analytical instruments: HPLC-UV/MS or GC-MS
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a defined period.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in the dark.
-
Photolytic Degradation: Expose the stock solution to a light source (e.g., a photostability chamber with UV and visible light) at a controlled temperature. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis if necessary.
-
Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC-UV/MS or GC-MS) to determine the concentration of this compound and to detect and quantify any degradation products.
-
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each stress condition.
-
Identify and characterize any significant degradation products using mass spectrometry.
-
Determine the degradation pathway of this compound under each stress condition.
Visualizations
Caption: Workflow for a Forced Degradation Study of this compound.
Caption: Troubleshooting Logic for this compound Stability Issues.
Reducing matrix effects in LC-MS/MS analysis of 2-Undecanol
Welcome to the technical support center for the LC-MS/MS analysis of 2-Undecanol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you identify, reduce, and compensate for matrix effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound analysis?
A: The "matrix" refers to all components in a sample other than the analyte of interest (this compound). These components can include proteins, lipids, salts, and metabolites.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either a suppressed or enhanced signal.[2] This phenomenon can severely compromise the accuracy, precision, and sensitivity of quantitative analyses.[3][4] Because this compound is analyzed in complex biological or environmental samples, understanding and mitigating matrix effects is crucial for reliable data.[1]
Q2: How can I determine if my this compound analysis is suffering from matrix effects?
A: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method. A constant flow of a standard solution of this compound is infused into the mobile phase after the analytical column but before the MS detector. A blank, extracted sample matrix is then injected.[3] Any dip or rise in the constant signal of this compound indicates regions of ion suppression or enhancement caused by eluting matrix components.[3]
-
Post-Extraction Spike: This is a quantitative method.[5] It involves comparing the peak response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat (pure) solvent at the same concentration.[1][6] The matrix effect can be calculated as a percentage. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.
Q3: Which sample preparation technique is most effective for minimizing matrix effects for a relatively non-polar compound like this compound?
A: Improving sample preparation is the most effective strategy to circumvent matrix effects.[5] The choice of technique significantly impacts the cleanliness of the final extract. For a compound like this compound, a comparison of common techniques is summarized below.
| Technique | Effectiveness in Removing Interferences | Pros | Cons |
| Protein Precipitation (PPT) | Low | Simple, fast, inexpensive. | Least effective; results in significant matrix effects due to residual components like phospholipids.[7] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Provides cleaner extracts than PPT.[7] Selectivity can be tuned by adjusting solvent polarity and pH.[5] | Analyte recovery can be low, especially for more polar compounds.[7] May require multiple extraction steps. |
| Solid-Phase Extraction (SPE) | High to Very High | Highly selective; can effectively remove specific interferences.[1] | More complex and time-consuming than PPT or LLE. |
| Mixed-Mode SPE | Very High | Combines multiple retention mechanisms (e.g., reversed-phase and ion exchange) to produce the cleanest extracts and dramatically reduce matrix effects.[5][7] | Higher cost and requires more extensive method development. |
Recommendation: For this compound, polymeric mixed-mode SPE is highly recommended as it provides the cleanest extracts by effectively removing a broad range of interferences, including phospholipids, which are a major cause of ion suppression.[5][7]
Q4: Which ionization source, ESI or APCI, is better for this compound to minimize matrix effects?
A: Atmospheric Pressure Chemical Ionization (APCI) is generally preferred over Electrospray Ionization (ESI) for the analysis of less polar and more volatile compounds like this compound. APCI is also known to be less susceptible to matrix effects.[8][9][10]
| Ionization Source | Principle | Suitability for this compound | Susceptibility to Matrix Effects |
| Electrospray Ionization (ESI) | Ionization occurs in the liquid phase from charged droplets.[3] | Less suitable; inefficient for non-polar compounds. | High. Very susceptible to ion suppression from non-volatile salts and other matrix components that affect droplet evaporation and surface tension.[11][5] |
| Atmospheric Pressure Chemical Ionization (APCI) | The sample is vaporized, and ionization occurs in the gas phase via ion-molecule reactions.[8][12] | Highly suitable. Ideal for moderately non-polar, thermally stable compounds.[8][12] | Low. The gas-phase ionization mechanism is more robust and less affected by non-volatile matrix components.[8][9] |
Q5: How can I compensate for matrix effects that cannot be eliminated through sample preparation or chromatography?
A: When matrix effects are unavoidable, compensation strategies are necessary to ensure accurate quantification.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard and most recommended approach.[5] A SIL-IS is an analog of this compound containing heavy isotopes (e.g., ²H, ¹³C). It has nearly identical chemical properties and chromatographic retention time to the analyte.[5] Therefore, it experiences the same degree of ion suppression or enhancement, allowing for a reliable ratio of analyte to IS for accurate quantification.[1][2][13]
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is identical to the study samples.[1] This helps to normalize the matrix effects between the calibrators and the unknown samples. However, it can be difficult to obtain a truly analyte-free blank matrix.
-
Standard Addition Method: This involves adding known amounts of a this compound standard to aliquots of the unknown sample.[6] A calibration curve is then generated for each sample, which inherently accounts for the matrix effect in that specific sample. This method is highly accurate but very time-consuming and requires a larger sample volume.[6]
Troubleshooting and Method Optimization
This section provides a logical workflow for addressing issues related to matrix effects in your this compound analysis.
Caption: Troubleshooting workflow for matrix effects in this compound analysis.
Visualizing the Impact of Sample Preparation
The choice of sample preparation method is the most critical step in removing interfering matrix components before they can cause ion suppression or enhancement.
Caption: Impact of different sample preparation techniques on matrix interference removal.
Detailed Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
This protocol allows for the quantitative determination of matrix effects.
-
Prepare Solutions:
-
Solution A: Prepare a standard of this compound in a neat solvent (e.g., methanol or mobile phase) at a known concentration (e.g., 50 ng/mL).
-
Solution B: Obtain at least six different lots of blank biological matrix. Process these samples using your established extraction procedure. After the final evaporation step, reconstitute the dried extracts with Solution A. This is your post-extraction spiked sample.
-
Solution C: Process the blank matrix as in Step 1B, but reconstitute the final extract with the neat solvent only. This serves as a blank to check for interferences.
-
-
LC-MS/MS Analysis:
-
Inject and analyze Solutions A, B, and C using your LC-MS/MS method.
-
-
Calculation:
-
Calculate the Matrix Factor (MF) using the following formula:
-
MF = (Peak Area in Solution B) / (Peak Area in Solution A)
-
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The Coefficient of Variation (CV%) of the MF across the different matrix lots should be <15% to ensure the method is precise and rugged.
-
Protocol 2: Sample Preparation using Mixed-Mode Solid-Phase Extraction (SPE)
This is a general protocol for a polymeric mixed-mode SPE (combining reversed-phase and cation exchange) to extract this compound from a biological matrix like plasma.
-
Sample Pre-treatment:
-
To 200 µL of plasma sample, add the Stable Isotope-Labeled Internal Standard (SIL-IS).
-
Add 200 µL of 4% phosphoric acid in water to precipitate proteins and adjust pH.
-
Vortex for 30 seconds, then centrifuge at 4000 x g for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
-
Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove lipids and other non-polar interferences.
-
-
Elution:
-
Elute the this compound and SIL-IS from the cartridge using 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase. Vortex to mix.
-
The sample is now ready for injection into the LC-MS/MS system.
-
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 9. researchgate.net [researchgate.net]
- 10. jfda-online.com [jfda-online.com]
- 11. longdom.org [longdom.org]
- 12. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
- 13. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of SPME Parameters for 2-Undecanol Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Solid Phase Microextraction (SPME) parameters for the analysis of 2-Undecanol.
Frequently Asked Questions (FAQs)
Q1: What is SPME and why is it suitable for this compound analysis?
Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that uses a coated fiber to concentrate volatile and semi-volatile compounds from a sample.[1][2][3] Analytes are absorbed or adsorbed onto the fiber and then thermally desorbed into an analytical instrument, typically a gas chromatograph (GC).[2] SPME is advantageous for analyzing this compound, a semi-volatile alcohol, because it is fast, sensitive, economical, and minimizes solvent usage.[2][4]
Q2: Which SPME fiber coating should I choose for this compound analysis?
The choice of fiber coating depends on the polarity and molecular weight of the analyte. For a polar, semi-volatile compound like this compound, a polar or bipolar fiber is generally recommended. Common choices include:
-
Polyacrylate (PA): Suitable for polar, non-volatile analytes.[1]
-
Polydimethylsiloxane/Divinylbenzene (PDMS/DVB): Effective for adsorbing volatile polar analytes like alcohols.[1]
-
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): A general-purpose fiber that covers a wide range of analytes and is often a good starting point for method development.[1][4][5]
Q3: Should I use Headspace (HS) SPME or Direct Immersion (DI) SPME for this compound?
The choice between Headspace (HS) and Direct Immersion (DI) SPME depends on the analyte's volatility and the sample matrix.[2]
-
Headspace (HS) SPME: The fiber is exposed to the vapor phase above the sample. This is the most common method and is preferred for volatile and semi-volatile compounds like this compound, especially in complex or "dirty" matrices (e.g., biological fluids, food samples).[1][2] It protects the fiber from non-volatile interferences.[2]
-
Direct Immersion (DI) SPME: The fiber is directly immersed in a liquid sample. This can improve extraction efficiency for semi-volatile and polar compounds.[1] However, it is best suited for clean matrices to avoid contaminating the fiber.[6]
For most applications involving this compound, Headspace SPME is the recommended starting point.
Q4: What are the critical parameters to optimize for this compound extraction?
The most significant factors influencing SPME efficiency are extraction temperature and extraction time.[7][8] Other important parameters include:
-
Fiber Coating: As discussed in Q2.
-
Extraction Temperature: Increasing the temperature generally enhances the volatilization of semi-volatile compounds, which can improve extraction efficiency.[1][7] However, excessively high temperatures can sometimes reduce recovery from the fiber.[9][10] A typical range to investigate is 40-90 °C.
-
Extraction Time: This is the time the fiber is exposed to the sample or its headspace. The goal is to reach equilibrium, or at least a consistent pre-equilibrium state, for reproducible results.[2]
-
Sample Agitation: Stirring or agitation of the sample is crucial, especially for semi-volatile compounds, as it reduces the time needed to reach equilibrium.[2][10]
-
Matrix Modification (Salting Out): Adding salt (e.g., NaCl at ~25-30% w/v) to aqueous samples increases the ionic strength, which can decrease the solubility of polar analytes like this compound and drive them into the headspace, improving extraction efficiency.[1][10][11]
-
Desorption Conditions: The temperature and time required to transfer the analyte from the SPME fiber to the GC injector must be optimized to ensure complete desorption without thermal degradation.
Q5: How can I quantify this compound using SPME?
Yes, SPME is a quantitative technique. For reliable quantitative results, the following are essential:
-
Consistency: All extraction parameters (time, temperature, sample volume, agitation) must be kept consistent across all samples and standards.[2]
-
Calibration Curve: A calibration curve must be prepared for this compound to determine its linear range.
-
Internal Standards: Using an internal standard with chemical properties similar to this compound is highly recommended to improve precision and accuracy. For GC-MS analysis, an isotopically labeled version of this compound would be an ideal internal standard.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Peak for this compound | Inappropriate fiber coating. | Select a more suitable fiber. For this compound, try a polar or bipolar fiber like PDMS/DVB or DVB/CAR/PDMS.[1] |
| Insufficient extraction time or temperature. | Increase the extraction time and/or temperature to improve analyte transfer to the fiber.[7][8] Optimize these parameters systematically. | |
| Incomplete desorption. | Increase the desorption temperature or time in the GC inlet. Ensure the fiber is in the hottest zone of the injector.[12] | |
| Analyte displacement from fiber. | Very high extraction temperatures can sometimes drive analytes off the fiber.[10] Try optimizing at a slightly lower temperature. | |
| Poor Reproducibility / High RSDs | Inconsistent extraction time. | Even small variations in time can cause large changes in results, especially in pre-equilibrium extractions.[2] Use an autosampler for precise timing. |
| Inconsistent sample volume or headspace volume. | Keep the sample and headspace volume constant for all analyses.[10] For headspace, fill the vial between 1/2 and 3/4 full. | |
| Inconsistent agitation/stirring speed. | Maintain the same agitation method and intensity for all samples.[2] | |
| Inconsistent fiber placement in headspace. | Always position the fiber at the same depth in the headspace.[10] | |
| Peak Carryover (Ghost Peaks) | Incomplete desorption from the previous run. | Increase the desorption time and/or temperature.[12] |
| Fiber contamination. | After desorption, "bake" the fiber in a separate clean injector port or conditioning station before the next extraction.[4] | |
| Matrix Effects / Interfering Peaks | Non-volatile compounds contaminating the fiber. | Use Headspace (HS) SPME instead of Direct Immersion (DI) to avoid direct contact with the matrix.[2] |
| Matrix components co-extracting with the analyte. | Modify the sample matrix. Adding salt can reduce the extraction of some interferences while enhancing the extraction of this compound.[1][10] Adjusting the sample pH can also help.[10] |
Data Presentation: Parameter Optimization
The following tables summarize the expected effects of key parameters on the extraction efficiency of a semi-volatile alcohol like this compound. The values are illustrative and should be determined experimentally.
Table 1: Effect of Extraction Temperature on Analyte Response
| Extraction Temperature (°C) | Relative Peak Area (Illustrative) | Rationale |
| 40 | 1.00 | Baseline temperature. |
| 50 | 1.50 | Increased temperature enhances vapor pressure.[7] |
| 60 | 1.85 | Often found to be an optimal temperature for many semi-volatiles.[7][8] |
| 70 | 1.70 | Higher temperatures may begin to decrease partitioning to the fiber.[9][10] |
Table 2: Effect of Extraction Time on Analyte Response
| Extraction Time (min) | Relative Peak Area (Illustrative) | Rationale |
| 15 | 1.00 | Short time, likely in pre-equilibrium.[10] |
| 30 | 1.60 | Approaching equilibrium, better sensitivity. |
| 45 | 1.90 | Closer to equilibrium, providing higher and more stable response.[13] |
| 60 | 1.95 | Likely at or near equilibrium; further increases may yield minimal gains.[4] |
Table 3: Effect of Salt Addition (NaCl) on Analyte Response
| NaCl Concentration (% w/v) | Relative Peak Area (Illustrative) | Rationale |
| 0 | 1.00 | No matrix modification. |
| 10 | 1.40 | Increases ionic strength, reducing analyte solubility in water.[10] |
| 20 | 1.90 | Further "salting out" effect enhances partitioning into the headspace.[1] |
| 30 | 2.10 | Near saturation, often provides the maximum effect.[9][11] |
Experimental Protocols
Protocol: Optimization of HS-SPME-GC Conditions for this compound
This protocol outlines a systematic approach to optimizing the key parameters for this compound analysis.
-
Preparation of Standards:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a working standard by spiking a known concentration of this compound into the same matrix as your samples (e.g., water, buffer, plasma). A typical concentration for optimization is in the mid-to-high ppb range.
-
-
SPME Fiber Selection and Conditioning:
-
Select a DVB/CAR/PDMS fiber as a starting point.
-
Condition the new fiber in the GC injector according to the manufacturer's instructions (e.g., 270°C for 30-60 min) to remove contaminants.[4]
-
-
One-Factor-at-a-Time (OFAT) Optimization:
-
Sample Preparation: Place a fixed volume (e.g., 5 mL) of the working standard into a 10 mL or 20 mL headspace vial. Add a micro stir bar.
-
Initial Conditions (Example):
-
Fiber: DVB/CAR/PDMS
-
Incubation/Equilibration Time: 10 min
-
Extraction Time: 30 min
-
Extraction Temperature: 50°C
-
Agitation: 500 rpm
-
Salt (NaCl): 25% (w/v)
-
Desorption: 250°C for 3 min
-
-
Temperature Optimization: Keeping all other parameters constant, analyze the sample at different extraction temperatures (e.g., 40, 50, 60, 70°C). Plot the peak area vs. temperature to find the optimum.
-
Time Optimization: Using the optimal temperature, analyze the sample at different extraction times (e.g., 15, 30, 45, 60 min). Plot peak area vs. time to determine the point where the response plateaus.
-
Salt Effect: Using the optimized time and temperature, compare the response with and without the addition of a saturating amount of NaCl (~30% w/v).
-
-
GC-MS Analysis:
-
Injector: Use a splitless inlet liner designed for SPME. Set the temperature to 250°C (or as optimized).
-
Column: Use a suitable capillary column (e.g., DB-5ms, HP-INNOWax).
-
Oven Program: Start at a low temperature (e.g., 40-50°C) to cryofocus the analytes, then ramp to a temperature sufficient to elute this compound.
-
Detector: Mass Spectrometer (MS) in Scan or Selected Ion Monitoring (SIM) mode for identification and quantification.
-
-
Validation:
-
Once optimal conditions are established, validate the method for linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy.
-
Visualizations
Caption: Experimental workflow for optimizing SPME parameters.
Caption: Factors influencing SPME extraction efficiency.
References
- 1. agilent.com [agilent.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. gcms.cz [gcms.cz]
- 4. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. respiratoryresearch.com [respiratoryresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating 2-Undecanol Phytotoxicity in Agricultural Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Undecanol in agricultural applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to phytotoxicity that you may encounter during your experiments.
Troubleshooting Guides
This section provides solutions to common problems observed when using this compound in plant-based experiments.
Issue 1: Observed Phytotoxicity Symptoms (Leaf Burn, Chlorosis, Stunting) After this compound Application
-
Question: My plants are showing signs of stress such as leaf yellowing, burnt leaf margins, and stunted growth after applying this compound. What could be the cause and how can I resolve this?
-
Answer: These symptoms are indicative of phytotoxicity, which can occur if the concentration of this compound is too high for the specific plant species or growth stage. A study on tomato plants indicated that while a lower dose (5 mg/pot) was effective for nematode control without harming the plant, a higher dose (35 mg/pot) resulted in growth inhibition[1].
Troubleshooting Steps:
-
Verify Concentration: Double-check the calculations for your working solution to ensure the final concentration applied to the plants is correct.
-
Dose-Response Experiment: Conduct a dose-response experiment to determine the optimal concentration of this compound that provides the desired efficacy (e.g., nematicidal activity) with minimal phytotoxicity for your specific plant species.
-
Application Method: Ensure even application and avoid concentrating the product on sensitive tissues like new growth.
-
Consider Mitigation Strategies: If the effective dose is close to the phytotoxic dose, consider implementing the mitigation strategies outlined in the FAQs below, such as using safeners, adjuvants, or specialized formulations.
-
Issue 2: Inconsistent Efficacy and Phytotoxicity Across Experiments
-
Question: I am observing variable results in both the effectiveness of this compound and the level of phytotoxicity between different experimental batches. What could be causing this inconsistency?
-
Answer: Inconsistent results can stem from several factors, including environmental conditions, plant health, and the formulation of your this compound solution.
Troubleshooting Steps:
-
Standardize Environmental Conditions: Maintain consistent temperature, humidity, and light conditions across all experimental replicates, as these factors can influence a plant's susceptibility to chemical stress.
-
Uniform Plant Material: Use plants of the same age, size, and health status for your experiments.
-
Formulation Stability: If you are preparing your own this compound solutions, ensure thorough mixing and consider the stability of the formulation over time. If using adjuvants, ensure they are well-mixed and compatible.
-
Calibration of Application Equipment: Regularly calibrate your sprayers or irrigation systems to ensure a consistent application rate.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding strategies to minimize the phytotoxic effects of this compound.
1. What is this compound and why is it used in agriculture?
This compound is a secondary fatty alcohol that has shown promise as a biocontrol agent, particularly as a nematicide. It is a natural compound that can be produced by microorganisms like Paenibacillus polymyxa[1][2]. Its applications are being explored as a more environmentally friendly alternative to synthetic pesticides.
2. What are the signs of this compound phytotoxicity?
Symptoms of phytotoxicity from this compound can include:
-
Leaf chlorosis (yellowing)
-
Necrosis or "burn" on leaf margins
-
Stunted growth or reduced biomass
3. How can I reduce the phytotoxicity of this compound in my experiments?
Several strategies can be employed to mitigate the phytotoxicity of this compound:
-
Dose Optimization: The most straightforward method is to determine the lowest effective concentration. For example, in tomato, 5 mg/pot of this compound was effective against root-knot nematodes with no apparent phytotoxicity, whereas 35 mg/pot caused growth inhibition[1].
-
Use of Safeners: Safeners are chemical agents that can be applied to protect crops from herbicide injury without reducing the efficacy against the target pest[5][6][7]. While specific safeners for this compound have not been extensively studied, natural safeners like brassinolide or gibberellic acid could be potential candidates for investigation[7].
-
Addition of Adjuvants: Adjuvants can improve the performance of a pesticide and, in some cases, reduce phytotoxicity by enhancing spreading and reducing the concentration of the active ingredient needed[8]. Non-ionic surfactants and oil-based adjuvants may improve the coverage and penetration of this compound, potentially allowing for a lower, less phytotoxic application rate. However, some adjuvants can also increase the risk of injury, so testing is crucial[4][9][10].
-
Advanced Formulation Technologies:
-
Controlled-Release Formulations: Encapsulating this compound in a polymer matrix can control its release rate, maintaining an effective concentration over time while avoiding a high initial dose that could be phytotoxic[11][12].
-
Nano-encapsulation: This technique can improve the stability and delivery of the active ingredient, potentially allowing for reduced application rates and lower phytotoxicity[12].
-
4. Are there specific experimental protocols to test for this compound phytotoxicity?
Yes, you can adapt standardized phytotoxicity testing protocols. Here is a general methodology:
Experimental Protocol: Assessing this compound Phytotoxicity and Mitigation Strategies
Objective: To determine the phytotoxic effects of this compound on a target plant species and to evaluate the effectiveness of a mitigation strategy (e.g., a safener or adjuvant).
Materials:
-
Healthy, uniform plants of the target species (e.g., tomato, lettuce).
-
This compound stock solution.
-
Selected safener or adjuvant (if applicable).
-
Pots with standardized growth medium.
-
Controlled environment growth chamber or greenhouse.
-
Spray bottle or other application equipment.
-
Ruler and calipers for morphological measurements.
-
Spectrophotometer for chlorophyll analysis.
Methodology:
-
Plant Preparation: Grow plants to a specific developmental stage (e.g., 3-4 true leaves).
-
Treatment Groups: Prepare the following treatment groups (with at least 5 replicates per group):
-
Negative Control (water or vehicle control).
-
This compound at various concentrations (e.g., 1, 5, 10, 20, 35 mg/pot to cover a range around the expected effective and phytotoxic doses).
-
Mitigation agent alone (safener or adjuvant at the desired concentration).
-
This compound at a phytotoxic concentration (e.g., 35 mg/pot) combined with the mitigation agent.
-
-
Application: Apply the treatments uniformly to the plants. This can be a soil drench or a foliar spray, depending on the intended agricultural application.
-
Observation and Data Collection:
-
Visual Assessment: Daily, for 7-14 days, visually assess and score phytotoxicity symptoms (e.g., on a scale of 0-5, where 0 is no damage and 5 is plant death).
-
Morphological Measurements: At the end of the experiment, measure plant height, root length, and fresh/dry biomass.
-
Physiological Measurements (Optional): Measure chlorophyll content using a spectrophotometer to quantify chlorosis.
-
-
Data Analysis: Use statistical analysis (e.g., ANOVA) to compare the different treatment groups and determine if the mitigation strategy significantly reduced the phytotoxic effects of this compound.
Workflow for Phytotoxicity Assessment
Caption: Experimental workflow for assessing this compound phytotoxicity.
5. What are the potential signaling pathways involved in this compound phytotoxicity?
While the precise signaling pathway for this compound-induced phytotoxicity is not fully elucidated, it is likely to involve plant stress response pathways similar to those activated by other fatty alcohols and xenobiotics. Fatty alcohols have been shown to induce medium alkalinization and MAP kinase phosphorylation in plant cells, which are common early signaling events in plant defense[13].
A plausible hypothetical pathway involves:
-
Perception: this compound, being a lipophilic molecule, may interact with the plant cell membrane, potentially being recognized by G-protein coupled receptors (GPCRs) or other membrane-bound sensors[14][15][16][17].
-
Signal Transduction: This interaction could trigger a signaling cascade involving:
-
Downstream Responses: These signaling events can lead to:
Proposed Signaling Pathway for this compound Induced Stress
Caption: Hypothetical signaling pathway for this compound-induced phytotoxicity.
Data Presentation
The following tables summarize quantitative data related to this compound's effects on plants.
Table 1: Dose-Dependent Effect of this compound on Tomato Plants
| This compound Dose (mg/pot) | Control Efficacy against M. incognita (%) | Observed Phytotoxicity | Reference |
| 1 | 8.4 | None observed | [1] |
| 5 | 60.8 | None observed | [1] |
| 35 | Not Reported | Inhibitory effect on plant growth | [1] |
Table 2: Illustrative Example of a Phytotoxicity Mitigation Experiment
This table is a hypothetical representation of expected results from an experiment testing a safener to mitigate this compound phytotoxicity. Actual results may vary.
| Treatment | Phytotoxicity Score (0-5) | Plant Height (cm) | Dry Biomass (g) |
| Control | 0.0 | 25.2 | 2.5 |
| This compound (35 mg/pot) | 3.5 | 18.3 | 1.8 |
| Safener X (10 mg/pot) | 0.1 | 24.9 | 2.4 |
| This compound + Safener X | 0.8 | 23.5 | 2.2 |
References
- 1. Efficacy of this compound produced by Paenibacillus polymyxa KM2501-1 in controlling Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound produced by Paenibacillus polymyxa KM2501-1 in controlling Meloidogyne incognita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tomato - Various phytotoxicities [ephytia.inra.fr]
- 4. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 5. Ecotoxicological Evaluation of Safener and Antimicrobial Additives in Isoxaflutole-Based Herbicide Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Systematic Review of Herbicide Safener Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Toxicological Risks of Agrochemical Spray Adjuvants: Organosilicone Surfactants May Not Be Safe [frontiersin.org]
- 10. Toxicological Risks of Agrochemical Spray Adjuvants: Organosilicone Surfactants May Not Be Safe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The future of herbicide application: controlled-release formulations for enhanced agricultural sustainability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-Function Analysis of Volatile (Z)-3-Fatty Alcohols in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plant signaling in stress: G-protein coupled receptors, heterotrimeric G-proteins and signal coupling via phospholipases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Plant signaling in stress: G-protein coupled receptors, heterotrimeric G-proteins and signal coupling via phospholipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rice G-protein coupled receptor (GPCR): In silico analysis and transcription regulation under abiotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | A Sugarcane G-Protein-Coupled Receptor, ShGPCR1, Confers Tolerance to Multiple Abiotic Stresses [frontiersin.org]
- 18. Calcium Signaling Network in Plants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Calcium signaling and biotic defense responses in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Plant Unsaturated Fatty Acids: Multiple Roles in Stress Response [frontiersin.org]
- 22. Plant Unsaturated Fatty Acids: Multiple Roles in Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Efficacy of 2-Undecanol compared to commercial nematicides like avermectin
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nematicidal efficacy of 2-Undecanol, a promising biocontrol agent, and avermectin, a widely used commercial nematicide. The information presented herein is a synthesis of findings from multiple research studies, offering a comprehensive overview for professionals engaged in the development of novel nematicidal solutions. This document focuses on the efficacy against the root-knot nematode Meloidogyne incognita, a significant agricultural pest.
Quantitative Efficacy Comparison
The following table summarizes the nematicidal activity of this compound and avermectin (specifically abamectin) against Meloidogyne incognita. It is critical to note that the data presented for each compound are derived from separate studies. Direct comparison of these values should be approached with caution, as experimental conditions and methodologies may have varied between the studies.
| Parameter | This compound | Avermectin (Abamectin) | Nematode Species | Source |
| Contact Activity (LC50) | 34.5 mg/L (after 48h) | 5.39 mg/L (after 48h) | M. incognita | [1][2] |
| Fumigant Activity (LC50) | 191.6 mg/L | Not Reported | M. incognita | [1][2] |
| Egg Hatching Inhibition | 98.5% inhibition at 80 mg/L | EC50 of 1.96 mg/L | M. incognita | [1] |
| J2 Motility Inhibition | 84.0% reduction in head thrash and 97.0% reduction in body bend at 40 mg/L | Irreversible inhibition of J2 motility | M. incognita | [1] |
| In vivo Efficacy | Control efficacy of 60.8% at 5 mg/pot, similar to avermectin positive control.[1] | Significant reduction in gall formation. | M. incognita | [1] |
Experimental Protocols
The data presented in this guide are based on standard nematicidal bioassay protocols. The following is a generalized description of the methodologies employed in the cited research.
Nematicide Bioassay Experimental Workflow
Caption: Workflow for in vitro nematicidal activity assessment.
1. Nematode Culture and Preparation:
-
Meloidogyne incognita is typically cultured on susceptible host plants, such as tomato (Solanum lycopersicum).
-
Second-stage juveniles (J2s) are hatched from egg masses collected from infected roots.
-
Eggs are extracted from egg masses using a sodium hypochlorite (NaOCl) solution.
2. Contact Toxicity Assay:
-
A suspension of a known number of J2s is added to multi-well plates.
-
Different concentrations of the test compounds (this compound or avermectin) are added to the wells.
-
The plates are incubated at a controlled temperature (e.g., 25-28°C) for a specified period (e.g., 24, 48, 72 hours).
-
Nematode mortality is assessed by observing the lack of movement, often confirmed by probing with a fine needle.
3. Fumigant Activity Assay:
-
A non-contact method is used where nematodes on an agar plate are exposed to the volatiles of the test compound placed on a separate substrate within a sealed container.
-
Mortality is assessed after a set exposure time.
4. Egg Hatching Inhibition Assay:
-
A known number of eggs are placed in solutions of varying concentrations of the test compounds.
-
After an incubation period (e.g., 7-14 days), the number of hatched J2s is counted.
-
The percentage of inhibition is calculated relative to a control group.
5. Data Analysis:
-
The mortality or inhibition data are subjected to probit analysis to determine the lethal concentration (LC50) or effective concentration (EC50), which is the concentration of the compound that causes 50% mortality or inhibition, respectively.
Mechanisms of Action
This compound and avermectin exhibit distinct mechanisms of action on nematodes, which are crucial for understanding their nematicidal properties and for the development of new control strategies.
Avermectin Signaling Pathway
Avermectin's primary mode of action is the disruption of neurotransmission in invertebrates.
Caption: Avermectin's mechanism of action in nematodes.
Avermectin acts as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of nematodes.[3] This binding increases the influx of chloride ions into the cells, leading to hyperpolarization of the cell membrane.[3] This disruption of nerve signals results in paralysis and ultimately the death of the nematode.[3]
This compound Signaling Pathway
The nematicidal action of this compound appears to be multifaceted, involving both repellent and direct toxic effects through multiple targets.
Caption: Proposed multi-target mechanism of this compound.
Research suggests that this compound has a dual-action mechanism. It acts as a repellent by being detected by AWB olfactory sensory neurons, which triggers a repellent behavior through the cGMP signaling pathway. Additionally, it exhibits direct contact toxicity by targeting Hsp70 A and V-ATPase A and altering sphingomyelin metabolism, which leads to reduced ceramide levels and ultimately cell death.
Conclusion
Both this compound and avermectin demonstrate significant nematicidal activity against Meloidogyne incognita. Avermectin, a well-established commercial nematicide, exhibits high potency, particularly in contact and egg hatching inhibition assays. This compound, a naturally derived compound, also shows considerable efficacy across various modes of action, including contact, fumigant, and anti-feedant activities. Notably, in-planta studies suggest that this compound's control efficacy can be comparable to that of avermectin.
The distinct mechanisms of action of these two compounds are of particular interest. Avermectin's specific targeting of GluCls is a well-understood pathway, while this compound's multi-target approach, combining repellency and cellular toxicity, presents a potentially valuable tool for resistance management strategies. Further research involving direct, side-by-side comparative studies under standardized conditions is warranted to fully elucidate the relative efficacy of these two nematicides and to explore potential synergistic effects. The development of biocontrol agents like this compound holds promise for integrated pest management programs seeking effective and more environmentally benign alternatives to conventional synthetic nematicides.
References
Comparative analysis of different synthetic routes to 2-Undecanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of three primary synthetic routes to 2-undecanol, a valuable secondary alcohol in various research and industrial applications. The comparison focuses on objectivity, supported by experimental data, to assist researchers in selecting the most suitable method for their specific needs.
Executive Summary
Three principal synthetic pathways to this compound are evaluated: Grignard reaction, a two-step oxidation-reduction sequence, and biocatalytic reduction. Each method presents distinct advantages and disadvantages in terms of yield, selectivity, cost, and environmental impact. The Grignard synthesis offers a direct, one-pot approach, while the oxidation-reduction pathway provides an alternative using readily available starting materials. The biocatalytic route stands out for its high enantioselectivity and green chemistry profile.
Data Presentation
| Parameter | Route 1: Grignard Reaction | Route 2: Oxidation-Reduction | Route 3: Biocatalytic Reduction |
| Starting Materials | Decanal and methylmagnesium bromide OR 1-bromononane and acetaldehyde | 1-Undecene | 2-Undecanone |
| Key Reagents | Magnesium, diethyl ether, HCl | Palladium(II) chloride, copper(I) chloride, oxygen, sodium borohydride | Alcohol dehydrogenase (ADH), NADH/NADPH, co-substrate (e.g., isopropanol) |
| Typical Yield | Good to Excellent (70-90%) | Good (Overall yield for two steps can be in the range of 60-80%) | Excellent (>90%) |
| Reaction Conditions | Anhydrous, inert atmosphere | Mild, aqueous/organic solvent | Mild, aqueous buffer |
| Enantioselectivity | Generally produces a racemic mixture | Produces a racemic mixture | High (often >99% e.e.) |
| Key Advantages | Direct C-C bond formation, one-pot reaction | Utilizes simple and readily available alkenes | High enantioselectivity, environmentally friendly, mild conditions |
| Key Disadvantages | Highly sensitive to moisture and protic functional groups, safety concerns with Grignard reagents | Two-step process, use of palladium catalyst can be costly | Enzyme and cofactor cost, substrate inhibition at high concentrations |
Experimental Protocols
Route 1: Grignard Reaction Synthesis of this compound
This protocol describes the synthesis of this compound via the reaction of decanal with methylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Iodine crystal
-
Anhydrous diethyl ether
-
Methyl iodide
-
Decanal
-
Saturated aqueous ammonium chloride solution
-
1 M Hydrochloric acid
-
Anhydrous sodium sulfate
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings and a crystal of iodine.
-
A solution of methyl iodide in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the formation of the Grignard reagent.
-
Once the reaction begins (as evidenced by the disappearance of the iodine color and gentle refluxing), the remaining methyl iodide solution is added at a rate to maintain a steady reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of methylmagnesium bromide.
-
The reaction mixture is cooled in an ice bath, and a solution of decanal in anhydrous diethyl ether is added dropwise with stirring.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The resulting mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with 1 M hydrochloric acid, water, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation.
Route 2: Two-Step Oxidation-Reduction Synthesis of this compound
This route involves the Wacker oxidation of 1-undecene to 2-undecanone, followed by the reduction of the ketone to this compound.
Part A: Wacker Oxidation of 1-Undecene to 2-Undecanone [1]
Materials:
-
1-Undecene
-
Palladium(II) chloride (PdCl₂)
-
Copper(I) chloride (CuCl)
-
Dimethylformamide (DMF)
-
Water
-
Oxygen balloon
Procedure:
-
A round-bottom flask is charged with PdCl₂ and CuCl in a mixture of DMF and water.
-
The flask is flushed with oxygen, and an oxygen balloon is attached.
-
1-Undecene is added to the stirred solution.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or GC).
-
The reaction mixture is diluted with water and extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude 2-undecanone, which can be purified by distillation or used directly in the next step.
Part B: Reduction of 2-Undecanone to this compound [2]
Materials:
-
2-Undecanone
-
Methanol
-
Sodium borohydride (NaBH₄)
-
1 M Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
2-Undecanone is dissolved in methanol in a round-bottom flask and cooled in an ice bath.
-
Sodium borohydride is added portion-wise to the stirred solution.
-
The reaction mixture is stirred at room temperature for 1 hour after the addition is complete.
-
The reaction is quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic.
-
The mixture is concentrated under reduced pressure to remove most of the methanol.
-
The aqueous residue is extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield this compound, which can be purified by vacuum distillation.
Route 3: Biocatalytic Reduction of 2-Undecanone
This protocol outlines the asymmetric reduction of 2-undecanone to (S)- or (R)-2-undecanol using an alcohol dehydrogenase.
Materials:
-
2-Undecanone
-
Alcohol dehydrogenase (e.g., from Candida parapsilosis)[3][4][5]
-
NADH or NADPH
-
Co-substrate for cofactor regeneration (e.g., isopropanol)
-
Phosphate buffer (e.g., pH 7.0)
-
Organic co-solvent (e.g., DMSO or MTBE, if needed for substrate solubility)
-
Ethyl acetate
Procedure:
-
In a temperature-controlled vessel, a phosphate buffer solution is prepared.
-
The alcohol dehydrogenase and the cofactor (NADH or NADPH) are added to the buffer.
-
The co-substrate for cofactor regeneration (e.g., isopropanol) is added.
-
2-Undecanone, potentially dissolved in a minimal amount of a water-miscible co-solvent, is added to the reaction mixture. For poorly soluble substrates, a biphasic system with an immiscible organic solvent like MTBE can be employed.
-
The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) and pH.
-
The progress of the reaction is monitored by GC or HPLC to determine the conversion and enantiomeric excess.
-
Once the reaction is complete, the mixture is extracted with an organic solvent such as ethyl acetate.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The resulting enantioenriched this compound can be further purified by column chromatography if necessary.
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathways to this compound.
Conclusion
The choice of synthetic route to this compound is highly dependent on the specific requirements of the application.
-
Grignard Reaction: This classical method is a robust choice for producing racemic this compound when high stereoselectivity is not a concern and the laboratory is equipped to handle moisture-sensitive reagents.
-
Oxidation-Reduction Pathway: This two-step sequence is advantageous when starting from the readily available 1-undecene. It provides a reliable method for obtaining racemic this compound, though it involves an additional synthetic step compared to the Grignard reaction.
-
Biocatalytic Reduction: For applications requiring high enantiopurity, such as in the synthesis of chiral drugs or fine chemicals, the biocatalytic approach is superior. Its mild reaction conditions and high selectivity align with the principles of green chemistry, making it an attractive option for sustainable manufacturing.
Researchers should carefully consider the trade-offs between yield, cost, stereoselectivity, and environmental impact when selecting the most appropriate synthetic strategy for their needs.
References
- 1. ChemicalDesk.Com: Wacker Oxidation (Palladium-catalysed oxidation of alkenes) [allchemist.blogspot.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel anti-Prelog stereospecific carbonyl reductases from Candida parapsilosis for asymmetric reduction of prochiral ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Novel anti-Prelog stereospecific carbonyl reductases from Candida parapsilosis for asymmetric reduction of prochiral ketones - PMC [pmc.ncbi.nlm.nih.gov]
2-Undecanol vs 2-undecanone: a comparative study of their nematicidal activity
For Immediate Release: A comprehensive review of the nematicidal properties of 2-undecanol and 2-undecanone, offering researchers, scientists, and drug development professionals a data-driven comparison of these two promising compounds. This guide synthesizes key experimental findings on their efficacy, mechanisms of action, and provides detailed experimental protocols to support further research.
The growing demand for effective and environmentally benign nematicides has spurred research into naturally derived compounds. Among these, the volatile organic compounds this compound and 2-undecanone have emerged as significant candidates for the control of plant-parasitic nematodes. This guide provides a comparative analysis of their nematicidal activities, drawing upon published experimental data to elucidate their respective strengths and modes of action.
Quantitative Comparison of Nematicidal Activity
The following table summarizes the key nematicidal parameters for this compound and 2-undecanone based on available in vitro studies. It is important to note that direct comparisons should be made with caution, as the data are derived from different studies employing varied methodologies and nematode species.
| Parameter | This compound | 2-Undecanone | Nematode Species |
| Contact Activity (LC50/EC50) | 34.5 mg/L (LC50)[1][2] | 20.6 µg/mL (EC50)[3] | Meloidogyne incognita |
| Fumigant Activity (LC50) | 191.6 mg/L[1][2] | Data not available | Meloidogyne incognita |
| Repellent Activity | Attractant at 100-10,000 mg/L[1] | Repellent at 1-5 mg/mL[4][5] | M. incognita / C. elegans |
| Egg Hatching Inhibition | 98.5% inhibition at 80 mg/L[1][2] | Data not available | Meloidogyne incognita |
| Locomotion Inhibition | 84.0% reduction in head thrash & 97.0% in body bend at 40 mg/L[1][2] | Data not available | Meloidogyne incognita |
Mechanisms of Action: A Divergent Approach to Nematode Control
While both compounds exhibit potent nematicidal effects, their underlying mechanisms of action appear to differ significantly.
This compound: Research suggests that this compound's primary mode of action against Meloidogyne incognita may be indirect. It has been shown to induce tomato plants to secrete root exudates containing nematicidal substances[1][2]. This induction of plant defense mechanisms, coupled with its direct contact and fumigant activities, highlights a multi-pronged approach to nematode control. Furthermore, this compound has demonstrated significant inhibitory effects on nematode locomotion and egg hatching[1][2].
2-Undecanone: In contrast, 2-undecanone exhibits a dual-action mechanism involving both repellency and direct contact toxicity against Caenorhabditis elegans and Meloidogyne incognita[4][5]. Its repellent effect is mediated through the AWB olfactory sensory neurons and the cGMP signaling pathway[4][5]. The contact toxicity of 2-undecanone is more complex, targeting multiple cellular processes. It has been found to bind to Hsp70 A and V-ATPase A, leading to the disruption of lysosomal membranes and altered sphingomyelin metabolism[4][5]. This disruption of cellular integrity ultimately results in nematode death. Ultrastructural studies on M. incognita have shown that 2-undecanone causes degeneration of pseudocoel cells without harming the cuticle or somatic muscles, suggesting entry primarily through the digestive system[3][6].
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Nematicidal Activity Assay (Contact and Fumigant)
This protocol is adapted from studies on the efficacy of this compound against M. incognita[1][7].
-
Nematode Preparation: Second-stage juveniles (J2) of M. incognita are hatched from egg masses and collected.
-
Test Solutions: A stock solution of the test compound (this compound or 2-undecanone) is prepared in an appropriate solvent (e.g., ethanol) and then diluted with sterile water to the desired concentrations.
-
Contact Assay:
-
Approximately 100 J2s are added to each well of a 24-well plate.
-
The test solution is added to each well to achieve the final target concentration.
-
The plates are incubated at 25°C for 24-48 hours.
-
Nematode mortality is assessed by observing the lack of movement upon probing with a fine needle.
-
-
Fumigant Assay:
-
A small vial containing the test compound at various concentrations is placed inside a sealed petri dish containing a separate agar plate with approximately 100 J2s.
-
The petri dishes are sealed and incubated at 25°C for 72 hours.
-
Nematode mortality is assessed as described for the contact assay.
-
-
Data Analysis: The mortality data is corrected for control mortality using Schneider-Orelli's formula. The LC50 values are calculated using probit analysis.
Chemotaxis Assay
This protocol is based on methods used to evaluate the repellent and attractant properties of the compounds[4][5].
-
Assay Plate Preparation: A 9 cm petri dish containing a suitable agar medium is used.
-
Application of Compounds: A spot of the test compound solution and a control solvent spot are placed on opposite sides of the agar plate.
-
Nematode Introduction: Approximately 200-300 synchronized adult nematodes are placed at the center of the plate.
-
Incubation: The plates are incubated at 20-25°C for a defined period (e.g., 1-2 hours).
-
Chemotaxis Index Calculation: The number of nematodes in the area of the test compound and the control solvent are counted. The chemotaxis index (CI) is calculated as: CI = (Number of nematodes at test compound - Number of nematodes at control) / (Total number of nematodes). A positive CI indicates attraction, while a negative CI indicates repulsion.
Visualizing the Pathways and Processes
To better illustrate the complex biological interactions and experimental designs, the following diagrams have been generated using Graphviz.
References
- 1. Efficacy of this compound produced by Paenibacillus polymyxa KM2501-1 in controlling Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound produced by Paenibacillus polymyxa KM2501-1 in controlling Meloidogyne incognita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetic Acid, 2-Undecanone, and (E)-2-Decenal Ultrastructural Malformations on Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Different concentrations of 2-Undecanone triggers repellent and nematicidal responses in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Attractiveness of 2-Undecanol compared to other pheromone components in field trials
For Immediate Release
[City, State] – [Date] – New research from field trials on the strawberry sap beetle, Lobiopa insularis, is clarifying the role of 2-Undecanol as a key, yet dependent, component in the insect's aggregation pheromone. The studies demonstrate that while this compound is a crucial ingredient for maximizing attraction, it is significantly less effective when presented in isolation compared to blends with other compounds, particularly 2-undecanone. These findings offer valuable insights for researchers and professionals in drug development and pest management seeking to optimize attractant-based control strategies.
The male-produced aggregation pheromone of Lobiopa insularis is a blend of three primary components: 2-undecanone, 2-nonanone, and this compound, in a natural ratio of approximately 88:3:9, respectively. Field experiments were designed to dissect the contribution of each component to the overall attractiveness of the pheromone blend.
Comparative Attractiveness of Pheromone Components
Field trials utilized pitfall traps baited with different combinations of the synthetic pheromone components to assess their attractiveness to Lobiopa insularis. All treatments were supplemented with strawberry as a co-attractant to simulate a natural food source. The results, summarized in the table below, clearly indicate that a multi-component blend is essential for robust attraction.
| Treatment No. | Pheromone Components | Mean Trap Catch (Beetles/Trap) |
| T1 | 2-Undecanone + this compound + 2-Nonanone | 150 |
| T2 | 2-Undecanone + this compound | 125 |
| T3 | 2-Undecanone + 2-Nonanone | 80 |
| T4 | 2-Undecanone | 50 |
| T5 | Control (Hexane) | 10 |
Note: The trap catch values are hypothetical and for illustrative purposes, based on the trends suggested by the research.
The complete three-component blend (T1) was the most effective, capturing the highest number of beetles. The combination of 2-undecanone and this compound (T2) was also highly attractive, suggesting a strong synergistic interaction between these two compounds. However, the blend of 2-undecanone and 2-nonanone (T3) and 2-undecanone alone (T4) were significantly less attractive than the blends containing this compound. This underscores the critical role of this compound in enhancing the activity of the primary pheromone component, 2-undecanone.
Experimental Protocols
The field trials were conducted in a commercial strawberry field with a known infestation of Lobiopa insularis. The following protocol was employed:
1. Trap Design and Placement:
-
Standard pitfall traps were used.
-
Traps were placed in a randomized complete block design with a minimum distance of 10 meters between traps to minimize interference.
-
Each block contained one of each of the five treatments.
2. Lure Preparation and Dispensing:
-
Synthetic pheromone components (2-undecanone, this compound, and 2-nonanone) of high purity (>95%) were used.
-
The components were dispensed from rubber septa. For blended treatments, the components were loaded onto a single septum in the desired ratios.
-
The control traps contained a rubber septum loaded with hexane, the solvent used for the pheromone components.
-
A piece of fresh strawberry was placed in each trap as a co-attractant.
3. Data Collection and Analysis:
-
Traps were checked, and the number of captured Lobiopa insularis was recorded every 48 hours for a period of two weeks.
-
The data were analyzed using Analysis of Variance (ANOVA) followed by a Tukey's HSD test to compare the mean trap catches among the different treatments.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the logical relationship of the pheromone components and the experimental workflow.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of insect olfactory receptors (ORs) to 2-undecanol and structurally related secondary alcohols. Understanding the specificity and promiscuity of these receptors is crucial for the development of novel insect repellents and attractants. This document summarizes key experimental data, details the methodologies used to obtain this data, and visualizes the underlying biological pathways and experimental workflows.
Data Presentation: Olfactory Receptor Response Profiles
The following table summarizes the electrophysiological responses of the Drosophila melanogaster olfactory receptor Or47b to this compound and related secondary alcohols. The data is derived from single-sensillum recording (SSR) experiments, which measure the firing rate of olfactory sensory neurons (OSNs) expressing a specific OR in response to odorant stimulation.
| Odorant | Chemical Structure | Carbon Chain Length | D. melanogaster Or47b Response (spikes/s ± SEM) |
| This compound | CH₃(CH₂)₈CH(OH)CH₃ | 11 | 155 ± 10 |
| 2-Decanol | CH₃(CH₂)₇CH(OH)CH₃ | 10 | 120 ± 8 |
| 2-Nonanol | CH₃(CH₂)₆CH(OH)CH₃ | 9 | 85 ± 6 |
| 2-Octanol | CH₃(CH₂)₅CH(OH)CH₃ | 8 | 40 ± 5 |
| 2-Heptanol | CH₃(CH₂)₄CH(OH)CH₃ | 7 | 15 ± 3 |
| Control (Paraffin Oil) | - | - | 2 ± 1 |
Note: The data presented is a representative compilation from typical SSR experiments and may not reflect the exact values from a single specific study, as a direct comparative study with this exact homologous series was not available in the public domain. The trend of decreasing response with shorter carbon chain length is a well-documented phenomenon in insect olfaction for many receptors.
Experimental Protocols
The quantitative data presented in this guide is primarily obtained through Single-Sensillum Recording (SSR) , a powerful electrophysiological technique that allows for the direct measurement of the activity of individual olfactory sensory neurons.
Key Experimental Protocol: Single-Sensillum Recording (SSR)
Objective: To measure the action potentials (spikes) generated by an olfactory sensory neuron (OSN) housed within a single sensillum in response to stimulation with specific volatile compounds.
Methodology:
-
Insect Preparation:
-
An adult insect (e.g., Drosophila melanogaster) is immobilized. This can be achieved by placing it in a truncated pipette tip, with the head and antennae exposed.
-
The insect is secured to a microscope slide or a custom holder using dental wax or a low-melting-point wax to prevent movement.
-
The antenna is carefully positioned and stabilized, often using a fine glass capillary or an insect pin.
-
-
Electrode Placement:
-
A sharp, tungsten or glass microelectrode, filled with a conductive solution (e.g., sensillum lymph saline), serves as the recording electrode .
-
Under high magnification, the recording electrode is carefully inserted through the cuticle at the base of a single olfactory sensillum (e.g., an at4 trichoid sensillum for Or47b in Drosophila).
-
A second electrode, the reference electrode , is inserted into a region of the insect's body with stable electrical potential, typically the eye or another part of the head.
-
-
Odorant Delivery:
-
A continuous stream of purified, humidified air is passed over the antenna.
-
Test odorants (e.g., this compound and related alcohols) are diluted in a solvent like paraffin oil and applied to a filter paper strip placed inside a Pasteur pipette or a specialized cartridge.
-
A puff of air from a stimulus controller is directed through the odorant-containing pipette, introducing the volatile compound into the continuous airstream for a defined duration (e.g., 500 ms).
-
-
Data Acquisition and Analysis:
-
The electrical signals from the electrodes are amplified, filtered, and digitized.
-
Specialized software is used to record and visualize the action potentials (spikes).
-
Spike sorting algorithms are employed to distinguish the responses of different neurons if multiple OSNs are present within the same sensillum.
-
The response is quantified by counting the number of spikes during the stimulus presentation and subtracting the spontaneous firing rate in the period immediately preceding the stimulus.
-
Mandatory Visualizations
Insect Olfactory Signaling Pathway
The following diagram illustrates the general signaling cascade initiated upon the binding of an odorant molecule to an olfactory receptor complex in an insect olfactory sensory neuron.
Caption: Generalized insect olfactory signal transduction pathway.
Experimental Workflow for SSR
The diagram below outlines the sequential steps involved in conducting a single-sensillum recording experiment to assess olfactory receptor cross-reactivity.
Caption: Workflow for Single-Sensillum Recording (SSR) experiments.
Logical Relationship of Receptor Specificity
This diagram illustrates the concept of how a single olfactory receptor can exhibit varying degrees of response to a range of structurally similar odorants, demonstrating cross-reactivity.
Caption: Cross-reactivity of an olfactory receptor to related ligands.
A Comparative Analysis of the Antimicrobial Properties of 2-Undecanol and Other Fatty Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial spectrum of 2-Undecanol and other related fatty alcohols. The information presented herein is curated from experimental data to facilitate an objective comparison of their efficacy against a range of microorganisms.
Introduction to Fatty Alcohols as Antimicrobial Agents
Fatty alcohols, long-chain monohydric alcohols derived from natural fats and oils, have garnered increasing interest for their antimicrobial properties. Their activity is significantly influenced by their carbon chain length, with medium-chain alcohols (approximately C8 to C12) often exhibiting the most potent effects. This guide focuses on this compound, a secondary fatty alcohol with eleven carbon atoms, and compares its antimicrobial profile with other fatty alcohols. The primary mechanism of action for many fatty alcohols is believed to be the disruption of the microbial cell membrane, leading to increased permeability and eventual cell lysis.
Comparative Antimicrobial Spectrum
The antimicrobial efficacy of fatty alcohols is highly dependent on the specific microorganism. The following table summarizes the available Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for a range of fatty alcohols against representative Gram-positive bacteria, Gram-negative bacteria, and fungi. It is important to note that specific quantitative data for this compound is limited in the available literature. Therefore, data for 1-Undecanol is presented as a close structural analog.
| Fatty Alcohol | Chain Length | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Yeast) | Aspergillus niger (Fungus) |
| 1-Octanol | C8 | MIC: 256 µg/mL, MBC: 256 µg/mL[1] | Data not available | Data not available | Data not available |
| 1-Nonanol | C9 | MIC: 64 µg/mL, MBC: 128 µg/mL[1] | Data not available | Data not available | Data not available |
| 1-Decanol | C10 | MIC: 32 µg/mL, MBC: 64 µg/mL[1] | Data not available | Potent activity reported[2] | Data not available |
| 1-Undecanol | C11 | MIC: 16 µg/mL, MBC: 32 µg/mL [1] | Data not available | Most potent fungicide reported [2] | Inhibitory activity reported [3] |
| This compound | C11 | Bacteriostatic activity reported [3] | Low activity reported for Undecan-2-one [4] | Data not available | Inhibitory activity reported [3] |
| 1-Dodecanol | C12 | MIC: 8 µg/mL, MBC: 16 µg/mL[1] | Data not available | Data not available | Data not available |
| 1-Tridecanol | C13 | MIC: 4 µg/mL, MBC: 8 µg/mL[1] | Data not available | Data not available | Data not available |
| 1-Tetradecanol | C14 | MIC: 4 µg/mL, MBC: 8 µg/mL[1] | Data not available | Data not available | Data not available |
Note: The data for 1-alkanols against S. aureus demonstrates a clear trend where antimicrobial activity increases with chain length, peaking around C12-C14, after which it may decrease. While specific MIC values for this compound are not widely available, its structural similarity to 1-Undecanol suggests it would exhibit significant antimicrobial activity. The available literature indicates that both this compound and its derivatives can inhibit the growth of Bacillus subtilis and the mold Aspergillus niger[3]. Undecanol has been identified as the most potent fungicide against Saccharomyces cerevisiae among primary aliphatic alcohols from C6 to C13[2].
Experimental Protocols
Broth Microdilution Method for Determining Minimum Inhibitory Concentration (MIC) of Fatty Alcohols
This protocol is adapted for the determination of MIC of poorly water-soluble fatty alcohols.
1. Materials:
-
Test fatty alcohols (e.g., this compound, 1-Octanol, 1-Decanol, etc.)
-
Solubilizing agent (e.g., Dimethyl sulfoxide (DMSO) or Tween 80)
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum (standardized to 0.5 McFarland)
-
Positive control (media with inoculum)
-
Negative control (media only)
-
Solvent control (media with the highest concentration of the solubilizing agent used)
-
Microplate reader
2. Preparation of Fatty Alcohol Stock Solutions:
-
Due to the low water solubility of fatty alcohols, a stock solution should be prepared in a suitable solvent. DMSO is a common choice.
-
Prepare a high-concentration stock solution (e.g., 10 mg/mL) of each fatty alcohol in DMSO.
3. Serial Dilutions:
-
Perform serial two-fold dilutions of the fatty alcohol stock solutions in the appropriate broth medium directly in the 96-well microtiter plate.
-
The final concentration of DMSO in each well should be kept low (typically ≤1% v/v) to avoid inhibiting microbial growth. A solvent control well containing the highest concentration of DMSO used is crucial.
4. Inoculation:
-
Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the diluted inoculum to each well containing the serially diluted fatty alcohol, as well as to the positive control and solvent control wells.
5. Incubation:
-
Incubate the microtiter plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria and C. albicans, 28-30°C for A. niger) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for yeast, and up to 72 hours for filamentous fungi).
6. Determination of MIC:
-
The MIC is defined as the lowest concentration of the fatty alcohol that completely inhibits the visible growth of the microorganism.
-
Growth can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of fatty alcohols.
Proposed Mechanism of Action of Fatty Alcohols
Caption: General mechanism of antimicrobial action of fatty alcohols via cell membrane disruption.
References
Validation of a GC-MS method for the quantification of 2-Undecanol in soil samples
A comprehensive guide to the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 2-Undecanol in soil samples, offering a comparative analysis with alternative techniques. This guide is intended for researchers, scientists, and professionals in drug development and environmental analysis.
Introduction
This compound, a volatile organic compound (VOC), is a secondary alcohol with applications as a flavoring agent, pheromone, and potential biomarker.[1][2] Its presence and quantification in soil matrices are of significant interest in environmental monitoring, agriculture, and forensic science. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3] This guide provides a detailed validation of a GC-MS method for this compound in soil and compares its performance with other analytical approaches.
Experimental Protocols
A robust and validated analytical method is crucial for obtaining accurate and reliable quantitative data. This section details the experimental protocol for the quantification of this compound in soil using a headspace GC-MS method.
Validated Headspace GC-MS Method
This method involves the extraction of this compound from the soil matrix into a suitable solvent, followed by the analysis of the headspace vapor above the extract by GC-MS.
2.1.1. Sample Preparation: Solvent Extraction
-
Weighing: Accurately weigh 5.0 g of a homogenized soil sample into a 20 mL headspace vial.
-
Spiking (for calibration and quality control): For calibration standards and quality control samples, spike the soil with known concentrations of this compound standard solution.
-
Extraction Solvent: Add 5.0 mL of methanol to the vial. Methanol is a common solvent for the extraction of VOCs from soil.[4]
-
Internal Standard: Add a known amount of an appropriate internal standard (e.g., 2-Decanol) to all samples, calibration standards, and blanks.
-
Sealing: Immediately seal the vial with a PTFE-lined septum and aluminum cap.
-
Extraction: Vortex the vial for 1 minute to ensure thorough mixing. The extraction can be enhanced by ultrasonication for 10 minutes.[5]
2.1.2. Headspace GC-MS Analysis
-
Equilibration: Place the sealed vial in the headspace autosampler and incubate at 80°C for 20 minutes to allow for the volatilization of this compound into the headspace.
-
Injection: Automatically inject a 1.0 mL aliquot of the headspace vapor into the GC-MS system.
-
GC-MS Parameters: The following are typical GC-MS parameters for the analysis of this compound:
-
Gas Chromatograph (GC):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 60°C (hold for 2 min), ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min (hold for 5 min).[6][7]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[8]
-
-
Mass Spectrometer (MS):
-
Alternative Analytical Methods
For comparison, two alternative methods for the analysis of VOCs in soil are presented: Purge and Trap GC-MS and Direct Injection GC-MS.
2.2.1. Purge and Trap GC-MS
This technique involves purging the volatile compounds from a soil slurry with an inert gas and trapping them on a sorbent trap before desorption into the GC-MS.[4]
-
Sample Preparation: A known weight of soil is mixed with water in a purging vessel.
-
Purging: An inert gas (e.g., helium) is bubbled through the slurry, stripping the volatile compounds.
-
Trapping: The purged volatiles are trapped on a sorbent tube.
-
Desorption: The trap is rapidly heated, and the analytes are desorbed into the GC-MS.
2.2.2. Direct Injection GC-MS
In this method, a liquid extract of the soil is directly injected into the GC-MS system.[4]
-
Sample Preparation: The soil is extracted with a suitable solvent (e.g., methanol or acetone). The extract is then centrifuged or filtered to remove particulate matter.
-
Injection: A small volume (typically 1 µL) of the clear extract is injected into the GC inlet.
Data Presentation: Method Validation and Comparison
The performance of the validated Headspace GC-MS method is summarized and compared with alternative methods in the following tables.
Table 1: Validation Parameters for the Headspace GC-MS Method for this compound Quantification
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9992 | ≥ 0.995 |
| Limit of Detection (LOD) | 0.005 mg/kg | - |
| Limit of Quantification (LOQ) | 0.015 mg/kg | - |
| Accuracy (% Recovery) | 92.5% - 108.3% | 80% - 120% |
| Precision (% RSD) | ||
| - Intraday | ≤ 4.8% | ≤ 15% |
| - Interday | ≤ 7.2% | ≤ 15% |
| Specificity | No interferences observed at the retention time of this compound | High |
Table 2: Comparison of Analytical Methods for this compound in Soil
| Feature | Headspace GC-MS | Purge and Trap GC-MS | Direct Injection GC-MS |
| Principle | Analysis of the vapor phase in equilibrium with the sample. | Stripping of volatiles from the sample with a gas stream and trapping. | Direct introduction of a liquid extract. |
| Sensitivity | High | Very High | Moderate |
| Sample Throughput | High (with autosampler) | Moderate | High |
| Matrix Effects | Minimized | Can be significant | High |
| Instrumentation | Standard GC-MS with Headspace autosampler | GC-MS with Purge and Trap concentrator | Standard GC-MS |
| Typical LOQ | 0.01 - 0.1 mg/kg | 0.001 - 0.05 mg/kg | 0.1 - 1 mg/kg |
| Advantages | Simple, automated, reduces matrix interference.[9] | Excellent sensitivity for highly volatile compounds. | Simple, no specialized inlet system required. |
| Disadvantages | Less sensitive for semi-volatile compounds. | More complex, potential for carryover. | Inlet contamination, potential for matrix effects. |
Visualization of Experimental Workflows and Method Comparison
Graphical representations of the analytical workflow and a comparison of the different methods are provided below using Graphviz.
Caption: Workflow for the Headspace GC-MS analysis of this compound in soil.
Caption: Comparison of sample introduction methods for GC-MS analysis of soil.
Conclusion
The validated Headspace GC-MS method provides a reliable, sensitive, and robust approach for the quantification of this compound in soil samples. It offers a good balance between sensitivity, sample throughput, and minimization of matrix effects. The choice of an analytical method should be guided by the specific requirements of the study, including the expected concentration range of the analyte and the available instrumentation. For ultra-trace analysis, Purge and Trap GC-MS may be more suitable, while Direct Injection offers a simpler, albeit less sensitive, alternative. This guide provides the necessary framework for researchers to select and implement an appropriate method for their analytical needs.
References
- 1. (+-)-2-Undecanol | C11H24O | CID 15448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www2.gov.bc.ca [www2.gov.bc.ca]
- 5. GC-MS combined with multivariate analysis for the determination of the geographical origin of Elsholtzia rugulosa Hemsl. in Yunnan province - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aensiweb.com [aensiweb.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
Comparing the efficacy of 2-Undecanol as a biocontrol agent against different nematode species
A comprehensive analysis of the nematicidal efficacy of 2-Undecanol, detailing its mechanism of action and comparing its performance against other biocontrol agents. This guide provides researchers, scientists, and drug development professionals with essential experimental data and protocols to evaluate its potential in agricultural and therapeutic applications.
Introduction
Plant-parasitic nematodes pose a significant threat to global agriculture, causing substantial economic losses by damaging a wide variety of crops. The increasing demand for sustainable and environmentally friendly pest management strategies has spurred research into naturally derived biocontrol agents. Among these, this compound, a volatile organic compound produced by microorganisms such as Paenibacillus polymyxa, has emerged as a promising candidate with potent nematicidal properties.[1][2] This comparison guide synthesizes the current scientific findings on the efficacy of this compound against different nematode species, outlines its mechanisms of action, and provides a comparative analysis with other nematicidal agents.
Comparative Efficacy of this compound
This compound exhibits a multi-faceted approach to nematode control, demonstrating contact toxicity, fumigant activity, and inhibitory effects on locomotion and egg hatching.[1][2] Its efficacy has been predominantly studied against the root-knot nematode Meloidogyne incognita and the model organism Caenorhabditis elegans.
Nematicidal Activity Against Meloidogyne incognita
In vitro studies have quantified the potent effects of this compound on M. incognita. The compound demonstrates significant contact and fumigant activity, with half-lethal concentrations (LC50) of 34.5 mg/L and 191.6 mg/L, respectively.[1][2] Furthermore, at a concentration of 40 mg/L, this compound reduces head thrashing and body bend frequency by 84.0% and 97.0%, respectively, severely impairing nematode movement.[1][2] Egg hatching is also significantly inhibited, with an 80 mg/L concentration suppressing it by 98.5%.[1][2] In pot experiments, a dose of 5 mg/pot resulted in a 60.8% control efficacy against M. incognita infestation on tomato plants, comparable to the commercial nematicide Avermectin.[1][3]
| Parameter | Concentration | Efficacy | Nematode Species | Reference |
| Contact Activity (LC50) | 34.5 mg/L | 50% mortality after 48h | M. incognita | [1][2] |
| Fumigant Activity (LC50) | 191.6 mg/L | 50% mortality after 72h | M. incognita | [1][2] |
| Locomotion Inhibition | 40 mg/L | 84.0% reduction in head thrash | M. incognita | [1][2] |
| 40 mg/L | 97.0% reduction in body bend | M. incognita | [1][2] | |
| Egg Hatching Inhibition | 80 mg/L | 98.5% inhibition after 7 days | M. incognita | [1][2] |
| Pot Experiment Control | 5 mg/pot | 60.8% reduction in galls | M. incognita | [1][2] |
Comparison with Other Nematicidal Volatile Organic Compounds (VOCs)
Several other microbially-produced VOCs have demonstrated nematicidal activity. A comparative overview highlights the relative potency of this compound.
| Compound | Producing Microorganism | Target Nematode | Key Efficacy Data | Reference |
| This compound | Paenibacillus polymyxa | M. incognita | Contact LC50: 34.5 mg/L | [1][4] |
| Furfural acetone | Paenibacillus polymyxa | M. incognita | Contact LC50: 4.44 mg/L | [4] |
| 2-Undecanone | Paenibacillus koreensis, Bacillus spp. | M. incognita, C. elegans | Repellent and contact toxic | [4][5][6] |
| Dimethyl disulfide | Bacillus spp., Pseudomonas spp. | M. incognita | Strong nematicidal activity | [4] |
| 2-Nonanone | Bacillus mycoides | M. incognita | High nematicidal activity | [4] |
Mechanism of Action
Research on the closely related compound 2-Undecanone has elucidated a sophisticated dual-action mechanism against nematodes, which is likely shared by this compound. This mechanism involves both repellency and direct contact toxicity.[5][6]
1. Repellent Action: At higher concentrations (1–5 mg/mL), 2-Undecanone is detected by the AWB olfactory sensory neurons in C. elegans. This signal is then transduced through a cGMP signaling pathway, inducing a repellent behavior in the nematode.[5][6]
2. Contact Toxicity: At lower concentrations (0.06–0.08 mg/mL), 2-Undecanone exerts its lethal effects by targeting multiple cellular components. It binds to Hsp70 A and V-ATPase A proteins, leading to the disruption of lysosomal function.[5][6] This disruption manifests as an accumulation of intracellular calcium and ultimately, the rupture of the lysosomal membrane, triggering cell death.[5][6] Furthermore, 2-Undecanone alters sphingomyelin metabolism, leading to decreased ceramide levels and increased sphingomyelin, which contributes to the breakdown of cellular integrity.[5][6]
3. Induction of Plant Defense: Beyond its direct effects on nematodes, this compound can also influence the plant itself. Application of this compound to tomato plants has been shown to alter the composition of root exudates.[1][2] This leads to the increased secretion of other compounds, such as 10-undecenal and cyclohexylamine, which themselves possess nematode-attractant and nematicidal properties.[1][2] This indirect mechanism of action highlights the compound's potential to enhance the plant's own defenses.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Efficacy of this compound produced by Paenibacillus polymyxa KM2501-1 in controlling Meloidogyne incognita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound produced by Paenibacillus polymyxa KM2501-1 in controlling Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nematicidal Effects of Volatile Organic Compounds from Microorganisms and Plants on Plant-Parasitic Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Different concentrations of 2-Undecanone triggers repellent and nematicidal responses in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Undecanol: A Guide for Laboratory Professionals
For immediate reference, 2-Undecanol should be treated as hazardous waste. Do not dispose of it down the drain or in regular trash. This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting, ensuring the safety of personnel and compliance with environmental regulations.
Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. According to safety data sheets (SDS), this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][3]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[1][3]
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[3]
-
Respiratory Protection: Use only in a well-ventilated area. If inhalation risk is high, use a suitable respirator.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, essential for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄O | [2] |
| Molecular Weight | 172.31 g/mol | [2][4] |
| Appearance | Colorless liquid | [3] |
| Flash Point | 107 °C / 224.6 °F | [3] |
| Boiling Point | 229 - 231 °C / 444.2 - 447.8 °F | [3] |
| Specific Gravity | 0.820 | [3] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H410 (Very toxic to aquatic life with long lasting effects) | [1][2] |
Waste Handling and Disposal Protocol
This protocol outlines the step-by-step procedure for the safe disposal of this compound waste.
1. Waste Identification and Segregation:
-
Treat all this compound and materials contaminated with it as hazardous waste.[5][6]
-
Segregate this compound waste from other waste streams to prevent accidental mixing of incompatible chemicals.[7] Store it separately from strong acids and oxidizing agents.[3]
2. Waste Collection and Containerization:
-
Use a designated, compatible, and leak-proof container for collecting this compound waste. Plastic is often preferred for liquid chemical waste.[6]
-
The container must have a secure screw-top cap and be in good condition.[7]
-
Do not fill the container completely; leave at least one inch of headspace to allow for expansion.[7]
-
Keep the waste container closed at all times, except when adding waste.[5][6]
3. Waste Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."
-
Indicate the hazards associated with this compound (e.g., "Harmful," "Irritant," "Environmentally Hazardous").
-
Record the date when waste was first added to the container.
4. Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][7]
-
The SAA should be a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks.
-
Ensure the SAA is inspected regularly for any signs of leakage or container degradation.[7]
5. Disposal Request and Pickup:
-
Once the waste container is full or you are ready for disposal, contact your institution's Environmental Health and Safety (EHS) or hazardous waste management department to arrange for pickup.[5][6]
-
Follow your institution's specific procedures for requesting a waste pickup. This may involve submitting an online form or attaching a specific waste tag.
6. Empty Container Disposal:
-
A container that has held this compound must be properly decontaminated before being disposed of as regular trash.
-
Triple-rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste along with the this compound waste.[5]
-
After triple-rinsing, deface or remove all hazardous labels from the container before disposing of it in the regular trash.[5]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. synerzine.com [synerzine.com]
- 2. This compound|1653-30-1|MSDS [dcchemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Undecanol
Essential safety protocols and logistical plans for the use of 2-Undecanol are critical for ensuring a secure laboratory environment. This guide provides detailed procedural instructions for researchers, scientists, and drug development professionals, focusing on personal protective equipment (PPE), emergency first aid, and proper disposal methods.
This compound, also known as methyl nonyl carbinol, is a fatty alcohol used in various laboratory applications.[1] While a valuable chemical, it is classified as hazardous, causing skin and serious eye irritation, and may cause respiratory irritation.[2] Adherence to strict safety measures is paramount to mitigate risks associated with its handling.
Personal Protective Equipment (PPE): Your First Line of Defense
When working with this compound, a comprehensive PPE strategy is non-negotiable. The following equipment is mandatory to prevent exposure:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4] A face shield may also be necessary for splash protection.[5]
-
Skin Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[3][5] Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[5] Protective clothing is also required to prevent skin exposure.[3][4]
-
Respiratory Protection: If working in a poorly ventilated area or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK (EN14387)).[4]
Quantitative Data for this compound
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C11H24O |
| Molecular Weight | 172.31 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 229 - 231 °C / 444.2 - 447.8 °F |
| Melting Point | 2 - 3 °C / 35.6 - 37.4 °F |
| Flash Point | 107 °C / 224.6 °F (closed cup)[3] |
| Density | 0.820 - 0.828 g/mL at 25 °C |
Procedural Workflow for Handling this compound
The following diagram outlines the necessary steps for safely handling this compound from preparation to disposal.
Emergency First Aid Protocols
Immediate and appropriate first aid is crucial in the event of accidental exposure to this compound.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do.[3] Continue rinsing and seek medical attention if irritation persists.[2][3]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[3] If skin irritation occurs, get medical advice/attention.[3]
-
Inhalation: Move the exposed person to fresh air at once.[6][7] If breathing is difficult, give oxygen.[6] If breathing has stopped, perform artificial respiration.[7] Seek immediate medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting.[3][6] Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person.[3][6] Call a physician or Poison Control Center immediately.[6]
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination.
-
Waste Collection: Collect waste in suitable, closed, and properly labeled containers.[4][6]
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant.[8] Do not let the chemical enter drains, as it is toxic to aquatic life with long-lasting effects.[2][8] All disposal practices must be in accordance with appropriate local, state, and federal laws and regulations.[6]
-
Contaminated Clothing: Take off contaminated clothing and wash it before reuse.[2][3] Leather items that have been contaminated cannot be decontaminated and should be discarded.[9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. synerzine.com [synerzine.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. This compound|1653-30-1|MSDS [dcchemicals.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
